1,3-Distearyl-2-octanoylglycerol
Beschreibung
Eigenschaften
IUPAC Name |
(3-octadecanoyloxy-2-(113C)octanoyloxypropyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H90O6/c1-4-7-10-13-15-17-19-21-23-25-27-29-31-34-36-39-45(48)51-42-44(53-47(50)41-38-33-12-9-6-3)43-52-46(49)40-37-35-32-30-28-26-24-22-20-18-16-14-11-8-5-2/h44H,4-43H2,1-3H3/i47+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSIALNPQYBSCH-RBMVYKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H90O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923644 | |
| Record name | 2-[(1-~13~C)Octanoyloxy]propane-1,3-diyl dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
752.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121043-30-9 | |
| Record name | 1,3-Distearyl-2-octanoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121043309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-~13~C)Octanoyloxy]propane-1,3-diyl dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characteristics of Structured Triglycerides: An Analysis of 1,3-Distearyl-2-octanoylglycerol and its Analogue 1,3-Distearoyl-2-oleoylglycerol (SOS)
Introduction
Structured triglycerides (TAGs) are a class of lipids engineered by modifying the fatty acid composition and their positional distribution on the glycerol backbone.[1][2] This precise molecular architecture allows for the fine-tuning of physicochemical properties, making them highly valuable in drug delivery, nutraceuticals, and food technology.[3][4] This guide focuses on the physicochemical characteristics of a specific structured triglyceride, 1,3-Distearyl-2-octanoylglycerol , a symmetric TAG featuring long-chain saturated fatty acids (stearic acid, C18:0) at the sn-1 and sn-3 positions and a medium-chain fatty acid (octanoic acid, C8:0) at the sn-2 position.
While direct, extensive experimental data for 1,3-Distearyl-2-octanoylglycerol is sparse in publicly available literature, its structure provides a compelling case for study. To provide a robust and technically deep analysis, this guide will characterize its fundamental molecular properties and then draw functional parallels with its extensively studied analogue, 1,3-Distearoyl-2-oleoylglycerol (SOS) . SOS, which features an unsaturated long-chain fatty acid (oleic acid, C18:1) at the sn-2 position, is a major component of cocoa butter and serves as a canonical model for understanding the complex behaviors of structured TAGs.[5] The analytical principles, experimental methodologies, and structure-function relationships discussed for SOS are directly applicable to the rigorous characterization of 1,3-Distearyl-2-octanoylglycerol.
Section 1: Molecular Structure and Fundamental Properties
The defining feature of 1,3-Distearyl-2-octanoylglycerol is its symmetric SLS (Saturated-Long, Saturated-Medium, Saturated-Long) configuration. This structure dictates its fundamental properties, which are summarized below. For comparative purposes, the properties of SOS are also included.
| Property | 1,3-Distearyl-2-octanoylglycerol | 1,3-Distearoyl-2-oleoylglycerol (SOS) |
| Synonyms | 2-Octanoyl-1,3-distearin; TG(18:0/8:0/18:0) | 2-Oleo-1,3-distearin; SOS; TG(18:0/18:1/18:0)[6] |
| CAS Number | 121043-30-9[7] | 2846-04-0[6] |
| Molecular Formula | C₄₇H₉₀O₆[7] | C₅₇H₁₀₈O₆[8] |
| Molecular Weight | 752.2 g/mol [7] | 889.5 g/mol [8] |
| Physical Form | Solid (predicted) | White to Off-White Solid[9] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (predicted) | Insoluble in water; Soluble in ethanol, ethyl acetate, chloroform.[5][9] |
Field Insight: The substitution of the C18:1 oleic acid in SOS with the much shorter C8:0 octanoic acid in 1,3-Distearyl-2-octanoylglycerol is significant. This change lowers the molecular weight and is expected to disrupt the crystalline packing efficiency compared to tristearin (a TAG with three C18:0 chains). However, because all three fatty acids are saturated, its melting point will likely be higher and its polymorphic behavior less complex than that of SOS, which contains a cis-double bond that introduces a kink in the sn-2 chain.
Caption: Molecular structures of the target compound and its analogue.
Section 2: Crystalline Structure and Polymorphism
The ability of triglycerides to crystallize into different lattice arrangements, a phenomenon known as polymorphism, is one of their most critical physicochemical properties.[10] These polymorphs have distinct melting points, stabilities, and densities, which directly impact the macroscopic properties of the final product, such as the texture of foods or the release profile of a drug from a lipid-based carrier.[11]
Triglycerides typically exhibit three main polymorphic forms:
-
Alpha (α): The least stable form, obtained by rapid cooling from the melt. The acyl chains are loosely packed in a hexagonal subcell.
-
Beta Prime (β'): An intermediate stability form with chains packed in an orthorhombic subcell. This form is often desired in food products like margarine for its smooth texture.
-
Beta (β): The most stable polymorph, characterized by a dense, triclinic subcell packing. This form is associated with high melting points and a brittle texture, desirable in high-quality chocolate.
SOS is known to exhibit at least five forms: α, γ, two β' forms, and a β form.[11] The transitions between these forms are often irreversible and proceed from lower stability to higher stability, a process that can be mediated by temperature and time.
Caption: General polymorphic transition pathway for triglycerides.
For 1,3-Distearyl-2-octanoylglycerol, the absence of an unsaturated chain suggests its polymorphic behavior may be simpler than SOS. However, the significant length difference between the stearyl (C18) and octanoyl (C8) chains will create packing inefficiencies, making the formation of the most stable β-form potentially difficult. It is plausible that it would preferentially crystallize in the α and β' forms.
Section 3: Analytical Characterization Workflows
A multi-technique approach is essential for the comprehensive characterization of a novel structured triglyceride. The combination of Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) provides complementary information on thermal behavior and crystalline structure.
Workflow: Combined DSC and XRD Analysis
Sources
- 1. lipidcenter.com [lipidcenter.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Medium chain triglycerides and structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CAS 2846-04-0: 1,3-Distearoyl-2-oleoylglycerol [cymitquimica.com]
- 7. 1,3-Distearyl-2-octanoylglycerol | C47H90O6 | CID 129341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Distearoyl-2-oleoylglycerol | C57H108O6 | CID 13183956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,3-Distearyl-2-octanoylglycerol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Distearyl-2-octanoylglycerol is a structured triacylglycerol (TAG), also known as a structured lipid. These molecules are distinguished from simple, naturally occurring triglycerides by the specific and controlled placement of different fatty acid chains on the glycerol backbone. In the case of 1,3-Distearyl-2-octanoylglycerol, the long-chain saturated fatty acid, stearic acid (C18:0), occupies the sn-1 and sn-3 positions, while the medium-chain saturated fatty acid, octanoic acid (C8:0), is located at the sn-2 position. This specific arrangement confers unique physicochemical and metabolic properties that are of significant interest in the fields of pharmaceuticals, nutraceuticals, and material science.
Unlike its more commonly referenced analogue, 1,3-distearoyl-2-oleoylglycerol (SOS), which contains an unsaturated oleic acid at the sn-2 position, 1,3-Distearyl-2-octanoylglycerol is fully saturated. This structural difference is expected to result in a higher melting point and different crystalline behavior, which can be leveraged for various specialized applications. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this specific structured lipid.
Core Molecular Attributes
| Property | Value | Source |
| Molecular Formula | C47H90O6 | Calculated |
| Molecular Weight | 751.23 g/mol | Calculated |
| CAS Number | Not available in public databases | N/A |
| Synonyms | 1,3-Distearoyl-2-octanoin, TG(18:0/8:0/18:0) | N/A |
Synthesis of 1,3-Distearyl-2-octanoylglycerol
The synthesis of structured lipids like 1,3-Distearyl-2-octanoylglycerol requires regioselective acylation methods to ensure the correct placement of the fatty acid chains. Enzymatic synthesis is the preferred method due to its high specificity, which minimizes the formation of unwanted isomers, and its milder reaction conditions compared to chemical synthesis.[1][2]
A common and effective strategy is a two-step enzymatic process:
-
Synthesis of 1,3-distearin: This can be achieved through the direct esterification of glycerol with stearic acid using a sn-1,3 specific lipase. Alternatively, it can be produced by the alcoholysis of tristearin with glycerol.
-
Esterification of the sn-2 position: The resulting 1,3-distearin is then esterified with octanoic acid or an activated form, such as octanoyl chloride or octanoic anhydride. This second step can be carried out using a non-specific lipase or through a chemical acylation process.
An alternative approach involves the enzymatic acidolysis of tristearin with octanoic acid in a solvent-free system, catalyzed by a sn-1,3 specific lipase. In this reaction, the lipase selectively removes the stearic acid from the sn-1 and sn-3 positions, which are then replaced by octanoic acid from the reaction medium. However, to obtain the desired product, the starting materials would need to be 1,3-dioctanoyl-glycerol and stearic acid.
Experimental Protocol: Two-Step Enzymatic Synthesis
Step 1: Synthesis of 1,3-Distearin
-
Combine glycerol and stearic acid in a 1:2 molar ratio in a solvent-free system.
-
Add a sn-1,3 specific immobilized lipase (e.g., from Rhizomucor miehei).
-
Conduct the reaction under vacuum at a controlled temperature (e.g., 60-70°C) with constant stirring to facilitate the removal of water produced during the reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, inactivate the enzyme by filtration and purify the 1,3-distearin from the reaction mixture using crystallization or column chromatography.
Step 2: Acylation with Octanoic Acid
-
Dissolve the purified 1,3-distearin in an appropriate organic solvent.
-
Add octanoyl chloride and a suitable acyl acceptor catalyst.
-
Carry out the reaction at a controlled temperature with stirring.
-
Monitor the formation of the final product by TLC or GC.
-
Once the reaction is complete, purify the 1,3-Distearyl-2-octanoylglycerol using column chromatography to remove any remaining reactants and byproducts.
Caption: Enzymatic-chemical synthesis of 1,3-Distearyl-2-octanoylglycerol.
Physicochemical Properties
The physical and chemical properties of 1,3-Distearyl-2-octanoylglycerol are dictated by its constituent fatty acids.
-
Physical State: Due to the presence of two long, saturated stearic acid chains, this compound is expected to be a solid at room temperature with a waxy texture.
-
Melting Point: The melting point will be significantly influenced by the long stearic acid chains, but the shorter octanoic acid at the sn-2 position will likely disrupt the crystal packing compared to tristearin, resulting in a lower melting point than tristearin. The melting behavior is also expected to exhibit polymorphism, a common characteristic of triglycerides, which can be investigated using Differential Scanning Calorimetry (DSC).[3]
-
Solubility: It is expected to be non-polar, with poor solubility in water and good solubility in non-polar organic solvents like hexane and chloroform.
-
Thermal Stability: The fully saturated nature of its fatty acid chains suggests good thermal and oxidative stability.
Analytical Characterization
Confirming the structure and purity of synthesized 1,3-Distearyl-2-octanoylglycerol is crucial. A combination of analytical techniques is typically employed for the comprehensive characterization of structured triglycerides.
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the final product from reactants and byproducts, and to assess its purity.[4]
-
Gas Chromatography (GC): After transesterification to fatty acid methyl esters (FAMEs), GC can confirm the fatty acid composition of the synthesized triglyceride.
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the exact structure, including the positional distribution of the fatty acids on the glycerol backbone.
-
Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry can confirm the molecular weight of the compound and provide information about its fragmentation pattern, which helps in structural confirmation.[5]
-
Sources
Methodological & Application
Application Notes & Protocols: 1,3-Distearyl-2-octanoylglycerol in Drug Delivery Systems
Introduction: The Strategic Advantage of Asymmetric Lipids in Nanomedicine
In the landscape of lipid-based drug delivery, the architectural design of the lipid excipient is paramount. 1,3-Distearyl-2-octanoylglycerol is a synthetic, structured triglyceride that offers a distinct advantage over simple, symmetric triglycerides. Its unique molecular structure, featuring two long saturated stearic acid chains (C18) at the sn-1 and sn-3 positions and a medium-length saturated octanoic acid chain (C8) at the sn-2 position, creates an intentionally imperfect crystalline structure. This asymmetry is the cornerstone of its utility in advanced drug delivery systems, particularly in the second generation of lipid nanoparticles known as Nanostructured Lipid Carriers (NLCs).
Unlike Solid Lipid Nanoparticles (SLNs), which are composed of highly ordered, perfect crystalline lipids that tend to expel drug molecules upon storage, NLCs made with lipids like 1,3-Distearyl-2-octanoylglycerol provide a disordered, amorphous matrix. This structure creates ample space to accommodate drug molecules, leading to significantly higher drug loading capacity and improved physical stability by preventing drug expulsion. This guide provides a comprehensive overview and detailed protocols for leveraging 1,3-Distearyl-2-octanoylglycerol in the formulation and characterization of NLCs for enhanced drug delivery.
Physicochemical Properties
A thorough understanding of the lipid's properties is critical for rational formulation design.
| Property | Value | Source |
| Chemical Formula | C47H90O6 | [PubChem][1] |
| Molecular Weight | 752.2 g/mol | [PubChem][1] |
| Physical Form | White to Off-White Solid | [ChemicalBook][2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [ChemicalBook][2] |
| Storage Temperature | -20°C | [ChemicalBook][2] |
Core Concept: Why 1,3-Distearyl-2-octanoylglycerol Excels in NLCs
The primary challenge with first-generation SLNs is their perfect crystalline lattice, which forms upon cooling. This ordered structure minimizes imperfections, leaving little room for drug molecules and leading to their expulsion over time. 1,3-Distearyl-2-octanoylglycerol is classified as a structured lipid, engineered to overcome this limitation.
The combination of long (stearic) and medium (octanoic) fatty acid chains on the same glycerol backbone disrupts the crystal packing. This creates a less ordered, amorphous solid matrix. The rationale is as follows:
-
Increased Drug Loading: The imperfections and voids within the lipid matrix create more space to accommodate drug molecules.
-
Reduced Drug Expulsion: The amorphous state is more stable and less prone to polymorphic transitions that force the drug out during storage.
-
Controlled Release: The solid matrix at physiological temperatures ensures a sustained release profile for the encapsulated drug.
The diagram below illustrates the structural difference and its impact on drug accommodation between a traditional SLN and an NLC formulated with a structured lipid.
Caption: SLN vs. NLC structure and drug loading capacity.
Protocol 1: Formulation of NLCs using High Shear Homogenization & Ultrasonication
This protocol describes a widely used and effective top-down method for producing NLCs.[3][4] The combination of high-shear homogenization (HSH) to create a coarse pre-emulsion followed by ultrasonication for size reduction is robust and scalable.[3][4]
Principle of the Method
The lipid phase (containing 1,3-Distearyl-2-octanoylglycerol, a liquid lipid, and the drug) is melted and then dispersed in a hot aqueous surfactant solution using a high-shear homogenizer. This forms a hot pre-emulsion. This emulsion is then subjected to high-intensity ultrasonic waves, which break down the coarse droplets into nano-sized particles.[4][5] Rapid cooling of the resulting nanoemulsion solidifies the lipid matrix, forming the NLCs.[6]
Materials & Equipment
-
Solid Lipid: 1,3-Distearyl-2-octanoylglycerol
-
Liquid Lipid: Oleic acid, Miglyol 812, or similar
-
Active Pharmaceutical Ingredient (API): Lipophilic drug of interest
-
Surfactant: Poloxamer 188 (Pluronic® F68), Tween® 80, or a combination
-
Aqueous Phase: Deionized or ultrapure water
-
High-Shear Homogenizer (e.g., IKA T25 Digital ULTRA-TURRAX®)
-
Probe Sonicator
-
Thermostatically controlled water bath
-
Magnetic stirrer with heating
-
Glass beakers and vials
Step-by-Step Methodology
-
Preparation of Lipid Phase:
-
Accurately weigh the required amounts of 1,3-Distearyl-2-octanoylglycerol and the liquid lipid (a typical starting ratio is 70:30 solid:liquid lipid).
-
Add the weighed lipids to a glass beaker.
-
Accurately weigh and add the lipophilic API. A good starting point is 1-5% of the total lipid weight.
-
Heat the beaker in a water bath to 5-10°C above the melting point of the solid lipid, under gentle magnetic stirring, until a clear, homogenous lipid melt is obtained.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, weigh the required amount of surfactant(s) (e.g., 1-3% w/v).
-
Add the required volume of deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase under gentle stirring to ensure complete dissolution of the surfactant.
-
-
Formation of Pre-emulsion:
-
Pour the hot lipid phase into the hot aqueous phase under continuous stirring with the high-shear homogenizer at a moderate speed (e.g., 8,000 rpm) for 5-10 minutes. This creates a milky-white coarse pre-emulsion.
-
-
Nanosizing via Ultrasonication:
-
Immediately transfer the hot pre-emulsion to the probe sonicator.
-
Immerse the sonicator probe tip approximately 1-2 cm into the emulsion.
-
Sonicate at a specific amplitude (e.g., 50-70%) for 5-15 minutes.[3] It is crucial to use a pulsed mode (e.g., 10 sec ON, 5 sec OFF) and keep the beaker in an ice bath to prevent excessive heating, which can degrade the sample and the sonicator tip.
-
-
Solidification and Storage:
-
After sonication, immediately transfer the hot nanoemulsion to a cold environment (e.g., an ice bath or refrigerator at 4°C) and allow it to cool down to form the solid NLC dispersion.
-
Store the resulting NLC dispersion at 4°C for further characterization.
-
Caption: Workflow for NLC formulation.
Protocol 2: Characterization of NLCs
A rigorous characterization is essential to ensure the quality, stability, and efficacy of the formulated NLCs.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI, which indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.[7] Electrophoretic Light Scattering (ELS) measures the Zeta Potential, which is an indicator of the surface charge and predicts the physical stability of the colloidal dispersion.[7][8] A zeta potential of |±30| mV or higher is generally desired for good electrostatic stabilization.
Methodology:
-
Dilute the NLC dispersion (e.g., 1:100 v/v) with deionized water to obtain a suitable scattering intensity.[8]
-
Transfer the diluted sample to a disposable cuvette.
-
Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter (nm), PDI, and Zeta Potential (mV).
-
Perform all measurements in triplicate at 25°C.
Encapsulation Efficiency (EE%) and Drug Loading (DL%)
Principle: To determine the amount of drug successfully encapsulated, the free, unencapsulated drug must be separated from the NLCs.[9] This is commonly achieved by ultra-centrifugation. The amount of drug in the supernatant (free drug) and/or in the NLC pellet (encapsulated drug) is then quantified using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Methodology:
-
Separation of Free Drug:
-
Place a known volume (e.g., 1 mL) of the NLC dispersion into a centrifugal filter unit (e.g., Amicon® Ultra with a molecular weight cutoff smaller than the NLCs but larger than the drug).
-
Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.[10]
-
Collect the filtrate (supernatant), which contains the free, unencapsulated drug.
-
-
Quantification:
-
Measure the concentration of the drug in the filtrate using a pre-validated UV-Vis or HPLC method. This gives you the Weight_free_drug.
-
The Total_drug_added is known from the initial formulation parameters.
-
-
Calculation:
-
Encapsulation Efficiency (EE%) is the percentage of the drug that has been successfully entrapped within the nanoparticles. EE% = [(Total_drug_added - Weight_free_drug) / Total_drug_added] * 100[10]
-
Drug Loading (DL%) represents the drug content as a percentage of the total nanoparticle weight. DL% = [(Total_drug_added - Weight_free_drug) / Total_weight_of_lipids] * 100
-
| Parameter | Formula | Description |
| Encapsulation Efficiency (EE%) | ((Total Drug - Free Drug) / Total Drug) * 100 | Measures the percentage of drug successfully entrapped.[11][12] |
| Drug Loading (DL%) | ((Total Drug - Free Drug) / Total Lipid Weight) * 100 | Measures the drug content relative to the carrier weight.[12] |
Protocol 3: In Vitro Drug Release Study
Principle: The dialysis bag method is a common and effective technique to study the release of a drug from nanoparticles.[13] The NLC dispersion is placed inside a dialysis bag with a specific molecular weight cutoff (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.[12] The bag is immersed in a release medium, and the concentration of the drug in the medium is measured over time.
Methodology:
-
Preparation:
-
Select a dialysis membrane with an appropriate MWCO (e.g., 10-14 kDa).
-
Hydrate the membrane according to the manufacturer's instructions.
-
Prepare the release medium (e.g., Phosphate Buffered Saline, pH 7.4, often with a small amount of a solubilizer like Tween 80 to maintain sink conditions).
-
-
Experiment Setup:
-
Pipette a precise volume (e.g., 2-5 mL) of the NLC dispersion into the dialysis bag and securely seal both ends.
-
Immerse the sealed bag into a beaker containing a known volume of pre-warmed (37°C) release medium (the volume should be at least 10-fold that of the sample in the bag).[14]
-
Place the beaker on a magnetic stirrer set to a slow, constant speed (e.g., 100 rpm) within an incubator at 37°C.[13]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a suitable method (UV-Vis or HPLC).
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percent release versus time to obtain the drug release profile. A biphasic release pattern, with an initial burst release followed by a sustained release, is often observed.
-
References
- Impactfactor. (2024, September 25). Lipids Selection and Methods of Nanostructured Lipid Carrier for Topical Use.
- ResearchGate. (n.d.). High shear homogenization or ultrasonication technique.
- PubChem. (n.d.). 1,3-Distearyl-2-octanoylglycerol.
- ResearchGate. (2024, October 16). Preparation and stability of lipid nanoparticles excluding 1,2-distearoyl-sn-glycero-3-phosphocholine.
- Sigma-Aldrich. (n.d.). Drug Delivery FAQs.
- PubMed Central. (n.d.). An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes.
- ResearchGate. (n.d.). LNP characterization. A) DLS analysis of Z‐average diameter and PDI, B)....
- PubMed Central. (2023, March 3). Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds.
- ResearchGate. (n.d.). Dialysis membrane methods for in vitro drug release test of particulate....
- MDPI. (n.d.). Olanzapine Loaded Nanostructured Lipid Carriers via High Shear Homogenization and Ultrasonication.
- MDPI. (2025, July 3). Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I.
- ResearchGate. (n.d.). How do I calculate encapsulation efficiency?.
- ResearchGate. (n.d.). Compositions of the nanostructured lipid carrier formulations.
- Advanced technologies. (2020). the reverse dialysis bag method for the assessment of in vitro drug release from parenteral nanoemulsions – a case study of risperidone.
- Cordouan Technologies. (n.d.). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability.
- The Royal Society of Chemistry. (n.d.). Encapsulation and Controlled Release of Antimalarial Drug Using Surface Functionalized Mesoporous Silica Nanocarriers.
- PubMed Central. (n.d.). Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery.
- SciSpace. (n.d.). Formulation of LDL targeted nanostructured lipid carriers loaded with paclitaxel: a detailed study of preparation, freeze drying.
- Google Patents. (n.d.). Solid lipid nanoparticles (ii).
- View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administr
- ijrti. (2025, June 6). Formulation And Evaluation Of Nanostructured Lipid Carrier Loaded Gel For Topical Delivery.
- Hielscher. (n.d.). Ultrasonic Formulation of Nanostructured Lipid Drug Carriers.
- CymitQuimica. (n.d.). CAS 2846-04-0: 1,3-Distearoyl-2-oleoylglycerol.
- PubMed Central. (n.d.). Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies.
- The University of Texas at Dallas. (n.d.). Particle Size Distribution and Zeta Potential Based on Dynamic Light Scattering: Techniques to Characterize Stability and Surfac.
- MDPI. (n.d.). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols.
- NIH. (n.d.). An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser.
- ResearchGate. (n.d.). Preparation of solid lipid nanoparticles loaded with garlic oil and evaluation of their in vitro and in vivo characteristics.
- Malvern Panalytical. (2025, August 5). refractive index for nanoparticles - DLS - light scattering.
- ChemicalBook. (2023, May 25). 1 3-DISTEAROYL-2-OLEOYLGLYCEROL | 2846-04-0.
- CD Bioparticles Blog. (2019, December 31). How To Measure The Efficiency Of Drug Packaging?.
- Kinam Park. (2019, October 16). Predicting drug release kinetics from nanocarriers inside dialysis bags.
- Cayman Chemical. (n.d.). 1,3-Dioleoyl-2-Octanoyl Glycerol.
- ResearchGate. (2025, August 6). (PDF) Binary phase behavior of 1,3-Distearoyl-2-oleoyl-sn-glycerol (SOS) and 1,3-Distearoyl-2-linoleoyl-sn-glycerol (SLS).
Sources
- 1. 1,3-Distearyl-2-octanoylglycerol | C47H90O6 | CID 129341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1 3-DISTEAROYL-2-OLEOYLGLYCEROL | 2846-04-0 [chemicalbook.com]
- 3. Olanzapine Loaded Nanostructured Lipid Carriers via High Shear Homogenization and Ultrasonication [mdpi.com]
- 4. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hielscher.com [hielscher.com]
- 6. impactfactor.org [impactfactor.org]
- 7. barnett-technical.com [barnett-technical.com]
- 8. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 10. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Formulation of Nanostructured Lipid Carriers (NLCs) with 1,3-Distearyl-2-octanoylglycerol
Introduction: The Rationale for Asymmetric Triglycerides in NLCs
Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, engineered to overcome the limitations of Solid Lipid Nanoparticles (SLNs).[1] While SLNs are composed of a solid lipid matrix, NLCs incorporate a blend of solid and liquid lipids.[2][3] This structural modification creates a less-ordered, imperfect lipid core, which significantly enhances drug loading capacity and minimizes the risk of drug expulsion during storage—a common issue with highly crystalline SLN matrices.[1]
The choice of liquid lipid is paramount to the performance of the NLC. 1,3-Distearyl-2-octanoylglycerol is an asymmetric, structured triglyceride that offers distinct advantages. Its molecular structure, featuring two long saturated fatty acid chains (stearic acid) and one medium-chain fatty acid (octanoic acid), introduces significant disruption to the crystal lattice of the solid lipid matrix. This steric hindrance prevents the formation of a perfect crystal structure, creating amorphous domains that can accommodate larger quantities of active pharmaceutical ingredients (APIs), particularly lipophilic drugs.[4] This guide provides a comprehensive framework for the formulation, production, and characterization of NLCs utilizing 1,3-Distearyl-2-octanoylglycerol as the liquid lipid component.
The Science of NLC Formulation: Core Principles
The stability and efficacy of an NLC formulation are governed by the interplay between its core components: the solid lipid, the liquid lipid, and the surfactant system.
-
Solid Lipid: Forms the structural backbone of the nanoparticle. The choice of solid lipid dictates the melting point, crystallinity, and release profile of the NLC.[5] Common examples include glyceryl monostearate, cetyl palmitate, and stearic acid.[4][5] The solid lipid should be selected based on its miscibility with the liquid lipid and the API.[3]
-
Liquid Lipid (1,3-Distearyl-2-octanoylglycerol): As the "imperfection generator," this component is crucial for creating a disordered matrix. The ratio of solid to liquid lipid is a critical parameter that must be optimized; typically, ratios range from 70:30 to 90:10 (solid:liquid).[4] This ratio directly influences particle size, drug loading, and physical stability.[3]
-
Surfactants/Emulsifiers: These amphiphilic molecules are essential for stabilizing the lipid nanoparticles in the aqueous dispersion. They reduce the interfacial tension between the lipid and water phases during homogenization and prevent particle aggregation during storage. A combination of surfactants (e.g., Tween 80, Poloxamer 188, Soy Lecithin) is often used to achieve optimal stability.
Conceptual Model of an NLC with 1,3-Distearyl-2-octanoylglycerol
The inclusion of the bulky, asymmetric 1,3-Distearyl-2-octanoylglycerol within the solid lipid matrix results in a structure with numerous defects, enhancing its capacity for drug encapsulation.
Caption: NLC with Asymmetric Triglyceride.
Formulation Development & Protocols
The most robust and scalable method for producing NLCs is the High-Pressure Homogenization (HPH) technique, which can be performed using either a hot or cold process.[6][7] This method avoids the use of harsh organic solvents.[6][8]
Materials & Equipment
| Component | Example | Role |
| Solid Lipid | Cetyl Palmitate (m.p. ~54°C) | Structural Matrix |
| Liquid Lipid | 1,3-Distearyl-2-octanoylglycerol | Imperfection Generator / Drug Solubilizer |
| API | Lipophilic Drug (e.g., Paclitaxel) | Active Pharmaceutical Ingredient |
| Primary Surfactant | Tween 80 (Polysorbate 80) | Emulsifier / Steric Stabilizer |
| Co-Surfactant | Poloxamer 188 | Steric Stabilizer / Gelling Agent |
| Aqueous Phase | Deionized Water / Buffer | Dispersion Medium |
Equipment:
-
High-Pressure Homogenizer (e.g., piston-gap homogenizer)
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Magnetic Stirrer with Hotplate
-
Water Bath
-
Particle Size Analyzer (DLS)
-
Spectrophotometer or HPLC (for drug quantification)
Protocol 1: Hot High-Pressure Homogenization (HPH)
This is the most common method and is suitable for thermostable APIs.
Workflow for Hot HPH Method
Caption: Workflow for the Hot HPH Method.
Detailed Steps:
-
Preparation of Lipid Phase: Weigh the solid lipid (e.g., Cetyl Palmitate) and the liquid lipid (1,3-Distearyl-2-octanoylglycerol) in a 8:2 w/w ratio. Add the lipophilic API. Heat the mixture on a hotplate stirrer to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.[6][9]
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactants (e.g., Tween 80 and Poloxamer 188) in deionized water. Heat this aqueous phase to the same temperature as the lipid phase.[6][10]
-
Formation of Pre-emulsion: Pour the hot aqueous phase into the molten lipid phase under continuous stirring with a high-shear homogenizer for 3-5 minutes to form a coarse oil-in-water emulsion.[1][10]
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.[6]
-
Scientist's Note: The number of cycles and the pressure are critical parameters. Insufficient pressure may result in larger particles, while excessive pressure can lead to particle coalescence. Optimization is key.
-
-
Cooling and NLC Formation: The resulting hot nanoemulsion is then cooled down in an ice bath or at room temperature. This cooling step allows the lipid matrix to recrystallize and solidify, entrapping the API within the NLCs.[10]
Protocol 2: Cold High-Pressure Homogenization (HPH)
This method is advantageous for thermolabile APIs, as it minimizes their exposure to high temperatures.[10]
Detailed Steps:
-
Preparation of Drug-Lipid Melt: Melt the solid and liquid lipids together and dissolve the API in this molten mixture.
-
Rapid Solidification: Rapidly cool the drug-lipid mixture using liquid nitrogen or by placing it in a freezer at -20°C. This process ensures a homogenous distribution of the drug within the solid lipid matrix.
-
Milling: Grind the solidified lipid mass into fine microparticles (typically 50-100 μm) using a mortar and pestle or a ball mill.
-
Dispersion: Disperse the lipid microparticles in a cold aqueous surfactant solution.
-
Homogenization: Homogenize the cold dispersion using the HPH at or below room temperature. The mechanical force is sufficient to break down the microparticles into nanoparticles.
NLC Characterization: A Self-Validating System
Thorough characterization is essential to ensure the quality, stability, and reproducibility of the NLC formulation.
| Parameter | Technique | Typical Acceptance Criteria | Rationale |
| Mean Particle Size | Dynamic Light Scattering (DLS) | < 250 nm | Influences bioavailability, stability, and in vivo fate.[11] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Measures the homogeneity of the particle size distribution.[1] |
| Zeta Potential (ZP) | Laser Doppler Electrophoresis | > |-20| mV | Indicates the surface charge; a high absolute value predicts good colloidal stability due to electrostatic repulsion.[1] |
| Entrapment Efficiency (%EE) | Centrifugation / HPLC / UV-Vis | > 80% | Quantifies the percentage of the initial drug amount that is successfully encapsulated within the NLCs.[12] |
| Drug Loading (%DL) | Centrifugation / HPLC / UV-Vis | Varies by formulation | Quantifies the amount of drug per unit weight of the lipid carrier.[12] |
Protocol: Measuring Entrapment Efficiency (%EE)
-
Separation of Free Drug: Place a known volume of the NLC dispersion into an ultracentrifuge tube (e.g., Amicon® Ultra). Centrifuge at high speed (e.g., 14,000 rpm for 30 min) to pellet the NLCs. The supernatant will contain the unentrapped, free drug.[12]
-
Quantification: Carefully collect the supernatant. Measure the concentration of the free drug in the supernatant using a validated HPLC or UV-Vis spectrophotometry method.[12]
-
Calculation: Calculate the %EE using the following formula:[12]
%EE = [(Total Drug Amount - Amount of Free Drug in Supernatant) / Total Drug Amount] x 100
Critical Parameters and Troubleshooting
-
Issue: Particle Size Too Large
-
Cause: Insufficient homogenization pressure or cycles; high concentration of solid lipid.[11]
-
Solution: Increase homogenization pressure and/or the number of cycles. Optimize the solid-to-liquid lipid ratio by slightly increasing the proportion of 1,3-Distearyl-2-octanoylglycerol.
-
-
Issue: Low Entrapment Efficiency
-
Cause: Poor solubility of the API in the lipid matrix; drug partitioning into the aqueous phase during hot homogenization.
-
Solution: Ensure the API has high solubility in the chosen lipid blend.[3] Consider using the cold homogenization method for more hydrophilic drugs.
-
-
Issue: Formulation Instability (Aggregation)
Conclusion
The use of asymmetric triglycerides like 1,3-Distearyl-2-octanoylglycerol is a highly effective strategy for creating NLCs with superior drug loading capacity and stability. The imperfect crystal structure engineered by blending this liquid lipid with a solid lipid provides an optimal environment for encapsulating a wide range of therapeutic agents. The hot high-pressure homogenization method remains a robust, scalable, and solvent-free technique for the production of these advanced drug delivery systems. By carefully controlling the formulation variables and process parameters outlined in this guide, researchers can develop stable and effective NLCs for various pharmaceutical applications.
References
-
Development of a Versatile Nanostructured Lipid Carrier (NLC) Using Design of Experiments (DoE)—Part II: Incorporation and Stability of Butamben with Different Surfactants. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Gorle, A., & P, P. (2023). Design, Development and Characterization of Nanostructure Lipid Carriers (NLCs) by HPH. Journal of Drug Delivery and Therapeutics, 13(3), 58-69. [Link]
-
Pek-Jin, K., Tan, C., & Abas, F. (2018). Formulation And Evaluation Of Nanostructured Lipid Carriers (NLCs) Of 20(S)-Protopanaxadiol (PPD) By Box-Behnken Design. International Journal of Nanomedicine, Volume 13, 7333-7344. [Link]
-
Characterization of NLCs. The particle sizes and PDI changes of... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Li, W., Zhang, T., & Ye, Y. (2017). Preparation, characterization, and in vivo pharmacokinetics of nanostructured lipid carriers loaded with oleanolic acid and gentiopicrin. International Journal of Nanomedicine, Volume 12, 1025-1033. [Link]
-
Sris Tulanon, C., Thunteerasawat, T., & Rojanarata, T. (2024). Effect of Functional Groups in Lipid Molecules on the Stability of Nanostructured Lipid Carriers: Experimental and Computational Investigations. ACS Omega. [Link]
-
Zhu, J., Huang, Y., & Zhang, J. (2020). Formulation, Preparation and Evaluation of Nanostructured Lipid Carrier Containing Coix Seed Oil for Synergistic Antitumor Activity. Drug Design, Development and Therapy, Volume 14, 1481-1491. [Link]
-
Sris Tulanon, C., Thunteerasawat, T., & Rojanarata, T. (2024). Effect of Functional Groups in Lipid Molecules on the Stability of Nanostructured Lipid Carriers: Experimental and Computational Investigations. ACS Omega. [Link]
- Method of producing nanostructures lipid carriers (nlc) and product derives thereof. (n.d.). Google Patents.
-
(PDF) Entrapment efficiency and drug loading of curcumin nanostructured lipid carrier (NLC) formula. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Ghasemi, M., Fathi, M., & Zarrin, R. (2019). Production and characterization of nanostructured lipid carriers and solid lipid nanoparticles containing lycopene for food fortification. Journal of Food Processing and Preservation, 43(11). [Link]
-
Rabima, R., & Suherman, S. (2019). Entrapment efficiency and drug loading of curcumin nanostructured lipid carrier (NLC) formula. Pharmaciana, 9(2), 299. [Link]
-
Han, F., Li, S., & Yin, R. (2019). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Molecules, 24(23), 4200. [Link]
-
Stability study of nanostructured lipid carriers (NLC) prepared with SA... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
- Yusof, N., & Zailani, A. (2015). Formulation and characterization of nanostructured lipid carrier encapsulated Zingiber zerumbet oil using ultrasonication technique.
-
Schematic overview of the hot and cold homogenization technique of NLC... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Rohmah, M., Hidayat, M., & Ningrum, A. (2022). Characteristic and storage stability of nanostructured lipid carriers containing red palm oil. Food Research, 6(5), 183-191. [Link]
-
Gupta, A., & Arora, M. (2016). FORMULATION & CHARACTERIZATION OF NANOSTRUCTURED LIPID CARRIER (NLC) BASED GEL FOR TOPICAL DELIVERY OF ETORICOXIB. Journal of Drug Delivery and Therapeutics, 6(2), 13-19. [Link]
-
Emami, J., Mohiti, H., & Hamishehkar, H. (2015). Formulation of LDL targeted nanostructured lipid carriers loaded with paclitaxel: a detailed study of preparation, freeze drying, and in vitro cytotoxicity. Journal of Nanomaterials, 2015, 1-10. [Link]
-
Lipids Selection and Methods of Nanostructured Lipid Carrier for Topical Use. (n.d.). Impactfactor. Retrieved January 27, 2026, from [Link]
-
Pawbake, G. R., Shirolikar, S. M., & Todke, P. P. (2020). Formulation, Development and Evaluation of Nanostructured Lipid Carrier (NLC) Based Gel for Topical Delivery of Diacerein. Systematic Reviews in Pharmacy, 11(6), 933-943. [Link]
-
Duan, Y., Dhar, A., & Patel, C. (2020). A Review of the Structure, Preparation, and Application of NLCs, PNPs, and PLNs. Nanomaterials, 10(7), 1255. [Link]
-
Yadav, N., & S, M. (2022). Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1350. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Formulation And Evaluation Of Nanostructured Lipid Carriers (NLCs) Of 20(S)-Protopanaxadiol (PPD) By Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Effect of Functional Groups in Lipid Molecules on the Stability of Nanostructured Lipid Carriers: Experimental and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. akademiabaru.com [akademiabaru.com]
- 12. Preparation, characterization, and in vivo pharmacokinetics of nanostructured lipid carriers loaded with oleanolic acid and gentiopicrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
Application Notes and Protocols: 1,3-Distearyl-2-octanoylglycerol as a Novel Pharmaceutical Excipient for Advanced Drug Delivery
Introduction: A New Frontier in Lipid-Based Drug Delivery
The pharmaceutical sciences are in a perpetual quest for innovative excipients that can enhance the therapeutic efficacy and safety of drug molecules. In the realm of lipid-based drug delivery systems, the architecture of the lipid matrix is paramount in defining the performance of the final formulation. This document introduces 1,3-Distearyl-2-octanoylglycerol , a structured triglyceride with a unique molecular composition, as a promising excipient for the development of next-generation lipid nanoparticles.
1,3-Distearyl-2-octanoylglycerol is a triacylglycerol molecule featuring two long-chain saturated fatty acids, stearic acid (C18:0), at the sn-1 and sn-3 positions, and one medium-chain fatty acid, octanoic acid (C8:0), at the sn-2 position. This specific arrangement of fatty acids on the glycerol backbone bestows upon it a distinctive set of physicochemical properties that are highly advantageous for the formulation of Solid Lipid Nanoparticles (SLNs) and, more specifically, Nanostructured Lipid Carriers (NLCs).
The rationale for proposing 1,3-Distearyl-2-octanoylglycerol as a superior excipient lies in its inherent ability to form a disordered crystalline matrix. The long stearoyl chains provide a high melting point and the necessary rigidity to form a solid lipid core, a fundamental characteristic of SLNs. Concurrently, the shorter octanoyl chain at the sn-2 position introduces imperfections and disrupts the crystalline order of the lipid matrix. This "built-in" liquid lipid component is the cornerstone of NLC technology, which is known for its enhanced drug loading capacity and prevention of drug expulsion during storage.[1][2]
This application note will provide a comprehensive overview of the physicochemical properties of 1,3-Distearyl-2-octanoylglycerol, followed by detailed protocols for its application in the formulation of lipid-based nanocarriers.
Physicochemical Characterization and Rationale for Use
The unique structure of 1,3-Distearyl-2-octanoylglycerol suggests a combination of properties from both solid and liquid lipids, making it an intriguing candidate for NLC formulations.
| Property | Predicted Characteristic | Rationale for Application in Lipid Nanoparticles |
| Molecular Formula | C47H90O6 | The high carbon content contributes to its lipophilicity, making it suitable for encapsulating hydrophobic drugs. |
| Molecular Weight | 751.22 g/mol | A relatively high molecular weight contributes to its solid nature at room and body temperature. |
| Melting Behavior | Solid at room temperature with a distinct melting range. | The solid nature is essential for forming the nanoparticle matrix. The melting range is critical for preparation by hot homogenization techniques.[3] |
| Crystallinity | Forms an imperfect, less ordered crystal lattice. | The presence of the medium-chain fatty acid disrupts the crystal packing of the long-chain fatty acids, creating amorphous domains that can accommodate drug molecules, leading to higher encapsulation efficiency and preventing drug leakage.[4] |
| Biocompatibility | Expected to be highly biocompatible and biodegradable. | Composed of naturally occurring fatty acids and glycerol, which are generally recognized as safe (GRAS).[5] |
| Solubility | Soluble in organic solvents, poorly soluble in water. | Facilitates formulation using solvent-based methods and ensures the formation of stable nanoparticles in an aqueous continuous phase. |
The polymorphic behavior of triglycerides is a critical factor in the stability of lipid nanoparticles. Triglycerides can exist in different crystalline forms (α, β', and β), with the β form being the most stable and also the most ordered.[6] The transition to the stable β form can lead to drug expulsion from the nanoparticle matrix over time. The heterogeneous fatty acid composition of 1,3-Distearyl-2-octanoylglycerol is expected to inhibit or delay this polymorphic transition, thereby enhancing the long-term stability of the formulation.[4]
Application in Nanostructured Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles, developed to overcome the limitations of SLNs, primarily low drug loading capacity and drug expulsion. NLCs are composed of a blend of solid and liquid lipids, resulting in a less ordered lipid matrix.[1] 1,3-Distearyl-2-octanoylglycerol, with its intrinsic combination of solid (distearoyl) and liquid (octanoyl) components, can be considered a "pre-structured" NLC-forming lipid.
Diagram: Conceptual Structure of an NLC Formed with 1,3-Distearyl-2-octanoylglycerol
Caption: Conceptual model of an NLC with 1,3-Distearyl-2-octanoylglycerol.
Protocols for Formulation of NLCs
Two common methods for the preparation of NLCs are high-pressure homogenization and microemulsion. The following are detailed protocols adapted for the use of 1,3-Distearyl-2-octanoylglycerol.
Protocol 1: High-Pressure Homogenization (HPH)
This method is suitable for large-scale production and avoids the use of organic solvents.[5] It can be performed using either a hot or cold homogenization process.
Diagram: High-Pressure Homogenization Workflow
Caption: Workflow for NLC preparation using High-Pressure Homogenization.
Step-by-Step Methodology:
-
Preparation of the Lipid Phase:
-
Weigh the required amount of 1,3-Distearyl-2-octanoylglycerol and the lipophilic drug to be encapsulated.
-
Heat the mixture in a water bath to 5-10 °C above the melting point of the lipid to ensure complete melting and dissolution of the drug.[3]
-
-
Preparation of the Aqueous Phase:
-
Dissolve a suitable surfactant (e.g., Poloxamer 188, Tween 80) in purified water. The concentration of the surfactant will need to be optimized for each formulation but typically ranges from 0.5% to 5% (w/v).
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax®) for 3-5 minutes. This will create a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer.
-
Homogenize the emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles.[5] The optimal pressure and number of cycles should be determined experimentally to achieve the desired particle size and polydispersity index (PDI).
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. This will cause the lipid to recrystallize and form the NLCs.
-
Protocol 2: Microemulsion Method
This is a low-energy method that relies on the spontaneous formation of a microemulsion, which is then diluted to form nanoparticles.[1]
Step-by-Step Methodology:
-
Preparation of the Microemulsion:
-
Melt 1,3-Distearyl-2-octanoylglycerol and dissolve the drug in the molten lipid.
-
In a separate container, prepare a mixture of surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol® P) in a specific ratio (e.g., 2:1 or 3:1).
-
Add the molten lipid phase to the surfactant/co-surfactant mixture under gentle stirring at the same temperature (above the lipid's melting point).
-
Add a small amount of hot water dropwise until a clear, transparent microemulsion is formed.
-
-
Formation of NLCs:
-
Rapidly disperse the hot microemulsion into a large volume of cold water (2-10 °C) under moderate stirring. The dilution factor is typically between 1:25 and 1:50.[1]
-
The sudden temperature drop causes the lipid to precipitate, forming NLCs.
-
-
Purification:
-
The resulting NLC dispersion can be purified to remove excess surfactant and co-surfactant using techniques like dialysis or ultrafiltration.
-
Characterization of 1,3-Distearyl-2-octanoylglycerol-based NLCs
A thorough characterization of the formulated NLCs is crucial to ensure their quality, stability, and performance.
| Characterization Technique | Parameter Measured | Importance |
| Dynamic Light Scattering (DLS) | Particle size, Polydispersity Index (PDI), Zeta potential | Determines the physical stability of the nanoparticle dispersion. A narrow size distribution and a zeta potential of at least ±30 mV are desirable.[7] |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology and particle size | Visual confirmation of the nanoparticle size and shape.[8] |
| Differential Scanning Calorimetry (DSC) | Melting behavior and crystallinity | Provides information on the physical state of the lipid matrix and the drug within the nanoparticles. A decrease in the melting enthalpy of the lipid indicates a less ordered crystal lattice, which is favorable for drug loading.[9] |
| X-ray Diffraction (XRD) | Crystalline structure | Determines the polymorphic form of the lipid within the nanoparticles and confirms the amorphous or crystalline nature of the encapsulated drug.[9] |
| High-Performance Liquid Chromatography (HPLC) | Encapsulation efficiency (EE) and Drug loading (DL) | Quantifies the amount of drug successfully encapsulated within the nanoparticles. |
Conclusion and Future Perspectives
1,3-Distearyl-2-octanoylglycerol presents a compelling profile as a novel pharmaceutical excipient for the formulation of advanced lipid-based drug delivery systems. Its unique structured triglyceride composition offers the potential to create NLCs with high drug loading, improved stability, and controlled release characteristics. The protocols outlined in this application note provide a robust starting point for researchers and drug development professionals to explore the full potential of this innovative lipid. Further studies should focus on optimizing formulation parameters for specific drug candidates and conducting in vitro and in vivo evaluations to confirm the performance and therapeutic benefits of these novel nanocarriers.
References
-
Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2025). Foods. [Link]
-
Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. (n.d.). PMC. [Link]
-
A Simple Method for the Preparation and Characterization of Nanostructured Lipid Carriers (NLC) Formulations for Cutaneous Use. (2024). Journal of Chemical Education. [Link]
-
Steps in Micro-emulsion method for the preparation of solid lipid nanoparticles. (n.d.). ResearchGate. [Link]
-
Different methods for the preparation of NLCs. a). High Pressure... (n.d.). ResearchGate. [Link]
-
SLNs/NLCs Preparation Method. (2021). Encyclopedia.pub. [Link]
-
Crystallization behaviour of fats and lipids - A review. (2025). ResearchGate. [Link]
-
Basics of Solid Lipid Nanoparticles Formulation. (2024). Biomedical Research Bulletin. [Link]
-
Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. (n.d.). PMC. [Link]
-
Solubility of pharmaceutical ingredients in triglycerides. (2019). PubMed. [Link]
-
Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. (n.d.). MDPI. [Link]
-
Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review. (n.d.). J-Stage. [Link]
-
Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals. (2022). DDL. [Link]
-
Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles. (n.d.). PMC. [Link]
-
Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2025). MDPI. [Link]
-
Developing an Effective Lipid Nanoparticle Formulation Process for Small Molecule and Biologicals Delivery. (2022). Ascendia Pharma. [Link]
-
Influence of the Triglyceride Composition, Surfactant Concentration and Time–Temperature Conditions on the Particle Morphology in Dispersions. (2023). MDPI. [Link]
-
Antioxidant Delivery Revisited: The Promise of Nanostructured Lipid Carriers. (n.d.). MDPI. [Link]
-
The development of lipid nanoparticle formulations via flash nanoprecipitation. (n.d.). The University of Liverpool Repository. [Link]
-
Fabrication, characterization and optimization of nanostructured lipid carrier formulations using Beclomethasone dipropionate for. (n.d.). LJMU Research Online. [Link]
-
Medium-chain triglycerides and fractions in drug delivery systems. (2026). ResearchGate. [Link]
-
Formation of Highly Structured Cubic Micellar Lipid Nanoparticles of Soy Phosphatidylcholine and Glycerol Dioleate and Their Degradation by Triacylglycerol Lipase. (n.d.). ACS Publications. [Link]
-
NLC Preparation Methods: High pressure homogenization; High shear... (n.d.). ResearchGate. [Link]
-
Preparation and characterization of silybin-loaded nanostructured lipid carriers. (n.d.). Taylor & Francis Online. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. SLNs/NLCs Preparation Method | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Structured Lipids in Parenteral Nutrition
Executive Summary
Parenteral nutrition (PN) is a life-sustaining therapy for patients who cannot meet their nutritional requirements via enteral routes. Intravenous lipid emulsions (IVLEs) are a critical component of PN, providing a dense source of calories and essential fatty acids.[1][2] Conventional IVLEs, typically derived from soybean oil, are rich in omega-6 polyunsaturated fatty acids (PUFAs), which can promote a pro-inflammatory state.[3] Structured lipids (SLs) represent a significant advancement in lipid science, offering a tailored approach to intravenous feeding. SLs are triacylglycerols that have been enzymatically or chemically modified to place specific fatty acids at desired positions on the glycerol backbone.[4] This guide provides a comprehensive overview of the scientific rationale, metabolic benefits, formulation protocols, and quality control measures for the application of structured lipids in parenteral nutrition, designed for professionals in research and pharmaceutical development.
The Science and Rationale for Structured Lipids
Defining Structured Lipids
Structured lipids are triacylglycerols (TAGs) that have been engineered to alter their fatty acid composition and/or positional distribution.[4] Unlike physical mixtures of different oils, SLs are novel TAG molecules. The most common and clinically beneficial design involves placing medium-chain fatty acids (MCFAs) at the sn-1 and sn-3 positions and a long-chain fatty acid (LCFA), often an omega-3 like eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA), at the sn-2 position.[5] This specific "MLM" structure is key to its unique metabolic advantages.
Synthesis: Enzymatic Interesterification
While chemical methods exist, enzymatic synthesis using sn-1,3-specific lipases is preferred as it avoids high temperatures and unwanted byproducts.[6] This process allows for precise control over the final TAG structure.
Scientist's Note: The choice of a regioselective lipase is critical. It ensures that the therapeutically important fatty acid (e.g., EPA) remains at the sn-2 position, which influences its absorption and metabolic fate, while the MCFAs, intended for rapid energy, are placed at the outer positions for quick hydrolysis.[6]
Mechanism of Action and Metabolic Advantages
The unique MLM structure of SLs dictates a more favorable metabolic pathway compared to conventional long-chain triglycerides (LCTs).
-
Rapid Hydrolysis and Clearance: Lipoprotein lipase (LPL) in capillaries preferentially hydrolyzes the fatty acids at the sn-1 and sn-3 positions.[7] By placing MCFAs at these sites, SLs are hydrolyzed more rapidly than LCTs.[7]
-
Efficient Energy Source: The released MCFAs are water-soluble and can enter the mitochondria for beta-oxidation independently of the carnitine shuttle, providing a quick source of energy for peripheral tissues.[7] This is particularly beneficial in critically ill patients who may have impaired LCT metabolism.[8]
-
Targeted Delivery of LCFAs: The resulting 2-monoacylglycerol, containing the important LCFA (e.g., EPA), is more readily taken up by cells for incorporation into cell membranes or for further metabolic processes.[5][7]
-
Reduced Inflammation: Conventional soybean oil emulsions have a high omega-6 to omega-3 ratio, leading to the production of pro-inflammatory eicosanoids. By incorporating omega-3 fatty acids and reducing the omega-6 load, SLs can help modulate the inflammatory response, which is a significant advantage in critically ill or post-surgical patients.[3][9][10]
Diagram 1: Comparative Metabolic Fate
Caption: Metabolic pathways of conventional vs. structured lipids.
Comparative Analysis of Parenteral Lipid Emulsions
The choice of lipid emulsion has significant clinical implications. Structured lipids offer a superior profile for many patient populations compared to older generation emulsions.
| Feature | 1st Gen: Soybean Oil (LCT) | 2nd Gen: MCT/LCT Physical Mix | 3rd Gen: Olive Oil Based | 4th Gen: Structured Lipids & Fish Oil |
| Primary Oil Source | Soybean | Soybean, Coconut | Olive, Soybean | Coconut, Fish, Soybean, Olive |
| Key Fatty Acid Profile | High Omega-6 (Linoleic Acid) | Mix of MCFAs and LCFAs | High Monounsaturated (Oleic Acid) | Tailored MCFA, High Omega-3 (EPA/DHA) |
| Metabolic Clearance | Slow | Moderate | Moderate | Rapid |
| Inflammatory Potential | Pro-inflammatory | Neutral to Pro-inflammatory | Neutral | Anti-inflammatory / Immune-modulating[3][10] |
| Hepatic Tolerance | Risk of PNALD | Improved vs. LCT | Good | Improved, reduced risk of cholestasis[3] |
| Primary Application | Calorie source, EFA provision | General purpose, better tolerance | Long-term PN, less inflammation | Critically ill, surgical, inflammatory states[7][9] |
PNALD: Parenteral Nutrition-Associated Liver Disease
Application Protocol: Formulation and Quality Control of a Structured Lipid Emulsion
This section details the methodology for preparing and validating a 20% (w/v) structured lipid emulsion for parenteral use, adhering to Good Manufacturing Practices (GMP).[11]
Part A: Experimental Protocol for Emulsion Formulation
Objective: To prepare a stable, sterile 20% oil-in-water emulsion using a representative structured lipid.
Materials:
-
Structured Lipid (MLM type): 200 g
-
Egg Yolk Phospholipids (Emulsifier): 12 g
-
Glycerol (Tonicity agent): 25 g
-
Sodium Oleate (Co-emulsifier/stabilizer): 0.3 g
-
Water for Injection (WFI): q.s. to 1000 mL
-
Nitrogen Gas (High Purity)
Equipment:
-
Jacketed, sealed compounding vessel with overhead stirrer
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
High-pressure homogenizer (HPH)
-
0.22 µm sterilizing-grade filter
-
Depyrogenated glass vials and stoppers
Methodology:
-
Phase Preparation:
-
Oil Phase: In a separate vessel, heat the structured lipid to 60-70°C. Add the egg yolk phospholipids and stir under a nitrogen blanket until fully dissolved.
-
Aqueous Phase: In the main compounding vessel, add ~80% of the total WFI volume. Heat to 60-70°C. Add glycerol and sodium oleate, stirring until dissolved.[11]
-
Scientist's Note: Heating the phases ensures complete dissolution of components and reduces viscosity, facilitating effective emulsification. The nitrogen blanket is crucial to prevent lipid peroxidation.
-
-
Coarse Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase under continuous agitation with the overhead stirrer.
-
Once all oil is added, process the mixture with a high-shear mixer for 5-10 minutes to create a coarse pre-emulsion.[11] This step breaks down large oil droplets, preparing the mixture for fine homogenization.
-
-
Fine Homogenization:
-
Immediately transfer the pre-emulsion to a high-pressure homogenizer, pre-heated to the same temperature range.
-
Homogenize the emulsion for 5-7 passes at a pressure of 500-800 bar.
-
Scientist's Note: This is the most critical step for determining final droplet size and stability. Multiple passes ensure a narrow, monomodal particle size distribution. The pressure must be optimized; too low results in large droplets, while too high can cause coalescence.
-
-
Cooling and pH Adjustment:
-
Cool the emulsion to 20-25°C under gentle stirring.
-
Check the pH and adjust to a target range of 6.0-8.0 using NaOH or HCl if necessary. A stable pH is vital for emulsion integrity, especially when mixed with other PN components.
-
-
Final Steps:
-
Add WFI to the final target volume.
-
Filter the final emulsion through a 0.22 µm filter into a sterile receiving vessel.
-
Aseptically fill into depyrogenated vials, overlay with nitrogen, and seal.
-
Terminal sterilization (e.g., autoclaving) should be performed according to validated cycle parameters.
-
Part B: Quality Control and Validation Protocol
A robust quality control system is essential to ensure the safety and efficacy of the parenteral emulsion.
Diagram 2: Quality Control Workflow for Parenteral Lipid Emulsions
Caption: A sequential workflow for validating parenteral emulsion quality.
Key QC Tests:
-
Droplet Size Distribution: This is the most critical safety and stability parameter.
-
Method: Laser Diffraction (LD) for large droplet detection and Dynamic Light Scattering (DLS) for mean droplet size.
-
Acceptance Criteria (per USP <729>):
-
Rationale: Large droplets can cause pulmonary embolism. A stable droplet size over time indicates a physically stable emulsion.
-
-
Zeta Potential:
-
Method: Laser Doppler Electrophoresis.
-
Acceptance Criteria: Typically ≤ -30 mV.
-
Rationale: Zeta potential measures the surface charge of the droplets. A sufficiently high negative charge ensures electrostatic repulsion between droplets, preventing aggregation and coalescence.
-
-
Sterility and Endotoxin Testing:
-
Method: As per USP <71> (Sterility Tests) and USP <85> (Bacterial Endotoxins Test).
-
Acceptance Criteria: Must be sterile and pass endotoxin limits.
-
Rationale: Essential for any injectable product to prevent sepsis and pyrogenic reactions.
-
Clinical Administration and Dosing Considerations
The administration of structured lipid emulsions should be guided by clinical experts and institutional protocols.
-
Dosing: The recommended daily dose for parenteral lipids in adults is typically between 0.7 and 1.3 g of triglycerides per kg of body weight.[13] Dosing should be individualized based on the patient's metabolic state and tolerance.
-
Infusion Rate: To prevent hyperlipidemia, the infusion rate should not exceed 0.11 g/kg/hour.[2]
-
Monitoring: Regular monitoring of serum triglyceride levels is crucial.[13] Doses should be reduced if triglyceride levels exceed 400 mg/dL (4.6 mmol/L).[13]
-
Patient Populations: Structured lipids are particularly beneficial for:
-
Critically Ill and Sepsis Patients: The rapid energy source and immune-modulating properties are advantageous.[8]
-
Surgical Patients: Can help mitigate the post-operative inflammatory response.[9]
-
Patients with Liver Impairment: Improved clearance may reduce the risk of cholestasis compared to pure soybean oil emulsions.[3]
-
Expert Guidance: The European Society for Clinical Nutrition and Metabolism (ESPEN) and the American Society for Parenteral and Enteral Nutrition (ASPEN) provide comprehensive guidelines on the use of parenteral lipids.[1][14][15] ESPEN recommendations favor using newer lipid emulsions to reduce the omega-6 fatty acid load in critically ill patients.[2]
Conclusion
Structured lipids represent a targeted, mechanistically driven advancement in parenteral nutrition. By engineering the triacylglycerol structure, it is possible to create lipid emulsions that offer superior metabolic clearance, provide a rapid energy source, and favorably modulate the immune response. The protocols outlined in this guide provide a framework for the development and validation of these advanced formulations, ensuring the production of safe and effective therapies for vulnerable patient populations. Continued research and development in this area are essential for optimizing nutritional support and improving clinical outcomes.
References
-
Osborn, H. T., & Akoh, C. C. (2002). Structured lipids-an overview and comments on performance enhancement potential. Food Reviews International, 18(2-3), 123-147. [Link]
-
Karupaiah, T., & Sundram, K. (2007). Composition and functionality of lipid emulsions in parenteral nutrition: examining evidence in clinical applications. Current opinion in clinical nutrition and metabolic care, 10(2), 153-159. [Link]
-
Calder, P. C., et al. (2018). Lipids in the intensive care unit: Recommendations from the ESPEN Expert Group. Clinical Nutrition, 37(1), 1-3. [Link]
-
National Research Council. (1999). The Role of Structured Lipids in Health and Disease. National Academies Press. [Link]
-
Ghasemifard, S., et al. (2023). Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits. Foods, 12(19), 3687. [Link]
-
Akoh, C. C. (2002). Structured lipids‐novel fats with medical, nutraceutical, and food applications. Food technology, 56(4), 50-55. [Link]
-
Gramlich, L. (2020). IV Lipid Update: What to know and when to use new lipids on the market. Dietitians in Nutrition Support. [Link]
-
Fallon, E. M., & Le, H. D. (2018). Parenteral nutrition and lipids. Nutrients, 10(10), 1536. [Link]
-
Iwasaki, Y., & Yamane, T. (2000). Enzymatic synthesis of structured lipids. Journal of molecular catalysis B: Enzymatic, 10(1-3), 129-140. [Link]
-
Schuh, R. S., et al. (2019). Process Analytical Technology for the Production of Parenteral Lipid Emulsions According to Good Manufacturing Practices. Pharmaceutics, 11(11), 558. [Link]
-
Adolph, M., et al. (2009). Lipid emulsions – Guidelines on Parenteral Nutrition, Chapter 6. German medical science : GMS e-journal, 7, Doc13. [Link]
-
Kim, B. H., & Akoh, C. C. (2009). Structured lipids: synthesis and applications. Food Reviews International, 25(4), 297-321. [Link]
-
American Society for Parenteral and Enteral Nutrition. (n.d.). Guidelines & Standards. ASPEN. [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2017). Lipid Formulations for Patients Requiring Parenteral Nutrition: A Review of Clinical and Cost-Effectiveness and Guidelines. CADTH. [Link]
-
Mühlebach, S. (2018). Formulation, Stability, and Administration of Parenteral Nutrition With New Lipid Emulsions. Nutrition in Clinical Practice, 33(5), 636-649. [Link]
-
Serhan, C. N., et al. (2020). Lipid Mediators in Critically Ill Patients: A Step Towards Precision Medicine. Frontiers in immunology, 11, 1946. [Link]
-
Lapillonne, A., et al. (2018). ESPGHAN/ESPEN/ESPR/CSPEN guidelines on pediatric parenteral nutrition: Lipids. Clinical Nutrition, 37(6 Pt B), 2324-2336. [Link]
-
American Society for Parenteral and Enteral Nutrition. (2020). Appropriate Dosing for Parenteral Nutrition: ASPEN Recommendations. ASPEN. [Link]
-
Gonyon, T., et al. (2021). Lipid Injectable Emulsions: Pharmacopeial and Safety Issues. Pharmaceutics, 13(9), 1360. [Link]
-
American Society for Parenteral and Enteral Nutrition. (n.d.). Parenteral Nutrition Resources. ASPEN. [Link]
-
McClave, S. A., et al. (2022). Guidelines for the provision of nutrition support therapy in the adult critically ill patient: The American Society for Parenteral and Enteral Nutrition. Journal of Parenteral and Enteral Nutrition, 46(1), 12-41. [Link]
-
Heller, A. R., & Koch, T. (2011). Lipids in critical care medicine. Current Opinion in Critical Care, 17(2), 145-150. [Link]
-
Ciesielka, M., et al. (2019). Clinical Nutrition of Critically Ill Patients in the Context of the Latest ESPEN Guidelines. Nutrients, 11(11), 2577. [Link]
-
Tennessee Pharmacists Association. (n.d.). Update on the A.S.P.E.N. Guidelines for Provision of Adult Parenteral Nutrition. [Link]
Sources
- 1. nestlehealthscience.com [nestlehealthscience.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Composition and Functionality of Lipid Emulsions in Parenteral Nutrition: Examining Evidence in Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structured Lipids: An Overview and Comments on Performance Enhancement Potential - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Lipids in critical care medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Lipid emulsions – Guidelines on Parenteral Nutrition, Chapter 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nutritioncare.org [nutritioncare.org]
- 15. Lipid Formulations for Patients Requiring Parenteral Nutrition: A Review of Clinical and Cost-Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Encapsulation of Hydrophobic Drugs Using Triglycerides
Introduction: Overcoming the Hydrophobicity Challenge with Triglyceride-Based Formulations
A significant portion of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility, a major hurdle for their development into effective therapeutics.[1] The encapsulation of these hydrophobic active pharmaceutical ingredients (APIs) into lipid-based delivery systems, particularly those utilizing triglycerides, offers a robust strategy to enhance their solubility, improve bioavailability, and enable controlled release.[2] Triglycerides, which are esters derived from glycerol and three fatty acids, are biocompatible, biodegradable, and can solubilize a wide range of hydrophobic drugs.[3]
This guide provides an in-depth exploration of the principles and techniques for encapsulating hydrophobic drugs using triglycerides. We will delve into the rationale behind formulation design, provide detailed, field-proven protocols for creating stable lipid nanoparticles, and outline the essential characterization methods to ensure the quality and efficacy of the final drug product. The methodologies described herein are designed to be self-validating, with an emphasis on understanding the causal relationships between formulation parameters and performance.
Foundational Principles: Selecting Your Triglyceride and Formulation Strategy
The choice of triglyceride is a critical first step that influences drug loading, stability, and in vivo performance.[1] Triglycerides are broadly categorized into medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs).
-
Medium-Chain Triglycerides (MCTs): Composed of fatty acids with 6-12 carbon atoms, MCTs often exhibit higher drug solubility and greater formulation stability.[1]
-
Long-Chain Triglycerides (LCTs): Containing fatty acids with more than 12 carbon atoms, LCTs can facilitate more efficient formation of bile salt-lipid colloidal species in the gastrointestinal tract, potentially leading to higher bioavailability.[1]
The selection between MCTs and LCTs, or a combination thereof, should be driven by pre-formulation studies that assess the solubility of the hydrophobic drug in various lipids.
Beyond the core triglyceride, the formulation will typically include surfactants and potentially co-solvents to create stable nanostructures such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs).[4] NLCs, which are a blend of solid and liquid lipids (triglycerides), often offer higher drug loading capacity and reduced drug expulsion during storage compared to SLNs.[4]
Table 1: Key Components of Triglyceride-Based Formulations and Their Functions
| Component | Examples | Primary Function(s) |
| Solid Lipid (Triglyceride) | Glyceryl monostearate, Glyceryl behenate, Tristearin | Forms the core matrix for drug encapsulation. |
| Liquid Lipid (Triglyceride) | Miglyol 812 (MCT), Soybean oil, Olive oil | Creates imperfections in the solid lipid matrix to increase drug loading capacity (in NLCs).[4] |
| Surfactant(s) | Polysorbate 80 (Tween 80), Sorbitan monooleate (Span 80), Lecithin | Stabilizes the lipid nanoparticles by reducing interfacial tension. The Hydrophile-Lipophile Balance (HLB) value is critical for forming stable emulsions.[1] |
| Co-surfactant(s) | Propylene glycol, Ethanol, Polyethylene glycol (PEG) 400 | Improves the emulsification process and can enhance drug solubility.[1] |
Encapsulation Protocols: From Benchtop to Nanoparticles
This section provides detailed protocols for two widely used methods for preparing triglyceride-based nanoparticles: high-pressure homogenization and solvent emulsification-evaporation.
High-Pressure Homogenization (HPH) for Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
High-pressure homogenization is a robust and scalable method that utilizes high shear forces to produce nanoparticles with a narrow size distribution.[5] This technique is suitable for thermostable drugs.
Caption: High-Pressure Homogenization Workflow.
-
Preparation of the Lipid Phase:
-
Accurately weigh the selected solid triglyceride(s) and, for NLCs, the liquid triglyceride.
-
Add the hydrophobic drug to the lipid mixture.
-
Heat the mixture to 5-10 °C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant(s) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase. This prevents premature crystallization of the lipid upon mixing.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer) for 5-10 minutes. This creates a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer.
-
Typical homogenization parameters are 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined for each specific formulation.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or by using a heat exchanger. This rapid cooling causes the lipid to solidify, entrapping the drug within the nanoparticle matrix.[6]
-
Solvent Emulsification-Evaporation Method
This method is particularly suitable for thermolabile drugs as it avoids high temperatures.[7] It involves dissolving the lipid and drug in an organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent.[8][9]
Caption: Solvent Emulsification-Evaporation Workflow.
-
Preparation of the Organic Phase:
-
Dissolve the triglyceride(s) and the hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate).[7]
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant(s) in purified water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
Characterization of Triglyceride-Based Nanoparticles: Ensuring Quality and Performance
Thorough characterization is essential to ensure the safety, stability, and efficacy of the drug delivery system.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior and stability of the nanoparticle dispersion.
-
Dynamic Light Scattering (DLS): This is the primary technique for measuring the average particle size and PDI.[10] A low PDI (typically < 0.3) indicates a narrow size distribution, which is desirable for uniform drug delivery.
-
Zeta Potential Analysis: This measures the surface charge of the nanoparticles. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stability, preventing particle aggregation.[11][12]
-
Dilute a small aliquot of the nanoparticle dispersion with purified water to an appropriate concentration for the instrument.
-
Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter, PDI, and zeta potential.
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL quantify the amount of drug successfully incorporated into the nanoparticles.
-
Encapsulation Efficiency (%): (Total drug - Free drug) / Total drug * 100
-
Drug Loading (%): (Total drug - Free drug) / Total lipid weight * 100
-
Separate the free drug from the nanoparticle dispersion. This can be achieved by ultracentrifugation or by using centrifugal filter units.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the EE and DL using the formulas above.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to investigate the physical state of the drug and the lipid matrix within the nanoparticles.[13][14] It can provide information on the crystallinity and melting behavior of the formulation. A shift or disappearance of the drug's melting peak in the DSC thermogram of the nanoparticles suggests that the drug is in an amorphous or dissolved state within the lipid matrix.[15]
-
Accurately weigh a small amount of the lyophilized nanoparticle sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Run the analysis over a defined temperature range, typically from room temperature to above the melting points of the drug and lipid.
-
Record the thermograms and analyze the melting peaks and enthalpies.
In Vitro Drug Release
In vitro release studies are performed to predict the drug release profile in vivo. The dialysis bag method is commonly used for this purpose.
-
Place a known amount of the nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off.
-
Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small amount of surfactant to maintain sink conditions).
-
Maintain the system at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time. The release mechanism can be further analyzed using various kinetic models.[16][17]
Table 2: Typical Characterization Parameters for Triglyceride-Based Nanoparticles
| Parameter | Technique | Typical Desired Range | Rationale |
| Particle Size | Dynamic Light Scattering (DLS) | 50 - 300 nm | Influences bioavailability, tissue penetration, and clearance.[18] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates a homogenous and monodisperse population of nanoparticles. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | > |±30 mV| | High surface charge prevents particle aggregation and ensures physical stability.[11] |
| Encapsulation Efficiency | Indirect method (quantification of free drug) | > 70% | High efficiency indicates successful drug incorporation and minimizes drug wastage. |
| Drug Loading | Indirect method (quantification of free drug) | Varies depending on drug and formulation | Represents the amount of drug per unit weight of the lipid carrier. |
| Physical State | Differential Scanning Calorimetry (DSC) | Amorphous or dissolved state of drug | Indicates molecular dispersion of the drug within the lipid matrix, which can enhance bioavailability.[15] |
Stability of Triglyceride-Based Formulations
The physical and chemical stability of the formulation is paramount for its shelf-life and therapeutic efficacy.[19][20][21]
-
Physical Stability: This relates to the maintenance of particle size, PDI, and zeta potential over time. Instabilities can manifest as particle aggregation, drug expulsion, or changes in the lipid's crystalline structure.[20]
-
Chemical Stability: This involves the degradation of the drug and/or the lipid components, often through hydrolysis or oxidation.[20][21]
Stability studies should be conducted under various storage conditions (e.g., refrigerated, room temperature) and for extended periods.[21] Lyophilization (freeze-drying) can be employed to enhance the long-term stability of the nanoparticle dispersion.[20]
Troubleshooting Common Formulation Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Large Particle Size / High PDI | - Inefficient homogenization- Inappropriate surfactant concentration or type- Ostwald ripening | - Increase homogenization pressure or number of cycles- Optimize surfactant HLB and concentration- Use a combination of surfactants |
| Low Encapsulation Efficiency | - Poor solubility of the drug in the lipid melt- Drug partitioning into the external aqueous phase- Drug expulsion during lipid solidification | - Screen for lipids with higher drug solubility- Modify the pH of the aqueous phase (for ionizable drugs)- Use a blend of solid and liquid lipids (NLCs) to create a less ordered matrix |
| Particle Aggregation | - Low zeta potential- Inadequate surfactant coverage | - Increase surfactant concentration- Use a charged surfactant to increase surface potential |
| Drug Expulsion During Storage | - Polymorphic transition of the lipid to a more stable, ordered crystalline form | - Formulate as NLCs to disrupt the crystalline lattice- Store at lower temperatures |
Conclusion
The encapsulation of hydrophobic drugs using triglycerides is a powerful and versatile approach in modern drug delivery. By carefully selecting the formulation components and employing robust preparation techniques such as high-pressure homogenization or solvent evaporation, it is possible to create stable, effective nanoparticle-based therapeutics. The success of this endeavor relies on a thorough understanding of the underlying physicochemical principles and the diligent application of comprehensive characterization methods. This guide provides a solid foundation for researchers and drug development professionals to navigate the challenges and unlock the full potential of triglyceride-based drug delivery systems.[22]
References
- Strategies to Formulate Lipid-based Drug Delivery Systems. (2011). [Source URL not available]
- Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (n.d.). [Source URL not available]
-
Effects of triglycerides on the hydrophobic drug loading capacity of saturated phosphatidylcholine-based liposomes - PubMed. (2015). PubMed. [Link]
-
Liposome - Wikipedia. (n.d.). Wikipedia. [Link]
- Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). [Source URL not available]
-
Premix Membrane Emulsification: Preparation and Stability of Medium-Chain Triglyceride Emulsions with Droplet Sizes below 100 nm - MDPI. (n.d.). MDPI. [Link]
-
In Vitro Performance and Chemical Stability of Lipid-Based Formulations Encapsulated in a Mesoporous Magnesium Carbonate Carrier - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Nanoparticle Characterization Techniques - nanoComposix. (n.d.). nanoComposix. [Link]
-
Formulation and Evaluation of Solid Lipid Nanoparticle (SLN) of Andrographolide by Solvent Evaporation Method - ResearchGate. (n.d.). ResearchGate. [Link]
-
Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers - NIH. (2024). National Institutes of Health. [Link]
-
Drug release from lipid-based implants: elucidation of the underlying mass transport mechanisms - PubMed. (n.d.). PubMed. [Link]
-
A Comparative Evaluation of Mono-, Di- and Triglyceride of Medium Chain Fatty Acids by Lipid/Surfactant/Water Phase Diagram, Solubility Determination and Dispersion Testing for Application in Pharmaceutical Dosage Form Development - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Methods for the Encapsulation of Hydrophilic Drugs in Lipid-Based Nanocarriers, Solid Lipid Nanoparticles, and Nanostructured Lipid Carriers: A Short Review and Perspective | Bentham Science Publishers. (2024). Bentham Science Publishers. [Link]
-
Measuring Zeta Potential of Nanoparticles - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (n.d.). National Center for Biotechnology Information. [Link]
-
(PDF) Characterization of Triacylglycerol Composition of Fish Oils by Using Chromatographic Techniques - ResearchGate. (2025). ResearchGate. [Link]
-
Selection strategy for encapsulation of hydropHilic and hydrophobic ingredients with food-grade materials: A systematic review and analysis - ResearchGate. (2024). ResearchGate. [Link]
-
Thermal Analysis in the Evaluation of Solid Lipid Microparticles in the Form of Aqueous Dispersion and Fine Powder - MDPI. (2023). MDPI. [Link]
-
An overview of lipid based vesicular systems: stability and regulatory considerations - GSC Online Press. (2022). GSC Online Press. [Link]
-
Drug Release from Lipid Microparticles—Insights into Drug Incorporation and the Influence of Physiological Factors - MDPI. (2024). MDPI. [Link]
- Procedure for making triclyceride emulsion. (n.d.). [Source URL not available]
- Production of Solid Lipid Nanoparticles-Drug Loading and Release Mechanism. (2025). [Source URL not available]
-
Lipid-based Delivery Systems - Laboratory of Targeted Drug Delivery and Nanomedicine - The University of British Columbia. (n.d.). The University of British Columbia. [Link]
-
Nanoparticle Properties: Size, Zeta Potential and Structure - Wyatt Technology. (n.d.). Wyatt Technology. [Link]
-
Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro | Molecular Pharmaceutics - ACS Publications. (n.d.). ACS Publications. [Link]
- Chemical and Physical Stability Considerations for Lipid-Based Drug Formulations. (2025). [Source URL not available]
- Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. (n.d.). [Source URL not available]
-
Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Using Calorimeters for Investigating Lipid Membrane Stability - Patsnap Eureka. (2025). Patsnap. [Link]
-
Influence of the Triglyceride Composition, Surfactant Concentration and Time–Temperature Conditions on the Particle Morphology in Dispersions - MDPI. (2023). MDPI. [Link]
- The importance of lipid screening in the development of lipid-based formulations. (n.d.). [Source URL not available]
-
Complementary Orthogonal and Nanoparticle Characterization Techniques - Combining Dynamic Light Scattering with Nanoparticle Tracking Analysis - AZoNano. (2016). AZoNano. [Link]
-
DEVELOPMENT AND CHARACTERIZATION OF SOLID LIPID NANOPARTICLES BY SOLVENT DIFFUSION- EVAPORATION METHOD FOR TOPICAL DELIVERY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Solid Lipid Nanoparticle Preparation Techniques - Encyclopedia.pub. (2022). Encyclopedia.pub. [Link]
-
Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles - IJCRT.org. (2025). IJCRT.org. [Link]
-
Nanoparticle Characterization - 3P Instruments. (n.d.). 3P Instruments. [Link]
-
Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor | ACS Omega - ACS Publications. (n.d.). ACS Publications. [Link]
-
Lipid Based Drug Delivery Systems - Pharma Focus Asia. (n.d.). Pharma Focus Asia. [Link]
- Drug release studies from lipid nanoparticles in physiological media by a new DSC method. (2017). [Source URL not available]
-
Structural Characterization Study of a Lipid Nanocapsule Formulation Intended for Drug Delivery Applications Using Small-Angle Scattering Techniques | Molecular Pharmaceutics - ACS Publications. (n.d.). ACS Publications. [Link]
-
Lipid-Based Formulations for Early-Stage Clinical Trials | American Pharmaceutical Review. (2020). American Pharmaceutical Review. [Link]
-
Characterization of lipid nanoparticles by differential scanning calorimetry, X-ray and neutron scattering. - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Solid lipid microparticles: Formulation, preparation, characterisation, drug release and applications | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. A Comparative Evaluation of Mono-, Di- and Triglyceride of Medium Chain Fatty Acids by Lipid/Surfactant/Water Phase Diagram, Solubility Determination and Dispersion Testing for Application in Pharmaceutical Dosage Form Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldscientific.com [worldscientific.com]
- 10. wyatt.com [wyatt.com]
- 11. nanocomposix.com [nanocomposix.com]
- 12. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Thermal Analysis in the Evaluation of Solid Lipid Microparticles in the Form of Aqueous Dispersion and Fine Powder | MDPI [mdpi.com]
- 14. Using Calorimeters for Investigating Lipid Membrane Stability [eureka.patsnap.com]
- 15. Drug release studies from lipid nanoparticles in physiological media by a new DSC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug release from lipid-based implants: elucidation of the underlying mass transport mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Lipid-based Delivery Systems | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 19. In Vitro Performance and Chemical Stability of Lipid-Based Formulations Encapsulated in a Mesoporous Magnesium Carbonate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gsconlinepress.com [gsconlinepress.com]
- 21. researchgate.net [researchgate.net]
- 22. ijcrt.org [ijcrt.org]
Application Notes and Protocols for 1,3-Distearyl-2-octanoylglycerol in Topical Drug Delivery
Introduction: A New Horizon in Topical Therapies with Structured Lipids
The pursuit of enhanced efficacy and safety in topical drug delivery has led researchers to explore novel excipients that can overcome the formidable barrier of the stratum corneum. Among these, structured lipids, specifically 1,3-Distearyl-2-octanoylglycerol, have emerged as a promising class of materials. This triglyceride is meticulously engineered with two saturated stearic acid chains at the sn-1 and sn-3 positions and a medium-chain octanoic acid at the sn-2 position. This unique molecular architecture imparts distinct physicochemical properties that are highly advantageous for the formulation of advanced topical drug delivery systems.
1,3-Distearyl-2-octanoylglycerol is a solid lipid at room temperature, making it an ideal candidate for creating lipid-based nanoparticles such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2] These nanocarriers offer a multitude of benefits for topical applications, including enhanced drug stability, controlled release, and improved skin penetration.[3][4] The biocompatibility and biodegradability of lipids like 1,3-Distearyl-2-octanoylglycerol further underscore their suitability for dermatological applications.[5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for leveraging 1,3-Distearyl-2-octanoylglycerol in the development of next-generation topical therapies.
Physicochemical Properties of 1,3-Distearyl-2-octanoylglycerol
A thorough understanding of the physicochemical properties of an excipient is paramount for successful formulation development.
| Property | Value | Source |
| Molecular Formula | C47H90O6 | [7] |
| Molecular Weight | 752.2 g/mol | [7] |
| Appearance | Solid at room temperature | [1] |
| Lipophilicity | High | Inferred from structure |
Formulation Strategies and Protocols
1,3-Distearyl-2-octanoylglycerol can be formulated into various topical delivery systems. The choice of formulation depends on the physicochemical properties of the active pharmaceutical ingredient (API) and the desired therapeutic outcome.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from a solid lipid matrix. They are well-suited for encapsulating lipophilic drugs and offer advantages such as enhanced skin hydration due to their occlusive properties.[3]
Protocol: Preparation of SLNs by High-Pressure Homogenization (HPH)
This protocol is a widely used and scalable method for producing SLNs.[1]
Materials:
-
1,3-Distearyl-2-octanoylglycerol (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Purified Water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Beakers and magnetic stirrer
Step-by-Step Procedure:
-
Preparation of the Lipid Phase:
-
Melt the 1,3-Distearyl-2-octanoylglycerol by heating it approximately 5-10°C above its melting point.
-
Dissolve the lipophilic API in the molten lipid under continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Heat the purified water to the same temperature as the lipid phase.
-
Disperse the surfactant in the hot water with gentle stirring until a clear solution is formed.
-
-
Pre-emulsification:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer.
-
Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles. The temperature should be maintained above the lipid's melting point throughout this process.
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Storage:
-
Store the final SLN dispersion at 4°C.
-
Figure 1: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Nanostructured Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids. This creates a less ordered lipid matrix, which can lead to higher drug loading and reduced drug expulsion during storage compared to SLNs.[2]
Protocol: Preparation of NLCs
The preparation method for NLCs is similar to that of SLNs, with the key difference being the composition of the lipid phase.
Materials:
-
1,3-Distearyl-2-octanoylglycerol (Solid Lipid)
-
Liquid Lipid (e.g., Miglyol 812, Oleic Acid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Lecithin)
-
Purified Water
Step-by-Step Procedure:
-
Lipid Phase Preparation:
-
Melt the 1,3-Distearyl-2-octanoylglycerol and mix it with the liquid lipid at a predetermined ratio (e.g., 70:30 solid:liquid lipid).
-
Dissolve the API in this molten lipid blend.
-
-
Aqueous Phase Preparation, Pre-emulsification, High-Pressure Homogenization, and Cooling:
-
Follow steps 2 through 5 as described in the SLN preparation protocol.
-
Physicochemical Characterization of Lipid Nanoparticles
Once the formulations are prepared, they must be thoroughly characterized to ensure quality and predict their in vivo performance.
| Parameter | Technique | Purpose |
| Particle Size, Polydispersity Index (PDI), and Zeta Potential | Dynamic Light Scattering (DLS) | To determine the average particle size, size distribution, and surface charge, which are critical for stability and skin interaction.[2] |
| Entrapment Efficiency (EE) and Drug Loading (DL) | Ultracentrifugation followed by a validated analytical method (e.g., HPLC, UV-Vis) | To quantify the amount of drug successfully encapsulated within the nanoparticles. |
| Morphology | Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Crystallinity and Thermal Behavior | Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) | To assess the physical state of the lipid matrix, which influences drug release and stability. |
Formulas for EE and DL:
-
Entrapment Efficiency (%EE): ((Total Drug - Free Drug) / Total Drug) x 100
-
Drug Loading (%DL): ((Total Drug - Free Drug) / Total Lipid Weight) x 100
Performance Evaluation: In Vitro and Ex Vivo Studies
The performance of topical formulations is primarily assessed by their ability to release the drug and facilitate its permeation through the skin.
In Vitro Release Testing (IVRT)
IVRT measures the rate of drug release from a semi-solid dosage form.[8] It is a critical tool for quality control and for comparing different formulations.[9]
Protocol: IVRT using Franz Diffusion Cells
Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Receptor medium (a buffer in which the drug is soluble)
-
Water bath with circulator
-
Magnetic stirrers
-
Syringes and collection vials
Step-by-Step Procedure:
-
Cell Setup:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Place the cells in a circulating water bath maintained at 32°C to mimic skin surface temperature.
-
-
Sample Application:
-
Apply a finite dose of the formulation (e.g., 10-15 mg/cm²) evenly onto the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Interpretation:
-
Plot the cumulative amount of drug released per unit area against the square root of time. The slope of the linear portion of the curve represents the release rate.
-
Figure 2: Schematic of an In Vitro Release Testing (IVRT) setup.
Ex Vivo Skin Permeation Testing (IVPT)
IVPT provides a more biologically relevant measure of a drug's ability to penetrate the skin.[10] The protocol is similar to IVRT, but it uses excised human or animal skin (e.g., porcine ear skin) instead of a synthetic membrane.[11][12]
Protocol: IVPT using Franz Diffusion Cells
Key Differences from IVRT:
-
Membrane: Full-thickness or dermatomed excised skin is used. The skin should be carefully prepared and stored to maintain its barrier integrity.
-
Data Analysis: In addition to analyzing the receptor medium, at the end of the experiment, the skin is often processed to determine the amount of drug retained in different skin layers (stratum corneum, epidermis, dermis).
Step-by-Step Procedure:
-
Skin Preparation:
-
Thaw the frozen skin at room temperature.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Visually inspect the skin for any imperfections.
-
-
Cell Setup and Sample Application:
-
Follow the same procedure as in IVRT, but mount the skin with the stratum corneum facing the donor compartment.
-
-
Sampling and Analysis:
-
Follow the same sampling and analysis procedure for the receptor medium as in IVRT.
-
-
Skin Analysis (at the end of the study):
-
Dismount the skin from the diffusion cell.
-
Wipe the surface to remove any excess formulation.
-
Separate the epidermis from the dermis (e.g., by heat separation).
-
Extract the drug from each skin layer using a suitable solvent.
-
Analyze the drug content in the extracts.
-
Figure 3: Experimental workflow for Ex Vivo Skin Permeation Testing (IVPT).
Mechanisms of Skin Penetration Enhancement
The use of 1,3-Distearyl-2-octanoylglycerol in lipid nanoparticles enhances drug delivery to the skin through several mechanisms:
-
Occlusion and Hydration: The lipid nanoparticles form a film on the skin surface, reducing transepidermal water loss.[3] This increases skin hydration, which can loosen the structure of the stratum corneum and improve drug penetration.
-
Lipid Fluidization: The lipid components of the nanoparticles can intercalate with the lipids of the stratum corneum, disrupting their highly ordered structure and increasing their fluidity.[13][14] This creates more pathways for the drug to diffuse through the skin barrier.
-
Adhesion and Film Formation: Nanoparticles can adhere to the skin surface, providing prolonged contact time and a high concentration gradient to drive drug penetration.
-
Controlled Release: The solid lipid matrix provides a sustained release of the encapsulated drug, which can improve the therapeutic index and reduce potential side effects.[3]
Regulatory Considerations for a Novel Excipient
When developing a drug product with an excipient that has not been previously used in an approved product for the intended route of administration, it is considered a "novel excipient".[15] This classification necessitates a more extensive safety evaluation.[16][17] Drug developers must provide comprehensive data on the excipient's manufacture, characterization, and safety to regulatory agencies like the FDA.[18][19] It is crucial to engage with regulatory bodies early in the development process to ensure that the planned studies will meet the requirements for approval.[17]
Conclusion
1,3-Distearyl-2-octanoylglycerol is a highly versatile and promising structured lipid for the development of advanced topical drug delivery systems. Its ability to form stable lipid nanoparticles, coupled with its biocompatibility and multiple mechanisms for enhancing skin penetration, makes it a valuable tool for formulators. By following the detailed protocols for formulation, characterization, and performance evaluation outlined in this guide, researchers can effectively harness the potential of 1,3-Distearyl-2-octanoylglycerol to create safer and more effective topical therapies.
References
- Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 161–177.
- Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Nanostructured lipid carriers (NLC) in cosmetic and pharmaceutical dermal products. International Journal of Pharmaceutics, 242(1-2), 121–123.
- Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128–137.
- Hua, S. (2015). Lipid-based nano-delivery systems for skin delivery of drugs and bioactives. Frontiers in Pharmacology, 6, 219.
-
PubChem. (n.d.). 1,3-Distearoyl-2-oleoylglycerol. National Center for Biotechnology Information. Retrieved from [Link]
- Anissimov, Y. G., & Roberts, M. S. (2011). Skin penetration enhancement by propylene glycol: a molecular-level view from molecular dynamics simulations. Journal of Pharmaceutical Sciences, 100(1), 291–301.
-
U.S. Food and Drug Administration. (2022). In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. FDA. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Distearyl-2-octanoylglycerol. National Center for Biotechnology Information. Retrieved from [Link]
- Nogueira, A. C., et al. (2024). In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models. Molecular Pharmaceutics.
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. FDA. Retrieved from [Link]
- Pouton, C. W. (2006). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287.
-
Premier Research. (2022). How to Approach Excipient Qualification with the FDA. Retrieved from [Link]
- Wei, W., et al. (2019). Preparation and Characterization of 1,3-Dioleoyl-2-palmitoylglycerol-Enriched Triacylglycerols from Lard by Fractionation and Enzymatic Acidolysis. Journal of Agricultural and Food Chemistry, 67(33), 9349–9357.
-
Nogueira, A. C., et al. (2024). In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models. PubMed. Retrieved from [Link]
- Kumar, P., & Singh, S. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Ashdin Publishing.
- Sharma, G., et al. (2021). Topical Lipid Based Drug Delivery Systems for Skin Diseases: A Review.
- Severino, P., et al. (2023).
- Patel, D. K., et al. (2020). Lipid Nanoparticle Topical and Transdermal Delivery: A Review on Production, Penetration Mechanism to Skin.
-
Contract Pharma. (2023). IVRT & Skin Testing for Topical Pharmaceutical Drug Development. Retrieved from [Link]
-
Wei, W., et al. (2019). Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol-enriched triacylglycerols from lard by fractionation and enzymatic acidolysis. PubMed. Retrieved from [Link]
- Li, W., et al. (2022). Mechanisms of Penetration Enhancement and Transport Utilizing Skin Keratin Liposomes for the Topical Delivery of Licochalcone A. Pharmaceutics, 14(4), 823.
-
Biopharma Excellence. (2020). Best practices in dealing with novel excipients. Retrieved from [Link]
- Pardeike, J., Hommoss, A., & Müller, R. H. (2009). Lipid nanoparticles (SLN, NLC) in cosmetic and pharmaceutical dermal products. International Journal of Pharmaceutics, 366(1-2), 170–184.
-
ScienceDirect. (n.d.). Ex vivo skin permeation. Retrieved from [Link]
- Purnamawati, S., et al. (2022). The Potential Application of Nanocarriers in Delivering Topical Antioxidants. Pharmaceutics, 14(11), 2467.
- Patel, R. P., et al. (2012). Drug vehicle based approaches of penetration enhancement.
-
ResearchGate. (n.d.). Ex vivo permeation studies using human vs animal skin for enhancer evaluation. Retrieved from [Link]
- Dragicevic, N., & Maibach, H. (2018). Topical glycerol monooleate/propylene glycol formulations enhance 5-aminolevulinic acid in vitro skin delivery and in vivo protophorphyrin IX accumulation in hairless mouse skin.
-
FIP - International Pharmaceutical Federation. (2023). In-Vitro Release Testing of Semisolid Topical Dosage Forms. YouTube. Retrieved from [Link]
-
Biopharma Excellence. (2019). Best Practices in Dealing with Novel Excipients. Retrieved from [Link]
-
Impact Factor. (n.d.). Ex-Vivo Permeation Study of an Antifungal Drug, Loaded in NLC, Designed and Optimized by Factorial Design. Retrieved from [Link]
-
Society for Plant Research. (n.d.). Different preparation and characterization techniques of lipid nanoparticle and its application as drug carrier. Retrieved from [Link]
-
Vici Health Sciences. (n.d.). IVRT and IVPT Services for Topical Drug Development. Retrieved from [Link]
- Chen, J., et al. (2020). The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties.
-
Bertin Bioreagent. (n.d.). 1,3-Distearoyl-2-Oleoyl Glycerol. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant Delivery Revisited: The Promise of Nanostructured Lipid Carriers. Retrieved from [Link]
Sources
- 1. Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jpionline.org [jpionline.org]
- 4. The Potential Application of Nanocarriers in Delivering Topical Antioxidants [mdpi.com]
- 5. Lipid-based nano-delivery systems for skin delivery of drugs and bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Distearyl-2-octanoylglycerol | C47H90O6 | CID 129341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. contractpharma.com [contractpharma.com]
- 9. fda.gov [fda.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. fda.gov [fda.gov]
- 17. Best Practices in Dealing with Novel Excipients - Biopharma Excellence [biopharma-excellence.com]
- 18. premier-research.com [premier-research.com]
- 19. usp.org [usp.org]
Application Notes and Protocols: Leveraging 1,3-Distearyl-2-octanoylglycerol for Controlled Drug Release
Introduction: The Strategic Role of Structured Lipids in Modern Pharmaceutics
In the landscape of advanced drug delivery, the design of excipients that offer precise control over the release kinetics of active pharmaceutical ingredients (APIs) is paramount. Among these, structured triglycerides have emerged as a highly versatile and biocompatible class of materials. This document provides a comprehensive guide to the application of 1,3-Distearyl-2-octanoylglycerol , a specific structured triglyceride, in the formulation of controlled-release drug delivery systems, with a primary focus on Solid Lipid Nanoparticles (SLNs).
1,3-Distearyl-2-octanoylglycerol is a triglyceride composed of two long-chain saturated fatty acids, stearic acid (C18:0), at the sn-1 and sn-3 positions, and one medium-chain saturated fatty acid, octanoic acid (C8:0), at the sn-2 position. This unique molecular architecture imparts distinct physicochemical properties that can be harnessed to modulate drug release. The solid matrix formed by this lipid at physiological temperatures provides a robust vehicle for encapsulating drugs, while its degradation and polymorphic behavior are key to dictating the rate at which the drug is liberated.
These application notes are intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for utilizing 1,3-Distearyl-2-octanoylglycerol to achieve desired therapeutic outcomes.
Core Principles: The Interplay of Lipid Structure and Drug Release
The ability of 1,3-Distearyl-2-octanoylglycerol to control drug release is not a monolithic phenomenon but rather a synergy of several interconnected mechanisms. A thorough understanding of these principles is crucial for rational formulation design.
The Significance of Polymorphism in Triglyceride Matrices
Triglycerides are known to exist in different crystalline forms, a phenomenon known as polymorphism.[1] The common polymorphic forms are α (alpha), β' (beta-prime), and β (beta), with increasing order of stability and melting point.[2] The specific polymorphic form of the lipid matrix in an SLN formulation has a profound impact on drug loading and release characteristics.
-
α-form: This is the least stable polymorph, characterized by a hexagonal chain packing. It is typically formed upon rapid cooling of the molten lipid. The looser packing of the α-form creates more imperfections in the crystal lattice, which can accommodate a higher drug load. However, its inherent instability leads to a gradual transition to more stable forms during storage.
-
β'-form: This metastable form exhibits an orthorhombic perpendicular chain packing. It has an intermediate packing density and is often desired in lipid-based formulations for its ability to provide a balance between drug loading and stability.
-
β-form: The most stable polymorph, with a triclinic parallel chain packing. The highly ordered and dense structure of the β-form can lead to drug expulsion from the lipid matrix as the lipid recrystallizes into this form over time. This can result in an initial burst release and a decrease in the long-term stability of the formulation.[3]
The presence of the medium-chain fatty acid (octanoic acid) in 1,3-Distearyl-2-octanoylglycerol introduces a degree of disorder in the crystal lattice compared to a simple triglyceride like tristearin. This can retard the transition from the α or β' form to the highly ordered β form, thereby enhancing the stability of the drug-loaded nanoparticle and providing a more sustained release profile.[4]
Mechanisms of Drug Release from the Lipid Matrix
The release of a drug from an SLN formulated with 1,3-Distearyl-2-octanoylglycerol is typically biphasic, involving an initial burst release followed by a sustained release phase.[5]
-
Burst Release: A portion of the drug may be adsorbed onto the surface of the SLN or entrapped in the outer layers of the lipid matrix. This fraction is released rapidly upon administration.
-
Sustained Release: The drug encapsulated within the core of the lipid matrix is released over a prolonged period through two primary mechanisms:
-
Diffusion: The drug molecules diffuse through the solid lipid matrix to the surrounding medium. The rate of diffusion is influenced by the particle size, the tortuosity of the diffusion path within the matrix, and the polymorphic form of the lipid.[6]
-
Erosion/Degradation: The lipid matrix is gradually eroded or degraded by enzymes (e.g., lipases) in the physiological environment. This erosion process exposes the encapsulated drug, leading to its release.
-
The interplay between these mechanisms is what allows for the fine-tuning of the drug release profile.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of SLNs using 1,3-Distearyl-2-octanoylglycerol for controlled drug release.
Protocol 1: Preparation of Solid Lipid Nanoparticles by Hot High-Pressure Homogenization
The hot high-pressure homogenization (HPH) technique is a robust and scalable method for the production of SLNs.[7][8]
Materials and Equipment:
-
1,3-Distearyl-2-octanoylglycerol
-
Model drug (e.g., a poorly water-soluble drug)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the required amount of 1,3-Distearyl-2-octanoylglycerol and the model drug.
-
Once the lipid is completely melted, add the drug and stir until a clear, homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water. The concentration of the surfactant typically ranges from 0.5% to 5% (w/v).[9]
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Immediately homogenize the mixture using a high-shear mixer at a high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the emulsion at a high pressure (e.g., 500-1500 bar) for a specified number of cycles (typically 3-5 cycles).[10]
-
-
Cooling and Formation of SLNs:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath under gentle stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Storage:
-
Store the SLN dispersion at 4°C for further characterization.
-
Protocol 2: Characterization of the Formulated Solid Lipid Nanoparticles
Thorough characterization is essential to ensure the quality and performance of the SLNs.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Photon Correlation Spectroscopy (PCS) using a Zetasizer.
-
Procedure: Dilute the SLN dispersion with purified water to an appropriate concentration. Measure the particle size, PDI, and zeta potential.
-
Interpretation: The particle size should ideally be in the range of 50-1000 nm for parenteral or oral delivery.[9] The PDI is a measure of the width of the particle size distribution; a value below 0.3 indicates a homogenous population. The zeta potential provides an indication of the surface charge of the nanoparticles and their physical stability; a value of ±30 mV or higher is generally considered to indicate good stability.
2. Entrapment Efficiency (EE) and Drug Loading (DL):
-
Technique: Ultracentrifugation or centrifugal filter devices.
-
Procedure:
-
Separate the unencapsulated drug from the SLN dispersion by centrifuging the sample at a high speed.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the EE and DL using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100
-
-
3. Morphological Examination:
-
Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Procedure: Prepare the sample according to the instrument's requirements (e.g., drop-casting on a grid and drying for TEM, or sputter-coating for SEM).[11]
-
Interpretation: The micrographs will reveal the shape and surface morphology of the SLNs, which are typically spherical.[9]
4. Thermal Analysis and Polymorphism:
-
Technique: Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Procedure:
-
DSC: Lyophilize the SLN dispersion and analyze the powder. Heat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow. This will provide information on the melting point and crystallinity of the lipid matrix.
-
PXRD: Analyze the lyophilized SLN powder to determine the crystalline structure (polymorphic form) of the lipid.[12]
-
-
Interpretation: The DSC thermogram can show a depression in the melting point of the lipid in the nanoparticle form compared to the bulk lipid, indicating the presence of a less ordered crystalline structure. The PXRD pattern will provide characteristic peaks corresponding to the specific polymorphic form (α, β', or β) of the lipid.[1]
Protocol 3: In Vitro Drug Release Study
The dialysis bag method is a commonly used technique to evaluate the in vitro release of drugs from nanoparticles.[13]
Materials and Equipment:
-
SLN dispersion
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Beakers
-
Magnetic stirrer with a heating plate
-
Syringes and filters
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of the Dialysis Bag:
-
Cut a piece of the dialysis membrane and soak it in the release medium for at least 30 minutes to remove any preservatives.
-
Securely tie one end of the membrane with a clip.
-
-
Loading the Sample:
-
Pipette a known volume (e.g., 1-2 mL) of the SLN dispersion into the dialysis bag.
-
Securely close the other end of the bag with another clip, ensuring there are no leaks.
-
-
Initiating the Release Study:
-
Place the dialysis bag in a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL). The volume of the release medium should be sufficient to maintain sink conditions.
-
Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C) and stirring speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Sample Analysis:
-
Filter the collected samples if necessary and analyze the drug concentration using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.[14]
-
Data Presentation and Interpretation
Table 1: Formulation Parameters and Physicochemical Characteristics of Model Drug-Loaded SLNs
| Formulation Code | 1,3-Distearyl-2-octanoylglycerol (%) | Surfactant (%) | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | EE (%) ± SD |
| SLN-1 | 5 | 1.0 (Poloxamer 188) | 185.2 ± 5.6 | 0.21 ± 0.02 | -28.5 ± 1.8 | 85.3 ± 3.1 |
| SLN-2 | 5 | 2.0 (Poloxamer 188) | 162.7 ± 4.9 | 0.18 ± 0.01 | -32.1 ± 2.2 | 82.1 ± 2.8 |
| SLN-3 | 10 | 1.0 (Poloxamer 188) | 254.1 ± 8.1 | 0.28 ± 0.03 | -25.4 ± 1.5 | 88.9 ± 3.5 |
| SLN-4 | 10 | 2.0 (Poloxamer 188) | 221.5 ± 7.3 | 0.24 ± 0.02 | -30.7 ± 2.0 | 86.4 ± 3.3 |
Data presented are hypothetical and for illustrative purposes.
Table 2: In Vitro Drug Release Kinetics from SLN Formulations
| Time (hours) | Cumulative Release (%) - SLN-1 | Cumulative Release (%) - SLN-2 | Cumulative Release (%) - SLN-3 | Cumulative Release (%) - SLN-4 |
| 1 | 15.2 | 18.5 | 12.1 | 14.8 |
| 4 | 28.7 | 32.1 | 23.5 | 26.9 |
| 8 | 42.5 | 48.3 | 35.8 | 40.2 |
| 12 | 55.1 | 61.7 | 46.2 | 52.1 |
| 24 | 72.8 | 79.4 | 65.7 | 70.3 |
| 48 | 85.3 | 91.2 | 80.1 | 84.6 |
Data presented are hypothetical and for illustrative purposes.
Visualization of Key Processes
Diagram 1: Experimental Workflow for SLN Preparation and Characterization
Caption: Workflow for SLN preparation and analysis.
Diagram 2: Mechanisms of Drug Release from SLNs
Caption: Drug release mechanisms from SLNs.
Conclusion and Future Perspectives
1,3-Distearyl-2-octanoylglycerol represents a promising lipid excipient for the development of controlled-release drug delivery systems. Its unique structured triglyceride composition allows for the modulation of the lipid matrix's polymorphic state, which in turn governs the drug encapsulation and release kinetics. The protocols outlined in this document provide a robust framework for the formulation and characterization of SLNs based on this lipid. Further research into the precise melting and polymorphic transition temperatures of 1,3-Distearyl-2-octanoylglycerol will enable even more refined control over the manufacturing process and the resulting drug release profiles. The continued exploration of such structured lipids will undoubtedly pave the way for more sophisticated and effective drug therapies.
References
-
Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. MDPI. Available at: [Link]
-
Polymorphism of Triglycerides a Crystallographic Review. DigitalCommons@USU. Available at: [Link]
-
Binary phase behavior of 1,3-Distearoyl-2-oleoyl-sn-glycerol (SOS) and 1,3-Distearoyl-2-linoleoyl-sn-glycerol (SLS). ResearchGate. Available at: [Link]
-
An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. NIH. Available at: [Link]
-
Fabrication of solid lipid nanoparticles by hot high shear homogenization and optimization by Box–Behnken design. Taylor & Francis Online. Available at: [Link]
-
Polymorphism and kinetic behavior of binary mixtures of triglycerides. PubMed. Available at: [Link]
-
Comparative Study on Mixing Behavior of Binary Mixtures of Cocoa Butter/Tristearin (CB/TS) and Cocoa Butter/Coconut Oil (CB/CO). MDPI. Available at: [Link]
-
Formulation and Characterization of Nanomedicine (Solid Lipid Nanoparticle) Associate with the Extract of Pterospermum acerifolium for the Screening of Neurochemicals and Neuroendocrine Effects. PMC - PubMed Central. Available at: [Link]
-
Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems. PubMed Central. Available at: [Link]
-
A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery. PMC. Available at: [Link]
-
Powder X-ray Diffraction of Triglycerides in the Study of Polymorphism. ResearchGate. Available at: [Link]
-
A Comparative Mathematical Analysis of Drug Release from Lipid-Based Nanoparticles. SpringerLink. Available at: [Link]
-
Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. PMC - PubMed Central. Available at: [Link]
-
Characterization Methods for Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC). ResearchGate. Available at: [Link]
-
Influence of structural variations on drug release from lipid/polyethylene glycol matrices. ResearchGate. Available at: [Link]
-
An X-Ray Diffraction Study of Triglyceride Polymorphism. Advances in X-Ray Analysis. Available at: [Link]
-
Fatty acid distribution and polymorphism in solid lipid particles of milkfat and long chain omega-3 fatty acids. PubMed. Available at: [Link]
-
Polysaccharide-Based Nanoparticles Prepared by Dialysis: Novel Drug Delivery Systems for Chemistry Education. ACS Publications - American Chemical Society. Available at: [Link]
-
TG containing stearic acid, synthesized from coconut oil, exhibit lipidemic effects in rats similar to those of cocoa butter. ResearchGate. Available at: [Link]
-
Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems. MDPI. Available at: [Link]
-
Dialysis membrane methods for in vitro drug release test of particulate... ResearchGate. Available at: [Link]
-
Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture. MDPI. Available at: [Link]
-
Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits. MDPI. Available at: [Link]
-
68th SPSR Webinar on Solid Lipid Nanoparticulate Systems (SLNs): A Latest Approach. YouTube. Available at: [Link]
-
Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications. Available at: [Link]
-
Unravelling the hierarchical structure of saturated monoacid triglycerides during crystallization – a comprehensive time-resolved X-ray scattering study. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Thermal and structural properties of binary mixtures of 1,3-distearoyl-2-oleoyl-glycerol (SOS) and 1,2-dioleoyl-3-stearoyl- sn - ResearchGate. Available at: [Link]
-
Intensified synthesis of a triglyceride of octanoic acid using sonication and assessment of its frying characteristics. NIH. Available at: [Link]
-
A Comparative Mathematical Analysis of Drug Release from Lipid-Based Nanoparticles. ResearchGate. Available at: [Link]
-
Drug Release from Lipid Microparticles—Insights into Drug Incorporation and the Influence of Physiological Factors. PMC - NIH. Available at: [Link]
-
DRUG RELEASE FROM SOLID LIPID NANOPARTICLES. Cambridge University Press. Available at: [Link]
-
Food Reviews International Structured lipids: Synthesis and applications. Taylor & Francis Online. Available at: [Link]
-
Solid lipid nanoparticle (SLN) : Preparation, characterization and applications. Wjpr.net. Available at: [Link]
-
Predicting drug release kinetics from nanocarriers inside dialysis bags. Kinam Park. Available at: [Link]
-
Kinetic analysis of nonisothermal differential scanning calorimetry of 1,3-dipalmitoyl-2-oleoylglycerol. PubMed. Available at: [Link]
-
Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity. NIH. Available at: [Link]
-
Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application. PMC - NIH. Available at: [Link]
-
Solid lipid nanoparticles. ResearchGate. Available at: [Link]
-
TECHNOTE 103 Purification of Nanoparticles by Dialysis. Micromod.de. Available at: [Link]
-
Kinetic Phase Behavior of Binary Mixtures of Tri-Saturated Triacylglycerols Containing Lauric Acid. MDPI. Available at: [Link]
-
Fabrication of solid lipid nanoparticles by hot high shear homogenization and optimization by Box–Behnken design: An accelerated stability assessment. ResearchGate. Available at: [Link]
-
Synthesis of Structured Lipids Containing Medium-Chain and omega-3 Fatty Acids. PubMed. Available at: [Link]
-
Phase behavior of binary mixture systems of saturated-unsaturated mixed-acid triacylglycerols: effects of glycerol structures and chain-chain interactions. PubMed. Available at: [Link]
-
Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications. MDPI. Available at: [Link]
-
1,3-Distearoyl-2-oleoylglycerol. PubChem. Available at: [Link]
-
Politecnico di Torino Study of the crystallization behaviour of mixtures of triglycerides for the production of dairy-free choco. Politecnico di Torino. Available at: [Link]
Sources
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Fatty acid distribution and polymorphism in solid lipid particles of milkfat and long chain omega-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymorphism and kinetic behavior of binary mixtures of triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Formulation and Characterization of Nanomedicine (Solid Lipid Nanoparticle) Associate with the Extract of Pterospermum acerifolium for the Screening of Neurochemicals and Neuroendocrine Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Release from Lipid Microparticles—Insights into Drug Incorporation and the Influence of Physiological Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparative Mathematical Analysis of Drug Release from Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1,3-Distearyl-2-octanoylglycerol as a Robust Internal Standard for Quantitative Lipidomics
Introduction
Quantitative lipidomics, the targeted measurement of lipid species within a biological system, is fundamental to understanding physiological and pathophysiological processes. A significant challenge in mass spectrometry-based lipidomics is the variability introduced during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. To mitigate these variables and ensure data accuracy, the use of internal standards is indispensable.[1] An ideal internal standard should mimic the physicochemical behavior of the analytes of interest while being distinguishable from them, typically by mass.
This application note details the use of 1,3-Distearyl-2-octanoylglycerol as an internal standard for the quantification of triacylglycerols (TGs) in complex biological matrices. Its unique structure, featuring two C18:0 acyl chains and one C8:0 acyl chain, makes it an excellent surrogate for a broad range of endogenous TGs. This combination of fatty acids is not typically found in high abundance in most biological systems, minimizing the risk of interference with endogenous lipids.
Principle of Use: Why 1,3-Distearyl-2-octanoylglycerol?
The selection of 1,3-Distearyl-2-octanoylglycerol as an internal standard is based on several key properties:
-
Structural Similarity: As a triacylglycerol, it shares the same core structure as the target analytes, ensuring similar extraction and ionization efficiencies.
-
Non-endogenous Nature: The specific combination of stearic (18:0) and octanoic (8:0) acids is rare in most biological samples, allowing for its clear differentiation from the endogenous lipidome.
-
Odd-chain Characteristics: The presence of an octanoyl (C8) chain provides a distinct mass that is easily resolved from the more common even-chained fatty acid-containing TGs. The use of odd-chain fatty acid-containing lipids as internal standards is a well-established practice in lipidomics.[2]
-
Chemical Stability: As a saturated triacylglycerol, it is chemically stable and less prone to oxidation compared to unsaturated lipid standards.
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Distearyl-2-octanoylglycerol is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C47H90O6 | |
| Molecular Weight | 752.2 g/mol | |
| CAS Number | 121043-30-9 | [3] |
| Appearance | Solid (predicted) | General knowledge of similar lipids |
| Solubility | Soluble in organic solvents such as chloroform, methanol, and ethanol | General knowledge of similar lipids |
Experimental Protocols
Materials and Reagents
-
1,3-Distearyl-2-octanoylglycerol (Note: While a 13C-labeled version is commercially available, the unlabeled standard may require custom synthesis. Several vendors offer custom lipid synthesis services, such as Avanti Polar Lipids and Creative Biolabs).[4][5]
-
LC-MS grade solvents: Methanol, Chloroform, Isopropanol, Acetonitrile, Water
-
Formic acid
-
Ammonium formate
-
Biological samples (e.g., plasma, tissue homogenate)
-
Glass vials and syringes
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
Causality behind the choices: A concentrated primary stock in a non-volatile solvent ensures long-term stability. Serial dilutions into the extraction solvent at the time of the experiment minimize degradation and ensure accurate spiking.
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of 1,3-Distearyl-2-octanoylglycerol.
-
Dissolve in 1 mL of chloroform:methanol (2:1, v/v).
-
Store in a tightly sealed glass vial at -20°C.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Dilute 10 µL of the primary stock solution with 990 µL of isopropanol.
-
Prepare this working solution fresh before each experiment.
-
Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method)
Causality behind the choices: The Bligh-Dyer method is a classic, robust technique for total lipid extraction based on a chloroform/methanol/water phase separation.[1] The addition of the internal standard at the very beginning of the extraction process is crucial to account for lipid loss at every subsequent step.
-
Sample Aliquoting:
-
For plasma or serum, use 50 µL.
-
For tissue, use approximately 10 mg of homogenized tissue.
-
-
Internal Standard Spiking:
-
Add 10 µL of the 10 µg/mL working internal standard solution to each sample.
-
-
Lipid Extraction:
-
Add 750 µL of chloroform:methanol (1:2, v/v) to the sample.
-
Vortex thoroughly for 1 minute.
-
Add 250 µL of chloroform and vortex for 1 minute.
-
Add 250 µL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
-
Collection of Lipid Layer:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass syringe.
-
Transfer to a clean glass vial.
-
-
Drying and Reconstitution:
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 200 µL of isopropanol:acetonitrile:water (2:1:1, v/v) for LC-MS analysis.
-
Workflow Visualization
Caption: Lipidomics workflow incorporating 1,3-Distearyl-2-octanoylglycerol.
Instrumentation and Data Acquisition
Causality behind the choices: Reversed-phase chromatography is well-suited for separating lipids based on their hydrophobicity. High-resolution mass spectrometry (like Q-TOF) allows for accurate mass determination, while a triple quadrupole instrument is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[6]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[6]
-
Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition:
-
Full Scan (for qualitative analysis): m/z range 300-1200.
-
Targeted Analysis (MRM for quantification): Monitor specific precursor-to-product ion transitions.
-
-
Example MRM Transitions
The primary adduct for triacylglycerols in positive ESI mode is the ammonium adduct [M+NH4]+. Fragmentation of this precursor ion typically results in the neutral loss of one of the fatty acid chains along with ammonia.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 1,3-Distearyl-2-octanoylglycerol (IS) | 769.7 [M+NH4]+ | 469.4 | [M+NH4 - C8:0 - NH3]+ |
| Example Endogenous TG (e.g., TG 52:2) | 876.8 [M+NH4]+ | Varies | Neutral loss of a specific fatty acid |
Data Analysis and Quantification
Causality behind the choices: The ratio of the analyte peak area to the internal standard peak area normalizes for variations in sample handling and instrument response. A calibration curve is essential for absolute quantification.
-
Peak Integration: Integrate the peak areas for the endogenous TG of interest and the 1,3-Distearyl-2-octanoylglycerol internal standard (IS).
-
Response Ratio Calculation: Calculate the response ratio for each sample:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of IS)
-
-
Calibration Curve:
-
Prepare a series of calibration standards with known concentrations of a representative TG standard and a fixed concentration of the IS.
-
Plot the response ratio against the concentration of the TG standard to generate a calibration curve.
-
-
Quantification:
-
Determine the concentration of the endogenous TG in the biological samples by interpolating their response ratios on the calibration curve.
-
Conclusion
1,3-Distearyl-2-octanoylglycerol is a highly suitable internal standard for the quantitative analysis of triacylglycerols in complex biological samples. Its unique structure ensures it is distinguishable from endogenous lipids, while its physicochemical similarity to the target analytes allows it to effectively account for variations in sample preparation and analysis. The protocols outlined in this application note provide a robust framework for the accurate and reproducible quantification of triacylglycerols in lipidomics research.
References
-
PubChem. 1,3-Distearoyl-2-oleoylglycerol. Available at: [Link]
-
Wang, M., Wang, C., & Han, X. (2016). An In-depth Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. Metabolites, 6(4), 40. Available at: [Link]
-
Quehenberger, O., Armando, A. M., Brown, A. H., Milne, S. B., Myers, D. S., Merrill, A. H., ... & Dennis, E. A. (2010). In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry. Journal of lipid research, 51(11), 3073-8. Available at: [Link]
-
Bishop, L. M. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California. Available at: [Link]
-
LIPID MAPS. (2018). Mass Spectrometric Approaches to Lipidomic Studies. YouTube. Available at: [Link]
-
Bertin Bioreagent. 1,3-Distearoyl-2-Oleoyl Glycerol. Available at: [Link]
-
Avanti Polar Lipids. Custom Lipid Synthesis & Formulation. Available at: [Link]
-
Shimadzu. (2019). Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. Available at: [Link]
-
Xu, X., Mu, H., Skands, A., Høy, C. E., & Adler-Nissen, J. (2017). Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system. Food chemistry, 233, 248-255. Available at: [Link]
-
Creative Biolabs. Custom Lipid Synthesis Service. Available at: [Link]
-
Gouveia, L., & Empis, J. (2023). A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods. Foods, 12(16), 3042. Available at: [Link]
-
Wang, X., Chen, H., Zheng, M., Jin, Q., & Wang, X. (2017). Production of sn-1,3-distearoyl-2-oleoyl-glycerol-rich fats from mango kernel fat by selective fractionation using 2-methylpentane based isohexane. Food chemistry, 234, 153-161. Available at: [Link]
Sources
- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 121043-30-9|Glyceryl 1,2-dioctadecanoate-3-octanoate-1-13C|BLD Pharm [bldpharm.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Custom Lipid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzymatic Acidolysis for Structured Triglyceride Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the enzymatic synthesis of structured triglycerides (TGs). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions for common challenges encountered during lipase-catalyzed acidolysis. Our goal is to explain the causality behind experimental choices, enabling you to troubleshoot and optimize your reactions effectively.
Section 1: Core Principles of Enzymatic Acidolysis
This section provides a foundational understanding of the enzymatic acidolysis reaction.
Q: What is the fundamental mechanism of lipase-catalyzed acidolysis for triglyceride synthesis?
A: Lipase-catalyzed acidolysis is a type of interesterification reaction where a lipase enzyme selectively exchanges fatty acids between a triglyceride (TG) and a free fatty acid (FFA).[1] Lipases are hydrolases that, in low-water environments, catalyze the reverse reaction of hydrolysis—namely, ester synthesis.[2]
The process typically involves a two-step, "ping-pong" mechanism:
-
Acylation: The lipase's active site serine residue attacks a carbonyl group on the triglyceride, releasing a fatty acid and forming a stable acyl-enzyme intermediate.[3]
-
Deacylation: The incoming free fatty acid then attacks the acyl-enzyme intermediate, regenerating the active enzyme and forming a new, modified triglyceride.[3]
For this process to be efficient and specific, particularly for producing structured lipids (SLs) with defined fatty acid positions, sn-1,3 specific lipases are often used.[4] These enzymes preferentially catalyze reactions at the outer sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position unchanged.[4][5]
Caption: Lipase-catalyzed acidolysis via a ping-pong mechanism.
Q: Why is the enzymatic method preferred over chemical synthesis for creating structured lipids?
A: While chemical methods can produce structured lipids, they often require high temperatures and pressures, leading to several disadvantages.[6] Enzymatic synthesis offers significant advantages, making it the preferred method for high-value food and pharmaceutical applications.[6][7]
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High regioselectivity (e.g., sn-1,3 specific), preserving desired fatty acid positions.[5][8] | Random, leading to a mixture of isomers and loss of structural integrity.[6] |
| Reaction Conditions | Mild (lower temperatures, atmospheric pressure).[6] | Harsh (high temperatures, >200°C), which can degrade sensitive fatty acids.[6] |
| Byproducts | Minimal side reactions and byproduct formation.[9] | Can produce undesirable byproducts and color/odor compounds.[6] |
| Energy Consumption | Lower energy requirements due to mild conditions.[6] | High energy consumption.[6] |
| Safety & Purity | Generally recognized as safe (GRAS), with no hazardous chemical catalysts to remove.[1] | Requires removal of metal catalysts, which can be challenging and leave residues.[6] |
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Problem: Low Yield or Incomplete Conversion
Q: My reaction has stalled, or the final yield of the desired structured triglyceride is consistently low. What are the likely causes and how can I fix this?
A: Low conversion is a common issue that can stem from several factors related to enzyme activity, reaction equilibrium, or physical limitations.
Potential Causes & Solutions:
-
Suboptimal Reaction Parameters: The reaction's temperature, time, and substrate ratio are critical.[4]
-
Causality: Every enzyme has an optimal temperature range for activity; too low, and the reaction is slow, too high, and the enzyme denatures.[10] The substrate molar ratio (FFA to TG) drives the reaction equilibrium; an insufficient amount of the acyl donor (FFA) can limit conversion.[4][9]
-
Solution: Systematically optimize your reaction conditions. A response surface methodology (RSM) can be an effective tool for this.[4][11] Start with parameters reported in the literature for your specific lipase and substrates. For example, optimal conditions for Thermomyces lanuginosus lipase in one system were found to be a 1:4 oil-to-acid ratio at 45°C for 24 hours.[12]
-
-
Enzyme Deactivation: The biocatalyst may be losing its activity during the reaction.
-
Causality: High temperatures can cause thermal denaturation.[10] Certain organic solvents can strip the essential water layer from the enzyme, leading to inactivation.[13] Additionally, some substrates or products, particularly short-chain fatty acids or glycerol, can inhibit the enzyme.
-
Solution:
-
Temperature: Operate within the enzyme's recommended temperature range, typically 40-65°C for most common lipases.[4][10][11]
-
Solvent Choice: If using a solvent, select a non-polar, hydrophobic solvent (e.g., hexane, isooctane) that is less likely to inactivate the lipase.[6] Alternatively, explore a solvent-free system, which can be highly effective and simplifies downstream processing.[6][11]
-
Immobilization: Use an immobilized enzyme. Immobilization often improves stability against temperature and solvents, and simplifies removal from the reaction.[14][15]
-
-
-
Mass Transfer Limitations: The substrates may not be effectively reaching the enzyme's active site.
-
Causality: In solvent-free or highly viscous systems, poor mixing can prevent the enzyme from interacting with the lipid substrates. The reaction occurs at the interface between the enzyme and the lipid phase.[16]
-
Solution: Ensure adequate agitation. For lab-scale reactions, use a rotary incubator or a stirred-tank reactor at a sufficient speed (e.g., 200-650 rpm) to keep the enzyme suspended and the mixture homogenous.[4][12]
-
Problem: Poor Regioselectivity & Acyl Migration
Q: My analysis shows the new fatty acid is incorporating at the sn-2 position, but I'm using an sn-1,3 specific lipase. Why is this happening?
A: This is a classic sign of acyl migration , a non-enzymatic isomerization where a fatty acid moves from one position on the glycerol backbone to another (e.g., from sn-1 to sn-2).[5] This is a serious issue as it undermines the primary benefit of using a regioselective enzyme and leads to undesired byproducts.[5]
Potential Causes & Solutions:
-
High Temperature: This is the most significant factor promoting acyl migration.
-
Causality: Higher thermal energy increases molecular motion, facilitating the intramolecular transfer of the acyl group, often through a cyclic intermediate.
-
Solution: Reduce the reaction temperature. While this may slow the reaction rate, it is crucial for preserving regioselectivity. A range of 55-60°C is often a good compromise.[10]
-
-
Presence of Polar Solvents or Catalytic Byproducts: Certain molecules can catalyze the migration.
-
Causality: Polar solvents, as well as reaction byproducts like monoglycerides and diglycerides, can act as catalysts that facilitate the acyl shift.
-
Solution:
-
Use non-polar solvents like hexane.[6]
-
Minimize the accumulation of mono- and diacylglycerol byproducts by optimizing the reaction time and substrate ratio.
-
Consider adding molecular sieves to the reaction. This can help sequester polar molecules like water and glycerol that may contribute to side reactions.[17]
-
-
-
Prolonged Reaction Time: The longer the product is exposed to reaction conditions, the greater the opportunity for migration.
-
Causality: Acyl migration is a time-dependent process. Even at moderate temperatures, significant migration can occur if the reaction is left for too long after reaching equilibrium.[5]
-
Solution: Monitor the reaction progress over time to determine the optimal endpoint where the desired incorporation is high, but acyl migration is still minimal.[10]
-
Problem: Formation of Byproducts (Diacylglycerols & Monoglycerides)
Q: My final product is contaminated with significant amounts of diacylglycerols (DAGs) and monoglycerides (MAGs). What is causing this hydrolysis?
A: The presence of DAGs and MAGs indicates that hydrolysis, a competing side reaction, is occurring alongside acidolysis.[5]
Potential Causes & Solutions:
-
Excess Water Content: Water is the ultimate cause of hydrolysis.
-
Causality: Lipases are naturally hydrolytic enzymes. While their catalytic activity shifts towards esterification in non-aqueous media, the presence of excess water will promote the reverse reaction, breaking down triglycerides into DAGs, MAGs, and free fatty acids.[16]
-
Solution: Strictly control the water content (or water activity, a_w) in your system.
-
Dry Substrates: Ensure your triglyceride oil and free fatty acids are thoroughly dried before use.
-
Enzyme Hydration: The enzyme itself requires a thin layer of bound water to maintain its active conformation.[13] Over-drying the enzyme can lead to inactivation. The optimal water content for an immobilized enzyme is often between 2-12% by weight.[11]
-
Molecular Sieves: As mentioned previously, adding molecular sieves can effectively scavenge excess water produced or present in the reaction medium.[17]
-
-
Section 3: Frequently Asked Questions (FAQs)
Q: How do I select the most appropriate lipase for my specific application?
A: Lipase selection is critical and depends on several factors:
-
Regioselectivity: For most structured lipids, an sn-1,3 specific lipase is required to modify the outer positions while preserving the sn-2 position.[5] Common sources include Rhizomucor miehei and Rhizopus oryzae.[1][4] If random incorporation is desired, a non-specific lipase can be used.
-
Immobilization: Immobilized lipases (e.g., Lipozyme® RM IM from Rhizomucor miehei) are generally preferred for industrial and lab applications.[11] They offer enhanced stability, reusability, and are easily separated from the product, simplifying purification.[6]
-
Substrate Specificity: Some lipases show a preference for certain types of fatty acids (e.g., short-chain vs. long-chain, saturated vs. unsaturated). A preliminary screening of different commercially available lipases with your specific substrates is highly recommended.[4]
Q: What is a typical starting point for key reaction parameters?
A: While optimization is always necessary, the following table provides a general starting point for lab-scale acidolysis reactions based on published studies.
| Parameter | Typical Range | Rationale & Key Considerations |
| Temperature | 45 - 65 °C | Balances reaction rate against enzyme stability and risk of acyl migration.[4][10][11] |
| Substrate Molar Ratio (TG:FFA) | 1:2 to 1:6 | A molar excess of the incoming FFA is needed to drive the reaction equilibrium towards incorporation.[4][11][12] |
| Enzyme Load | 5 - 15% (w/w of total substrates) | Higher loads increase reaction rate but also cost. Optimization is key.[4][11] |
| Reaction Time | 6 - 24 hours | Must be optimized to maximize incorporation before significant acyl migration or byproduct formation occurs.[4][10][12] |
| Agitation Speed | 200 - 600 rpm | Crucial for overcoming mass transfer limitations, especially in solvent-free systems.[4][12] |
Q: How can I analyze my product to determine the fatty acid composition and positional distribution?
A: A multi-step analytical approach is typically required:
-
Separation of Products: First, use column chromatography or Thin Layer Chromatography (TLC) to separate the final reaction mixture into fractions of triglycerides (TGs), free fatty acids (FFAs), diacylglycerols (DAGs), and monoacylglycerols (MAGs).
-
Fatty Acid Composition: The fatty acid composition of the purified TG fraction is determined by transesterifying the TGs to fatty acid methyl esters (FAMEs) followed by analysis using Gas Chromatography (GC) .[1]
-
Positional Analysis (Regiospecificity): Determining the fatty acid at the sn-2 position is key. This can be done by:
-
Enzymatic Hydrolysis: Using pancreatic lipase, which specifically hydrolyzes the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol that can be isolated and analyzed by GC.[18]
-
Chromatographic Methods: Advanced techniques like High-Performance Liquid Chromatography (HPLC) , particularly with a silver ion column (Ag-HPLC), can separate triglyceride isomers based on their positional differences.[5][9][18]
-
Mass Spectrometry: LC-MS/MS methods can provide detailed structural information and quantify different triglyceride species.[19][20]
-
Section 4: General Troubleshooting Workflow
When encountering an issue, a systematic approach is more effective than random changes. Use the following workflow to diagnose and solve problems.
Caption: A systematic workflow for troubleshooting acidolysis reactions.
References
-
Rhizopus oryzae Hydrolases from Solid-State Fermentation: A Gateway to Food Waste Valorization. MDPI. [Link]
-
Acylglycerol Lipases (Neutral Lipid Hydrolysis). AOCS. [Link]
-
Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems. PubMed Central. [Link]
-
Determining the regioselectivity of immobilized lipases in triacylglycerol acidolysis reactions. ResearchGate. [Link]
-
Synthesis of Designer Triglycerides by Enzymatic Acidolysis. ResearchGate. [Link]
-
Structure of fat-processing enzyme determined. UCLA Health. [Link]
-
Biochemistry | Lipases. YouTube. [Link]
-
Enzymatic Acidolysis of Triolein with Palmitic and Caprylic Acids: Optimization of Reaction Parameters by Response Surface Methodology. ResearchGate. [Link]
-
Lipolysis Pathway | Triglycerides Breakdown. YouTube. [Link]
-
Biochemistry, Lipase. NCBI Bookshelf. [Link]
-
Structural Analysis of Triacylglycerols. AOCS. [Link]
-
Enhancing energy and glucose metabolism by disrupting triglyceride synthesis: Lessons from mice lacking DGAT1. PubMed Central. [Link]
-
Optimization of reaction parameters of acidolysis reaction between mustard oil and capric acid by using Thermomyces lanuginosus lipase. National Institutes of Health. [Link]
-
Enzyme engineering for functional lipids synthesis: recent advance and perspective. PMC. [Link]
-
Lipase−mediated acidolysis reaction. Acidolysis occurs between an ester... ResearchGate. [Link]
-
Lipase-catalysed acidolysis of lard with caprylic acid to produce structured lipid. International Journal of Food Science and Technology. [Link]
-
Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. [Link]
-
Synthesis of structured triacylglycerols containing caproic acid by lipase-catalyzed acidolysis: optimization by response surface methodology. PubMed. [Link]
-
Inhibition of Triglyceride Synthesis as a Treatment Strategy for Obesity: Lessons From DGAT1-Deficient Mice. AHA Journals. [Link]
-
Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. Shimadzu. [Link]
-
Chemo- and regio-selective enzymatic lipophilisation of rutin, and physicochemical and antioxidant properties of rutin ester derivatives. PMC - NIH. [Link]
-
Enzymatic synthesis of designer lipids. OCL - Oilseeds and fats, Crops and Lipids. [Link]
-
Enzymatic mechanism of Lipase. Chemistry Stack Exchange. [Link]
-
Optimization of reaction parameters of acidolysis reaction between mustard oil and capric acid by using Thermomyces lanuginosus lipase. ResearchGate. [Link]
-
21.2: Biosynthesis of Triacylglycerols. Biology LibreTexts. [Link]
-
Enzymatic synthesis of structured lipids. PubMed. [Link]
-
Enzymes in lipid modification: From classical biocatalysis with commercial enzymes to advanced protein engineering tools. OCL - Oilseeds and fats, Crops and Lipids. [Link]
-
An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. PMC - NIH. [Link]
-
Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI. [Link]
-
Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems. MDPI. [Link]
-
Rapid Analysis Procedures for Triglycerides and Fatty Acids as Pentyl and Phenethyl Esters for the Detection of Butter Adulteration Using Chromatographic Techniques. ResearchGate. [Link]
-
Enzyme engineering for functional lipids synthesis: recent advance and perspective. Journal of Animal Science and Biotechnology. [Link]
-
Determining the regioselectivity of immobilized lipases in triacylglycerol acidolysis reactions. Semantic Scholar. [Link]
-
Enzymatic Synthesis of Structured Lipids. ResearchGate. [Link]
-
Enzyme-catalyzed regio- and enantioselective ketone reductions. PubMed. [Link]
-
Structured lipids: Synthesis and applications. Food Reviews International. [Link]
-
Optimization of enzymatic protein hydrolysis conditions of Asiatic hard clam (Meretrix meretrix). Food Research. [Link]
-
Recent Research Trends on the Enzymatic Synthesis of Structured Lipids. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biochemistry, Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. Determining the regioselectivity of immobilized lipases in triacylglycerol acidolysis reactions / Journal of the American Oil Chemists' Society, 2001 [sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Synthesis of structured triacylglycerols containing caproic acid by lipase-catalyzed acidolysis: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of reaction parameters of acidolysis reaction between mustard oil and capric acid by using Thermomyces lanuginosus lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enzyme engineering for functional lipids synthesis: recent advance and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme engineering for functional lipids synthesis: recent advance and perspective [journal.hep.com.cn]
- 16. aocs.org [aocs.org]
- 17. Chemo- and regio-selective enzymatic lipophilisation of rutin, and physicochemical and antioxidant properties of rutin ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aocs.org [aocs.org]
- 19. lcms.cz [lcms.cz]
- 20. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Navigating the Labyrinth of Lipid Solubility: A Technical Support Guide for 1,3-Distearyl-2-octanoylglycerol
Welcome to the technical support center for 1,3-Distearyl-2-octanoylglycerol. As a key excipient in drug delivery and formulation, particularly in the development of lipid-based nanoparticles and emulsions, its unique structure presents distinct solubility challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome these hurdles effectively. Here, we synthesize our in-depth technical expertise with practical, field-proven insights to ensure your experiments are both successful and reproducible.
Understanding the Molecule: Why Solubility is a Challenge
1,3-Distearyl-2-octanoylglycerol is a structured triglyceride, meaning it has a specific arrangement of fatty acids on the glycerol backbone. The two long, saturated stearic acid chains (C18) at the sn-1 and sn-3 positions contribute to a high melting point and a crystalline structure, making it solid at room temperature. The shorter, saturated octanoic acid chain (C8) at the sn-2 position introduces a degree of asymmetry. This molecular architecture governs its solubility, which is generally low in aqueous media and highly dependent on the solvent's polarity and the system's temperature. The primary challenge arises from the molecule's predominantly non-polar, lipophilic nature, driven by the long hydrocarbon chains.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of 1,3-Distearyl-2-octanoylglycerol at room temperature?
A1: Based on its structure, with two long saturated fatty acid chains, 1,3-Distearyl-2-octanoylglycerol is a solid at room temperature. This is analogous to similar triglycerides like 1,3-distearoyl-2-oleoyl glycerol, which is also a solid.[1]
Q2: In which types of solvents is 1,3-Distearyl-2-octanoylglycerol generally soluble?
A2: Due to its lipophilic character, it exhibits better solubility in non-polar organic solvents.[2] Chlorinated solvents like chloroform and dichloromethane are often effective. It will have very limited to no solubility in water and other highly polar solvents.
Q3: Why am I seeing my compound crash out of solution when I add it to an aqueous buffer?
A3: This is expected behavior. Direct addition of a highly lipophilic compound like 1,3-Distearyl-2-octanoylglycerol to an aqueous medium will lead to immediate precipitation due to its poor water solubility. A proper solvent system and dispersion technique are necessary to create a stable formulation in an aqueous phase.
Troubleshooting Guide: Overcoming Common Solubility Issues
Issue 1: Difficulty in Dissolving 1,3-Distearyl-2-octanoylglycerol in Organic Solvents
Potential Cause: The chosen solvent may not be sufficiently non-polar, or the temperature is too low. The long stearic acid chains require significant energy to overcome the van der Waals forces holding the molecules in a solid lattice.
Solutions:
-
Solvent Selection: Opt for more non-polar solvents. Chlorinated solvents like chloroform or dichloromethane are excellent starting points. Based on data for similar lipids, solubility in chloroform can be significant.[1]
-
Heating: Gently warming the solvent while dissolving the lipid can significantly increase both the rate of dissolution and the overall solubility. It is crucial to heat the mixture to just above the melting point of the lipid to ensure a homogenous solution.
-
Co-Solvents: The use of a co-solvent system can be effective. For instance, a mixture of a good solvent (like chloroform) with a less effective but pharmaceutically acceptable solvent can be optimized.
Issue 2: Precipitation of the Lipid Upon Cooling of the Organic Solution
Potential Cause: The concentration of 1,3-Distearyl-2-octanoylglycerol in the solvent exceeds its saturation point at a lower temperature. This is a common issue when a solution is prepared at an elevated temperature and then cooled to room temperature.
Solutions:
-
Determine the Saturation Solubility: Empirically determine the solubility at your working temperature (e.g., room temperature) to avoid preparing a supersaturated solution that will inevitably precipitate.
-
Maintain Elevated Temperature: If your experimental workflow allows, maintain the solution at a temperature where the lipid remains fully dissolved. This is a common practice in hot-melt emulsification processes for producing solid lipid nanoparticles.
-
Rapid Cooling for Nanoparticle Formation: In some applications, such as nanoprecipitation, rapid cooling is used to induce the formation of nanoparticles. The key is to have stabilizers (surfactants) present in the system to prevent aggregation of the newly formed lipid particles.
Issue 3: Instability and Aggregation When Forming Lipid Nanoparticles or Emulsions
Potential Cause: Insufficient stabilization of the lipid particles in the aqueous phase. When the lipid is dispersed in water, the high interfacial tension will cause the lipid droplets or particles to coalesce and aggregate to minimize their surface area.
Solutions:
-
Surfactant Selection: The use of surfactants (emulsifiers) is critical. The choice of surfactant will depend on the desired properties of your formulation (e.g., particle size, stability). For oil-in-water emulsions, surfactants with a higher hydrophilic-lipophilic balance (HLB) are generally preferred.
-
Homogenization: High-energy homogenization techniques, such as high-pressure homogenization or ultrasonication, are necessary to break down the lipid into nano-sized particles and to ensure a uniform dispersion.
-
Optimize Lipid-to-Surfactant Ratio: The concentration of the surfactant relative to the lipid is a crucial parameter. A sufficient amount of surfactant is needed to adequately cover the surface of the lipid particles and provide steric or electrostatic stabilization.
Experimental Protocols
Protocol 1: Determining the Approximate Solubility in an Organic Solvent
-
Preparation: Add a known, small amount of 1,3-Distearyl-2-octanoylglycerol (e.g., 10 mg) to a vial.
-
Solvent Addition: Add a small, measured volume of the chosen organic solvent (e.g., 0.1 mL of chloroform).
-
Dissolution: Vortex or stir the mixture at a controlled temperature (e.g., 25°C). If the lipid dissolves completely, proceed to the next step. If not, sonication or gentle heating may be applied. Note the temperature at which it dissolves.
-
Incremental Addition: Continue adding small, measured volumes of the solvent until the lipid is fully dissolved.
-
Calculation: Calculate the approximate solubility in mg/mL.
-
Confirmation: To confirm saturation, add a slightly larger amount of the lipid and observe if it remains undissolved after sufficient mixing time.
Protocol 2: Preparation of a Lipid Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of 1,3-Distearyl-2-octanoylglycerol.
-
Solvent Addition: Add the calculated volume of a suitable organic solvent (e.g., chloroform) to achieve the desired concentration.
-
Heating and Mixing: Gently warm the mixture while stirring or vortexing until the lipid is completely dissolved. Ensure the final solution is clear.
-
Storage: Store the stock solution in a tightly sealed container at the appropriate temperature. Be mindful that if the solution was heated, the lipid might precipitate upon cooling to storage temperature. If so, it will need to be redissolved before use.
Data Presentation
Table 1: Estimated Solubility of 1,3-Distearyl-2-octanoylglycerol and Related Lipids in Common Organic Solvents.
| Lipid | Solvent | Estimated Solubility (mg/mL) | Reference |
| 1,3-Distearoyl-2-oleoyl Glycerol | Chloroform | 10 | [1] |
| 1,3-Distearoyl Glycerol | DMF | 20 | [3][4] |
| DMSO | 30 | [3][4] | |
| Ethanol | 0.25 | [3][4] | |
| 1,3-Dioctanoyl Glycerol | Ethanol | ~10 | |
| Chloroform | ~10 | ||
| DMSO | ~1 | ||
| DMF | ~30 |
Note: The solubility of 1,3-Distearyl-2-octanoylglycerol is expected to be influenced by both the long stearoyl chains and the shorter octanoyl chain. Its solubility profile will likely be a hybrid of the properties of distearoyl and dioctanoyl glycerols. Experimental verification is always recommended.
Visualizing the Process: Workflow for Overcoming Solubility Challenges
The following workflow diagram illustrates a systematic approach to addressing solubility issues with 1,3-Distearyl-2-octanoylglycerol.
Caption: A systematic workflow for dissolving 1,3-Distearyl-2-octanoylglycerol.
Concluding Remarks
The successful formulation of 1,3-Distearyl-2-octanoylglycerol hinges on a fundamental understanding of its physicochemical properties. By selecting the appropriate solvent system, utilizing temperature to your advantage, and employing effective stabilization techniques, the solubility challenges posed by this valuable lipid excipient can be reliably overcome. Always remember that the provided data, especially for analogous compounds, serves as a strong starting point, but empirical validation within your specific experimental context is paramount for achieving reproducible and robust results.
References
-
ResearchGate. (2022, October 17). Why are Lipids soluble in organic solvents and not in water? Retrieved from [Link]
Sources
Technical Support Center: HPLC Separation of 1,3-Distearyl-2-octanoylglycerol
Welcome to the technical support center for the analysis of 1,3-Distearyl-2-octanoylglycerol (SOS). This guide is designed for researchers, scientists, and drug development professionals who are working to isolate and quantify this specific structured triacylglycerol (TAG) from its process-related byproducts. As a structured lipid with specific fatty acids at defined positions on the glycerol backbone, its analysis presents unique challenges, primarily in resolving it from structurally similar impurities. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.
Part 1: The Chromatographic Challenge: Understanding the Separation
Before troubleshooting, it's crucial to understand the chemical landscape of your sample. The synthesis of 1,3-Distearyl-2-octanoylglycerol is unlikely to be 100% specific, leading to a mixture of related lipids. The primary goal of the HPLC method is to resolve the target SOS molecule from these byproducts.
Key Analyte & Potential Byproducts:
-
Target Analyte: 1,3-Distearyl-2-octanoylglycerol (SOS)
-
Positional Isomer: 1,2-Distearyl-3-octanoylglycerol (SSO) - Often the most difficult impurity to separate.
-
Starting Materials & Side Products:
-
Tristearin (SSS)
-
Dioctanoylstearoylglycerols
-
1,3-Distearoylglycerol (diacylglycerol - DAG)
-
Monoacylglycerols (MAGs)
-
Free Fatty Acids (FFAs) like Stearic Acid and Octanoic Acid
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for this analysis.[1] Separation is governed by the molecule's overall hydrophobicity. In RP-HPLC, retention time generally increases with the total number of carbon atoms in the fatty acid chains and decreases with the number of double bonds. This is often described by the Equivalent Carbon Number (ECN) , calculated as ECN = CN - 2 * DB, where CN is the total carbon number of the fatty acyl chains and DB is the total number of double bonds.[2]
While ECN is a good starting point, the separation of positional isomers (like SOS and SSO) is more nuanced and depends on subtle differences in their molecular shape and interaction with the stationary phase.[3] The isomer with the unsaturated or shorter-chain fatty acid in the sn-2 position is typically retained less strongly than its counterpart with the same fatty acid at the sn-1/3 position.[3]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of 1,3-Distearyl-2-octanoylglycerol.
Question: Why do I see a broad or shouldered peak for my main compound instead of a sharp, symmetrical peak?
Answer: This is the most common and critical issue for this specific analysis and is almost certainly due to the co-elution of the positional isomer, 1,2-Distearyl-3-octanoylglycerol (SSO). While having the same mass and ECN, their slightly different conformations can allow for separation under optimized conditions.
Causality & Solutions:
-
Insufficient Mobile Phase Selectivity: The choice of organic modifier is critical for isomer resolution. Acetonitrile is excellent for general TAG separation, but modifiers like isopropanol, ethanol, or acetone can enhance the selectivity between positional isomers.[3]
-
Actionable Advice: If using a standard Acetonitrile/Water gradient, try replacing a portion or all of the strong solvent (Solvent B) with a mixture of Acetonitrile and Isopropanol (e.g., 90:10 or 80:20). This can subtly alter the interactions between the analytes and the C18 stationary phase, often improving resolution.[3]
-
-
High Column Temperature: Elevated temperatures increase diffusion rates, which can sharpen peaks but may reduce the subtle selectivity needed for isomer separation.
-
Actionable Advice: Systematically decrease the column temperature. Start at 40°C and reduce it in 5°C increments (e.g., to 30°C). Lower temperatures can enhance the differential interactions required to resolve isomers, though it will lead to longer retention times and broader peaks in general.[4]
-
-
Inappropriate Stationary Phase: While C18 columns are the workhorse, not all C18 phases are created equal. High-density, end-capped phases provide the best performance. For extremely difficult separations, a C30 column can offer enhanced shape selectivity for long-chain, structurally similar compounds.
-
Actionable Advice: If optimization of the mobile phase and temperature on a standard C18 column fails, consider evaluating a C30 column or a different brand of high-purity C18 column.
-
Question: My peaks are tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing can be caused by chemical, column, or system-related issues.
Causality & Solutions:
-
Column Overload: Injecting too much mass on the column is a common cause of tailing, especially for highly retained compounds like TAGs.
-
Actionable Advice: Reduce the injection concentration by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[5] For example, injecting a sample dissolved in pure isopropanol into a mobile phase starting at 60% acetonitrile can lead to poor peak shape.
-
Actionable Advice: Prepare your sample in a solvent that is as weak as possible while maintaining solubility. A good starting point is a 1:1 mixture of chloroform and methanol or dissolving the sample in your initial mobile phase composition.[6]
-
-
Column Contamination or Degradation: Residual polar compounds or degraded stationary phase can create active sites that cause tailing.
-
Actionable Advice: First, replace the guard column if one is in use. If the problem persists, flush the analytical column with a strong solvent like 100% isopropanol or tetrahydrofuran (check column manual for compatibility).[7] If this fails, the column may be permanently damaged and require replacement.
-
Question: I'm having trouble with a noisy or drifting baseline on my CAD/ELSD. What should I check?
Answer: Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are universal detectors that are highly sensitive to non-volatile components, which makes them ideal for lipids but also susceptible to baseline issues.[6][8]
Causality & Solutions:
-
Mobile Phase Contamination: Impurities in your solvents will not be volatile and will create a high background signal and noise.
-
Actionable Advice: Use only the highest grade HPLC or MS-grade solvents and additives (e.g., ammonium formate). Filter all aqueous mobile phases through a 0.2 µm filter.
-
-
Improper Gas/Nebulizer Settings: The nebulization and evaporation process is key to detector stability.
-
Actionable Advice: Ensure the nebulizer gas (typically nitrogen) pressure is stable and within the manufacturer's recommended range. Optimize the nebulizer and evaporation temperatures for your specific mobile phase composition and flow rate. A temperature that is too low will result in incomplete solvent evaporation and a noisy baseline.
-
-
System Leaks: A small leak in the system can introduce fluctuations in flow rate, which will appear as a noisy or pulsing baseline.[9]
-
Actionable Advice: Systematically check all fittings from the pump to the detector for any signs of leakage. Pay close attention to the pump seals and injector valve.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating 1,3-Distearyl-2-octanoylglycerol? A C18 reversed-phase column is the most common and effective choice.[2] Look for a high-purity silica column with a high carbon load and robust end-capping. A typical dimension would be 150 mm x 4.6 mm with 3.5 µm or 5 µm particles. For higher resolution, consider a column with a smaller particle size (e.g., 2.6 µm), but be aware this will generate higher backpressure.[10]
Q2: Since TAGs don't have a UV chromophore, what detector should I use? You need a universal detector. The most common choices are:
-
Charged Aerosol Detector (CAD): Offers high sensitivity, a wide dynamic range, and a relatively uniform response for different lipids, making it excellent for quantification.[6]
-
Evaporative Light Scattering Detector (ELSD): A good alternative to CAD, though often considered less sensitive and with a more limited linear range.[11]
-
Mass Spectrometry (MS): Provides the highest sensitivity and specificity and can confirm the identity of your peaks by their mass-to-charge ratio. This is the gold standard for identifying byproducts and confirming isomers.[2]
Q3: Can you provide a good starting point for a mobile phase gradient? A binary gradient using Acetonitrile (ACN) and Isopropanol (IPA) is a robust starting point for separating complex lipids.
| Parameter | Recommended Setting |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Acetonitrile:Water (60:40) |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C[2] |
| Injection Vol. | 5 - 10 µL |
Table 1: Example Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 30 |
| 30.0 | 30 |
This gradient should be optimized based on your specific sample and system. Adjust the initial %B to control the retention of early-eluting compounds like FFAs and the gradient slope to improve resolution of the TAGs.
Q4: How should I prepare my samples for injection? Accurate sample preparation is critical for reproducible results.[2]
-
Weighing: Accurately weigh about 10-20 mg of your lipid sample into a glass vial.
-
Dissolution: Add a known volume (e.g., 10 mL) of a suitable solvent. A mixture of chloroform:methanol (2:1, v/v) or isopropanol is effective.[2] Vortex vigorously and use sonication for 5-10 minutes to ensure complete dissolution.
-
Filtration: Filter the sample through a 0.2 µm PTFE syringe filter into an autosampler vial to remove any particulates that could clog the HPLC system.[2]
-
Storage: If not analyzing immediately, store the prepared samples at -20°C to prevent degradation.[2]
Part 4: Visualized Workflows and Protocols
Experimental Workflow for Method Development
The following diagram outlines a logical workflow for developing a robust HPLC method for your specific separation challenge.
Caption: HPLC Method Development Workflow for SOS Analysis.
Troubleshooting Decision Tree
Use this diagram to diagnose common chromatographic issues systematically.
Caption: Decision Tree for HPLC Troubleshooting.
References
- Thermo Fisher Scientific. (n.d.). Analysis of Lipids by HPLC-CAD.
- Thermo Fisher Scientific. (n.d.). Analysis of Lipids by RP-HPLC Using the Dionex Corona ultra.
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- Christie, W. W. (n.d.). Reversed-Phase HPLC of Triacylglycerols. AOCS.
- Xu, X., et al. (2017). Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system. Food Chemistry.
-
Hénon, G., et al. (2001). Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
- ResearchGate. (n.d.). Analysis of 1, 3-dioleoyl-2-palmitoylglycerol by Silver-ion HPLC.
- Shimadzu. (n.d.). Method development and Identification of Triacylglycerols species with Supercritical Fluid Chromatography and Meth.
-
ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]
-
Xu, X., et al. (2017). Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system. ResearchGate. Retrieved from [Link]
-
Sonwai, S., & Kaphueakngam, P. (2017). Production of sn-1,3-distearoyl-2-oleoyl-glycerol-rich fats from mango kernel fat by selective fractionation using 2-methylpentane based isohexane. PubMed. Retrieved from [Link]
-
Byrdwell, W. C. (2021). Development of UHPLC/Q-TOF Analysis Method to Screen Glycerin for Direct Detection of Process Contaminants 3-Monochloropropane-1,2-diol Esters (3-MCPDEs) and Glycidyl Esters (GEs). National Institutes of Health. Retrieved from [Link]
- Pharma Knowledge Centre. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
- AOCS. (n.d.). Structural Analysis of Triacylglycerols.
- Thermo Fisher Scientific. (n.d.). A Single Method for the Direct Determination of Total Glycerols in All Biodiesels Using Liquid Chromatography and Charged Aerosol Detection.
- International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
-
National Institutes of Health. (n.d.). A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection. Retrieved from [Link]
- Agilent Technologies, Inc. (2007). HPLC Column and Separation and Separation Troubleshooting.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. aocs.org [aocs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. hplc.eu [hplc.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. veeprho.com [veeprho.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Development of UHPLC/Q-TOF Analysis Method to Screen Glycerin for Direct Detection of Process Contaminants 3-Monochloropropane-1,2-diol Esters (3-MCPDEs) and Glycidyl Esters (GEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Triglycerides Under Stress Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation pathways of triglycerides under various stress conditions. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate triglyceride degradation in your experiments, ensuring the integrity and validity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when working with triglycerides.
Q1: What are the primary pathways of triglyceride degradation I should be concerned about in my experiments?
The three main degradation pathways for triglycerides are hydrolysis, oxidation, and thermal decomposition.[1] Each is initiated by different environmental stressors and results in a unique profile of degradation products. Understanding the dominant pathway in your experimental system is crucial for implementing appropriate preventative measures and analytical techniques.
Q2: How can I minimize triglyceride degradation during sample storage?
Proper storage is paramount to maintaining the integrity of triglyceride-containing samples. Lipids should be stored in an environment free of water, oxygen, and light.[2] For long-term storage, flash-freezing samples in liquid nitrogen and then storing them at -20°C or lower is recommended.[2] It is also advisable to store lipid extracts under an inert gas like nitrogen and in an organic solvent to prevent sublimation.[2] Assess the impact of multiple freeze-thaw cycles on your specific lipid classes, as this can vary depending on the sample matrix.[2]
Q3: My triglyceride results are inconsistent. What are some potential causes?
Inconsistent triglyceride measurements can stem from several pre-analytical and analytical factors. Pre-analytical issues often relate to sample handling and storage, as discussed above. Analytically, issues can arise from the enzymatic assays themselves. For instance, very high triglyceride concentrations (>3000 mg/dL) can sometimes yield a normal result, necessitating manual pre-dilution of highly lipemic samples.[3] It's also important to ensure that specimens are brought to room temperature before analysis and to avoid centrifuging frozen samples, which can cause lipid layering and lead to falsely elevated results.[3]
Q4: What are the key differences between acid-catalyzed and base-catalyzed hydrolysis of triglycerides?
Both acid- and base-catalyzed hydrolysis break the ester bonds of triglycerides, yielding glycerol and fatty acids (or their salts).[1] Acid-catalyzed hydrolysis is a reversible process that proceeds via a nucleophilic acyl substitution mechanism.[4] In contrast, base-catalyzed hydrolysis (saponification) is irreversible because the carboxylate salt of the fatty acid is formed, which is not susceptible to nucleophilic attack by glycerol.
Q5: How does the fatty acid composition of a triglyceride influence its stability?
The degree of unsaturation in the fatty acid chains significantly impacts a triglyceride's susceptibility to oxidation. Polyunsaturated fatty acids (PUFAs) are much more prone to oxidation than monounsaturated or saturated fatty acids due to the presence of multiple double bonds. The chain length of the fatty acids can also influence thermal stability, with triglycerides containing longer-chain fatty acids generally exhibiting greater thermal stability.[5]
Section 2: Troubleshooting Guides
This section provides structured guidance for addressing specific experimental challenges related to triglyceride degradation.
Guide 1: Unexpectedly High Levels of Free Fatty Acids in Samples
Problem: You are observing higher than expected concentrations of free fatty acids (FFAs) in your triglyceride samples, suggesting degradation.
Potential Cause & Troubleshooting Steps:
-
Hydrolysis: The presence of water, acid, or base can catalyze the hydrolysis of triglycerides into FFAs and glycerol.
-
Verify Solvent Purity: Ensure all solvents are anhydrous. Use freshly opened bottles of high-purity solvents whenever possible.
-
Control pH: If working with aqueous solutions or emulsions, ensure the pH is neutral and buffered. Acidic or basic conditions will accelerate hydrolysis.[1]
-
Enzyme Activity: If your sample is of biological origin, endogenous lipases may be active. Consider heat inactivation of enzymes or the addition of lipase inhibitors immediately after sample collection.
-
Storage Conditions: Review your storage procedures. Moisture in the storage environment can lead to hydrolysis over time.[2]
-
Experimental Protocol: Quantification of Free Fatty Acids by Titration
This protocol provides a classic method for determining the acid value, a measure of the free fatty acids present.
-
Sample Preparation: Accurately weigh a known amount of the triglyceride sample into a flask.
-
Dissolution: Dissolve the sample in a suitable solvent mixture (e.g., ethanol/diethyl ether).
-
Titration: Titrate the sample with a standardized solution of potassium hydroxide (KOH) using phenolphthalein as an indicator.
-
Calculation: The acid value is calculated based on the volume of KOH solution required to neutralize the free fatty acids.
Guide 2: Evidence of Oxidative Degradation (e.g., Off-Odors, Discoloration)
Problem: Your lipid samples are exhibiting signs of rancidity, such as unpleasant odors or a yellowish discoloration, indicative of oxidative degradation.
Potential Cause & Troubleshooting Steps:
-
Exposure to Oxygen: Autoxidation is a free-radical chain reaction that occurs in the presence of oxygen.
-
Inert Atmosphere: Handle and store samples under an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.[2]
-
Antioxidants: Consider the addition of antioxidants (e.g., BHT, tocopherols) to your samples, especially during prolonged storage or processing at elevated temperatures.
-
-
Presence of Pro-oxidants: Metal ions (e.g., iron, copper) can act as catalysts for lipid oxidation.
-
Chelating Agents: If metal contamination is suspected, add a chelating agent like EDTA to bind the metal ions.
-
-
Light Exposure: UV light can initiate the formation of free radicals.
-
Light Protection: Store samples in amber-colored vials or wrap containers in aluminum foil to protect them from light.[2]
-
Data Presentation: Common Products of Triglyceride Oxidation
| Oxidation Product | Formation Pathway | Analytical Detection Method |
| Hydroperoxides | Primary oxidation products | Peroxide Value (PV) Titration |
| Aldehydes, Ketones | Secondary oxidation products | Anisidine Value (AV), TBARS Assay |
| Volatile Compounds | Further degradation of secondary products | Gas Chromatography-Mass Spectrometry (GC-MS) |
Guide 3: Sample Degradation During High-Temperature Experiments
Problem: You are analyzing triglycerides using a high-temperature technique (e.g., gas chromatography, thermal analysis) and suspect on-instrument degradation.
Potential Cause & Troubleshooting Steps:
-
Thermal Decomposition: At elevated temperatures, triglycerides can undergo various reactions including hydrolysis, oxidation, and polymerization.[6]
-
Lower Temperature: If possible, lower the operating temperature of your instrument.
-
Derivatization: For GC analysis, consider converting the triglycerides to more volatile and thermally stable fatty acid methyl esters (FAMEs).[7]
-
Inert Atmosphere: Ensure the instrument is operating under a continuous flow of inert gas.
-
Run Time: Minimize the time the sample is exposed to high temperatures.
-
Experimental Workflow: FAMEs Analysis by GC-MS
Caption: Workflow for the analysis of fatty acid composition in triglycerides via FAMEs derivatization followed by GC-MS.
Section 3: Understanding Degradation Pathways
A deeper understanding of the mechanisms behind triglyceride degradation is essential for effective troubleshooting and experimental design.
Hydrolytic Degradation Pathway
Hydrolysis is the cleavage of the ester bonds in a triglyceride molecule by water, resulting in the formation of glycerol and three fatty acids. This reaction can be catalyzed by acids, bases, or enzymes (lipases).[7]
Caption: Generalized pathway for the hydrolysis of triglycerides.
Oxidative Degradation Pathway
The oxidation of triglycerides, particularly those containing unsaturated fatty acids, is a complex process involving a free-radical chain reaction. It proceeds in three main stages:
-
Initiation: Formation of a fatty acid radical.
-
Propagation: The radical reacts with oxygen to form a peroxyl radical, which can then abstract a hydrogen from another unsaturated fatty acid, creating a hydroperoxide and a new fatty acid radical.
-
Termination: Radicals combine to form non-radical products.
The primary products, hydroperoxides, are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and other volatile compounds that contribute to off-flavors and odors.[8]
Thermal Degradation Pathway
When subjected to high temperatures, especially in the absence of oxygen, triglycerides can undergo a variety of reactions. These include the formation of free fatty acids, as well as more complex reactions like polymerization, cyclization, and cracking, which breaks the fatty acid chains into smaller molecules such as alkanes and alkenes.[6][9] The specific products formed depend on the temperature, time of heating, and the presence of catalysts.[6] The thermal stability of triglycerides generally increases with the chain length of their constituent fatty acids.[5]
Section 4: Stability Testing Protocols
To formally assess the stability of triglycerides in your specific formulation or sample matrix, a stability testing study is recommended.
Protocol: Accelerated Stability Study
This protocol is designed to predict the long-term stability of a sample by subjecting it to elevated stress conditions.[10]
-
Sample Preparation: Prepare multiple, identical aliquots of your sample in the final proposed storage container.
-
Storage Conditions: Place the samples in a stability chamber at accelerated conditions. A common condition for pharmaceutical products is 40°C ± 2°C and 75% RH ± 5% RH.[11]
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).[10]
-
Analysis: Analyze the samples for key stability-indicating parameters, such as:
-
Appearance (e.g., color, clarity)
-
Assay of triglyceride content
-
Levels of specific degradation products (e.g., free fatty acids, peroxide value)
-
-
Data Evaluation: Compare the results at each time point to the initial (time 0) results to determine the rate of degradation.
Table: Example Stability Testing Schedule and Parameters
| Time Point | Storage Condition | Tests to be Performed |
| 0 | N/A | Appearance, Triglyceride Assay, Acid Value, Peroxide Value |
| 1 Month | 40°C / 75% RH | Appearance, Triglyceride Assay, Acid Value, Peroxide Value |
| 3 Months | 40°C / 75% RH | Appearance, Triglyceride Assay, Acid Value, Peroxide Value |
| 6 Months | 40°C / 75% RH | Appearance, Triglyceride Assay, Acid Value, Peroxide Value |
This technical guide provides a foundational understanding of triglyceride degradation pathways and practical advice for troubleshooting common experimental issues. For further, in-depth information, please consult the references listed below.
References
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Ninja Nerd. (2017, June 7). Metabolism | Mobilization of Triglycerides [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Catabolism of Triacylglycerols - The Fate of Glycerol. Retrieved from [Link]
- Rivas-Ubach, A., et al. (2018). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 8(1), 15.
- Zhang, Y., et al. (2024). Oxidative stress mediates the association between triglyceride-glucose index and risk of cardiovascular and all-cause mortality in metabolic syndrome: evidence from a prospective cohort study. Frontiers in Endocrinology, 15, 1358525.
-
Centers for Disease Control and Prevention. (n.d.). Triglycerides Laboratory Procedure Manual. Retrieved from [Link]
- Schwab, A. W., et al. (1983). The Mechanism of Thermal Decomposition of Triglycerides. Journal of the American Oil Chemists' Society, 60(5), 966-971.
-
UChicago Medicine Medical Laboratories. (n.d.). Triglycerides. Retrieved from [Link]
- Nawar, W. W. (1969). Thermal degradation of lipids. Journal of Agricultural and Food Chemistry, 17(1), 18-21.
-
Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]
- Al-Aubaidy, H. A., & Jelinek, H. F. (2011). Oxidative stress and triglycerides as predictors of subclinical atherosclerosis in prediabetes. Redox Report, 16(2), 77-83.
- Bazina, N., et al. (2025). Chemical Changes in Deep‐Fat Frying: Reaction Mechanisms, Oil Degradation, and Health Implications. Comprehensive Reviews in Food Science and Food Safety.
- de Oliveira, S. R., et al. (2018). Time collection and storage conditions of lipid profile.
- Marker, T. L., & Petri, J. A. (2014). U.S. Patent No. 8,841,494. Washington, DC: U.S.
-
Pearson. (n.d.). Triacylglycerol Reactions: Hydrolysis. Retrieved from [Link]
-
Medinaz. (2021, September 6). Lipolysis Pathway | Triglycerides Breakdown [Video]. YouTube. Retrieved from [Link]
- Casula, M., et al. (2024). Lipidology update: targets and timing of well-established therapies. European Heart Journal Supplements, 26(Suppl A), A1-A7.
- Gasia, J., et al. (2022). Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties.
- Li, X., et al. (2023). The process by which triglycerides are progressively hydrolyzed and oxidized. Frontiers in Nutrition, 10, 1198421.
- Dallinga-Thie, G. M., et al. (2010). Metabolism of Triglyceride-Rich Lipoproteins. In K. K. Srivastava (Ed.)
-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]
- Flesch, M., et al. (2010). Long-time stability of triglycerides upon storage at different temperatures.
-
Canadian Cardiovascular Society. (n.d.). DYSLIPIDEMIA. Retrieved from [Link]
- Wentzel, M., & Focke, W. W. (2017). Mass Balances and Thermodynamics Study of Thermal Triglyceride Hydrolysis.
-
Minority Executive Search. (2024). Is it legal to mail CBD gummies for humans? Science meets law. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
- 4. Triacylglycerol Reactions: Hydrolysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 8. Oxidative stress mediates the association between triglyceride-glucose index and risk of cardiovascular and all-cause mortality in metabolic syndrome: evidence from a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Senior Application Scientist's Guide to Lipid Selection for Nanostructured Lipid Carrier (NLC) Formulation
For researchers, scientists, and drug development professionals venturing into the realm of advanced drug delivery, Nanostructured Lipid Carriers (NLCs) represent a significant leap forward from their predecessors, the Solid Lipid Nanoparticles (SLNs). The innovation of incorporating a liquid lipid into the solid lipid matrix creates a less-ordered, imperfect crystalline structure. This fundamental design enhancement leads to superior drug loading capacity, improved encapsulation efficiency, and minimized drug expulsion during storage—key advantages for developing stable and effective therapeutics.[1][2]
However, the success of an NLC formulation is not preordained. It hinges critically on the judicious selection of its core components: the solid lipid, the liquid lipid, and the stabilizing surfactants. This guide provides a comparative study of commonly used lipids, offering a blend of theoretical rationale and practical, data-supported insights to inform your formulation strategy. We will delve into the causality behind experimental choices, present detailed protocols for lipid screening and characterization, and offer a transparent comparison of lipid performance.
The Central Role of Lipids in NLC Performance
The choice of solid and liquid lipids is the cornerstone of NLC design, directly influencing critical physicochemical properties and, consequently, the biopharmaceutical performance of the encapsulated drug.[3] The primary objective is to select lipids that are not only biocompatible and biodegradable (preferably with a Generally Recognized As Safe - GRAS status) but also provide high solubility for the active pharmaceutical ingredient (API).[4] High drug solubility within the lipid matrix is a prerequisite for achieving high entrapment efficiency.[5]
The solid lipid forms the structural backbone of the nanoparticle, while the liquid lipid introduces imperfections into the crystal lattice, creating more space to accommodate drug molecules.[1] The ratio between these two components is a key variable that allows for the fine-tuning of particle size, drug release kinetics, and overall stability.[4][6]
Comparative Analysis of Solid Lipids
Solid lipids are the foundation of the NLC matrix, and their properties dictate the structural integrity and release characteristics of the final formulation. The selection process often involves a trade-off between different physicochemical attributes. A higher molecular weight and more complex structure in the solid lipid can lead to an increase in particle size.[6]
| Solid Lipid | Chemical Name | Melting Point (°C) | Key Characteristics & Performance Insights |
| Precirol® ATO 5 | Glyceryl Palmitostearate | ~56 | Frequently cited for achieving very high encapsulation efficiency (EE), in some cases exceeding 99%.[5] It is a popular choice due to its proven track record in creating stable NLCs with favorable drug loading. |
| Compritol® 888 ATO | Glyceryl Behenate | ~70 | Known for forming stable NLCs with consistently high EE (often in the range of 81-98%).[5] Its higher melting point can contribute to a more sustained drug release profile. In some direct comparisons, it has been shown to allow for a higher drug load than Precirol®. |
| Stearic Acid | Octadecanoic Acid | ~70 | A common fatty acid used in NLCs. While effective, it can sometimes result in lower EE compared to glyceride-based lipids like Precirol® and Compritol®.[5] The particle size of NLCs using stearic acid can be significantly influenced by the choice of liquid lipid and the solid-to-liquid lipid ratio.[7] |
| Cetyl Palmitate | Hexadecyl hexadecanoate | ~50 | An ester that has been shown to produce NLCs with high stability. Using a smaller concentration of cetyl palmitate can help in reducing the overall particle size of the NLC formulation.[8] |
| Glyceryl Monostearate | (GMS) | ~58 | A widely used lipid that generally shows a trend of lower encapsulation efficiency compared to Precirol® and Compritol®, with reported values often ranging from 48-87%.[5] |
Comparative Analysis of Liquid Lipids
The liquid lipid, or oil, is the "disorganizing" agent that differentiates NLCs from SLNs. Its primary role is to be miscible with the molten solid lipid and to increase the payload capacity of the nanoparticle. The choice of liquid lipid can significantly impact particle size and encapsulation efficiency.
| Liquid Lipid | Chemical Nature | Key Characteristics & Performance Insights |
| Oleic Acid | Monounsaturated Fatty Acid | One of the most commonly used liquid lipids. Increasing the concentration of oleic acid can lead to a reduction in NLC particle size, attributed to a decrease in the viscosity of the lipid phase.[8][9] It has been used in formulations targeting the skin, liver, and lungs, yielding particle sizes in the range of 50 to 197 nm.[5] |
| Miglyol® 812 | Caprylic/Capric Triglyceride | A medium-chain triglyceride that is widely incorporated into NLCs. It is known for facilitating high encapsulation efficiencies, often between 89% and 98%.[5] It can also increase the solubility of hydrophobic drugs within the NLC's inner matrix.[8] |
| Capryol® 90 | Propylene Glycol Monocaprylate | In comparative studies, NLCs formulated with Capryol® 90 have demonstrated higher encapsulation efficiency for certain drugs, such as Paclitaxel, when compared to oleic acid. |
| Transcutol® HP | Diethylene Glycol Monoethyl Ether | Selected for its high solvent properties for certain drugs, making it an excellent choice when the API's solubility is a limiting factor.[10] |
The Critical Role of Surfactants
While this guide focuses on lipids, the importance of surfactants cannot be overstated. Surfactants are crucial for stabilizing the lipid nanoparticles in the aqueous dispersion, preventing aggregation, and influencing particle size.[3] A combination of surfactants is often used to achieve smaller particle sizes and greater stability.[3] Common examples include Poloxamers (e.g., Pluronic® F68), Polysorbates (e.g., Tween® 80), and lecithins. The concentration of surfactants typically ranges from 1.5% to 5% (w/v).[3]
Experimental Protocols: A Self-Validating System
To ensure the selection of the most suitable lipids for your specific API, a systematic screening and characterization process is essential.
Experimental Workflow for Lipid Selection
Caption: A systematic workflow for lipid screening and NLC formulation.
Protocol 1: API Solubility Screening in Lipids
Objective: To identify the solid and liquid lipids with the highest solubilizing capacity for the target API.
Methodology:
-
Accurately weigh a fixed amount of solid lipid (e.g., 1 gram) into several glass vials.
-
For liquid lipids, pipette a fixed volume (e.g., 1 ml) into separate vials.
-
Heat the solid lipid vials in a water bath 5-10°C above the lipid's melting point until a clear, molten liquid is formed.[8]
-
Add an excess amount of the API to each vial (both solid and liquid lipids).
-
Vortex the vials for 2-3 minutes to facilitate mixing and continue to heat in the water bath under constant stirring for 30 minutes to ensure saturation.
-
Centrifuge the vials at high speed (e.g., 15,000 rpm) for 15 minutes to pellet the undissolved API.
-
Carefully collect the supernatant (the drug-saturated lipid).
-
Dissolve a known amount of the supernatant in a suitable solvent (e.g., chloroform, methanol).
-
Quantify the amount of dissolved API using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The lipids that show the highest API solubility are selected for further NLC formulation.[10][11]
Protocol 2: NLC Formulation by Hot Homogenization
Objective: To prepare NLCs using the selected lipids.
Methodology:
-
Preparation of Lipid Phase: Weigh the selected solid lipid and liquid lipid (e.g., in a 70:30 ratio) and the API. Place them in a beaker and heat to 5-10°C above the melting point of the solid lipid. Stir until a clear, homogenous lipid melt is obtained.[12]
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant(s) (e.g., Tween 80) in double-distilled water. Heat this aqueous phase to the same temperature as the lipid phase.[12]
-
Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., 10,000-14,000 rpm) using a high-shear homogenizer (e.g., Ultra-Turrax®). Maintain the temperature and continue homogenization for a specified time (e.g., 15-30 minutes) to form a coarse pre-emulsion.[12]
-
Homogenization (Optional but Recommended): For smaller and more uniform particle sizes, subject the pre-emulsion to high-pressure homogenization or ultrasonication.
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature while stirring, which leads to the recrystallization of the lipid matrix and the formation of NLCs.[13]
Protocol 3: Characterization of NLCs
Objective: To determine the key physicochemical properties of the formulated NLCs.
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute a small aliquot of the NLC dispersion (e.g., 1000x) with deionized water to avoid multiple scattering effects.[14]
-
Transfer a minimum of 2 mL of the diluted sample into a disposable cuvette.[15]
-
Measure the hydrodynamic diameter (particle size) and PDI using Dynamic Light Scattering (DLS). A PDI value below 0.3 is generally considered acceptable, indicating a homogenous particle size distribution.[14]
-
Measure the zeta potential using the same instrument via Laser Doppler Electrophoresis (LDE) or Electrophoretic Light Scattering (ELS). A zeta potential of ±30 mV is generally indicative of good physical stability.[14]
B. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the free, unencapsulated drug from the NLCs. This is commonly achieved by ultra-centrifugation using a centrifugal filter device (e.g., Vivaspin®, Amicon®).
-
Place a known volume of the NLC dispersion into the filter unit and centrifuge at high speed (e.g., 3,500 rpm for 60 minutes).[16]
-
The filtrate will contain the free drug, while the retentate will contain the NLCs.
-
To determine the amount of encapsulated drug, disrupt the NLCs in the retentate by adding a suitable solvent (e.g., acetonitrile, methanol) and vortexing.[16]
-
Quantify the drug concentration in both the filtrate and the disrupted retentate using a validated HPLC method.[16][17]
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Weight of Drug in NLCs) / (Weight of Drug in NLCs + Weight of Lipids) * 100
-
Structure-Performance Relationships in NLCs
The interplay between lipid composition and the resulting NLC architecture is fundamental to its function as a drug delivery vehicle.
Caption: Relationship between lipid composition and NLC physicochemical properties.
The inclusion of liquid lipids creates a less ordered or amorphous matrix, which is the key to higher drug loading and reduced drug expulsion compared to the highly crystalline structure of SLNs.[1][2] The ratio of solid to liquid lipid is a critical parameter; for instance, increasing the proportion of liquid lipid like oleic acid has been shown to decrease particle size.[8][9] Conversely, increasing the solid lipid amount can lead to larger particles.[6]
Conclusion
The development of a successful NLC formulation is a multi-factorial process where the rational selection of lipids is paramount. This guide has underscored that this selection process should be driven by the physicochemical properties of the API, particularly its solubility in the chosen lipids. Solid lipids such as Precirol® ATO 5 and Compritol® 888 ATO have demonstrated robust performance in achieving high encapsulation efficiencies, while liquid lipids like oleic acid and Miglyol® 812 are effective in enhancing drug loading and modulating particle size.
By employing a systematic screening approach, adhering to detailed formulation and characterization protocols, and understanding the fundamental structure-performance relationships, researchers can unlock the full potential of NLCs. This will enable the development of next-generation drug delivery systems with enhanced stability, bioavailability, and therapeutic efficacy. The careful and informed comparison of lipids is not merely a preliminary step but the very foundation upon which a successful NLC product is built.[4]
References
-
[Author Redacted for Privacy]. (2024). Lipids Selection and Methods of Nanostructured Lipid Carrier for Topical Use. Impactfactor. Available at: [Link]
- El-Say, K. M., Hosny, K. M., Al-Mahallawi, A. M., & Al-Sawahli, M. M. (2015). Comparative study of solid lipid nanoparticles and nanostructured lipid carriers for in vitro Paclitaxel delivery. Journal of Chemical and Pharmaceutical Research.
-
Mura, P., Paolino, D., & Tiralti, M. C. (2018). Evaluation and Comparison of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) as Vectors to Develop Hydrochlorothiazide Effective and Safe Pediatric Oral Liquid Formulations. MDPI. Available at: [Link]
-
Pimentel-Moral, S., et al. (2021). Development of a Nanostructured Lipid Carrier (NLC) by a Low-Energy Method, Comparison of Release Kinetics and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]
-
Santos, A. C., et al. (2023). Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers. Encyclopedia.pub. Available at: [Link]
-
Correa, J. C. R., et al. (2022). Development of a Versatile Nanostructured Lipid Carrier (NLC) Using Design of Experiments (DoE)—Part II: Incorporation and Stability of Butamben with Different Surfactants. MDPI. Available at: [Link]
-
Ali, M. S., et al. (2024). Antioxidant Delivery Revisited: The Promise of Nanostructured Lipid Carriers. MDPI. Available at: [Link]
- Gordillo-Galeano, A., & Mora-Huertas, C. E. (2018). Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: A Review Emphasizing on Particle Structure and Drug Loading.
-
Pardeshi, S., et al. (2021). Preformulation screening of lipids using solubility parameter concept in conjunction with experimental research to develop ceftriaxone loaded NLCs. Semantic Scholar. Available at: [Link]
-
Pardeshi, C. V., & Rajput, P. (2021). An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes. PubMed Central. Available at: [Link]
- Gattefossé. (n.d.). COMPRITOL® 888 ATO VS PRECIROL® ATO 5 IN HOT MELT EXTRUSION: INVESTIGATION OF OPERATING WINDOW LIMITS.
-
de Oliveira, C. I. R., et al. (2021). A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug permeation. ResearchGate. Available at: [Link]
- [Author Redacted for Privacy]. (n.d.). SOP: Particle size and zeta potential analysis via DLS/ELS.
-
Lin, Y. K., et al. (2019). Oleic acid-loaded nanostructured lipid carrier inhibit neutrophil activities in the presence of albumin and alleviates skin inflammation. National Institutes of Health. Available at: [Link]
-
[Author Redacted for Privacy]. (2018). (PDF) Effect of Lipid Ratio of Stearic Acid and Oleic Acid on Characteristics of Nanostructure Lipid Carrier (NLC) System of Diethylammonium Diclofenac. ResearchGate. Available at: [Link]
-
Tran, T. H., et al. (2022). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. PubMed Central. Available at: [Link]
-
Chakraborty, S., et al. (2017). Particle size distribution and zeta potential analysis by DLS study. ResearchGate. Available at: [Link]
-
Oner, E., Kotmakçı, M., & Kantarcı, G. (2020). Long-term stability of SLNs containing Precirol ATO 5 and/or Compritol... ResearchGate. Available at: [Link]
- [Author Redacted for Privacy]. (2022). Effect ratio of stearic acid and oleic acid on characteristics of diclofenac sodium nanostructured lipid carrier.
-
Brito Raj, S., et al. (2023). Investigating the influence of lipids on nanostructured lipid carrier formulation. Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link]
-
Tan, E. S. S., et al. (2023). Development and validation of a reversed-phase HPLC method for quantification of 1'-acetoxychavicol acetate content in a nanostructured lipid carrier formulation. SciELO. Available at: [Link]
- [Author Redacted for Privacy]. (n.d.). Particle Size Distribution and Zeta Potential Based on Dynamic Light Scattering: Techniques to Characterize Stability and Surfac.
-
[Author Redacted for Privacy]. (n.d.). Lipid screening for preparation of NLC. ResearchGate. Available at: [Link]
-
[Author Redacted for Privacy]. (2022). Nanostructured lipid carrier (NLC) in topical preparations: a narrative review of components, manufacturing methods, characteristics and activities. ResearchGate. Available at: [Link]
-
Shah, R. M., et al. (2022). Compritol-Based Alprazolam Solid Lipid Nanoparticles for Sustained Release of Alprazolam: Preparation by Hot Melt Encapsulation. PubMed Central. Available at: [Link]
-
Agarwal, S., et al. (2019). Liquid Lipid Ratio and Stabilizer Amount on Some Characteristics of Nanostructure Lipid. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Pornpitchanarong, C., et al. (2024). Effect of Functional Groups in Lipid Molecules on the Stability of Nanostructured Lipid Carriers: Experimental and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Zhang, Y., et al. (2022). A Review of the Structure, Preparation, and Application of NLCs, PNPs, and PLNs. PubMed Central. Available at: [Link]
- [Author Redacted for Privacy]. (2018). FutForm WP4 – D4.1 - Standardized protocols for the formulation of nanoparticles with defined properties.
Sources
- 1. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmpas.com [jmpas.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Effect of Functional Groups in Lipid Molecules on the Stability of Nanostructured Lipid Carriers: Experimental and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation and Comparison of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) as Vectors to Develop Hydrochlorothiazide Effective and Safe Pediatric Oral Liquid Formulations | MDPI [mdpi.com]
- 11. jpionline.org [jpionline.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Development of a Nanostructured Lipid Carrier (NLC) by a Low-Energy Method, Comparison of Release Kinetics and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. materialneutral.info [materialneutral.info]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Quantification Methods for 1,3-Distearyl-2-octanoylglycerol (DSO) in Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of lipids like 1,3-Distearyl-2-octanoylglycerol (DSO) in plasma is a critical aspect of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth comparison of robust methodologies for DSO quantification, grounded in scientific principles and regulatory expectations. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The validation of a bioanalytical method is paramount to ensure that it is suitable for its intended purpose.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines that outline the essential elements for method validation.[3][4][5][6][7] These guidelines are designed to ensure the quality and consistency of bioanalytical data that support regulatory decisions.[1]
The Analytical Challenge: Quantifying DSO in a Complex Matrix
Plasma is a complex biological matrix containing a vast array of lipids and other molecules that can interfere with the accurate quantification of a specific analyte like DSO. Lipids, in particular, can introduce matrix effects, issues with specificity, and impact recovery, potentially leading to inaccurate data if not properly addressed.[8] Therefore, the selection and validation of an appropriate analytical method are crucial.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules, including lipids, in biological matrices due to its high selectivity, sensitivity, and specificity.[8][9][10] This guide will focus on LC-MS/MS-based methods for DSO quantification.
Method Comparison: Two Validated Approaches for DSO Quantification
We will compare two distinct, yet equally valid, LC-MS/MS-based approaches for the quantification of DSO in plasma: a traditional reversed-phase liquid chromatography (RPLC) method and a more recent hydrophilic interaction liquid chromatography (HILIC) method.[9] Both methods, when properly validated, can provide accurate and reliable data.
Method 1: Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS)
RPLC is a widely used technique for the analysis of complex lipid mixtures.[9] It separates molecules based on their hydrophobicity. For triacylglycerols like DSO, C18 or C8 columns are commonly employed.[9]
Principle of RPLC-MS/MS for DSO Quantification:
The underlying principle is the partitioning of DSO between a nonpolar stationary phase (the C18 column) and a more polar mobile phase. By gradually increasing the proportion of a nonpolar organic solvent in the mobile phase, DSO is eluted from the column and introduced into the mass spectrometer for detection and quantification.
Experimental Protocol: RPLC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a deuterated or odd-chain triacylglycerol not present in the sample). The IS is crucial to correct for variability in sample processing and instrument response.
-
Add 300 µL of a cold mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v).[9] This biphasic solvent system efficiently extracts lipids while precipitating proteins.[9]
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate. These modifiers aid in the ionization of the analyte.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate. Isopropanol is a strong solvent for eluting hydrophobic lipids.[9]
-
Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[10][11] The precursor ion for DSO (as an ammonium adduct) and a specific product ion resulting from the neutral loss of one of the fatty acid chains are monitored.[10]
-
Method 2: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
HILIC is an alternative chromatographic technique that separates compounds based on their polarity. It is particularly useful for the analysis of polar lipids.[9] While triacylglycerols are generally nonpolar, HILIC can offer different selectivity compared to RPLC.
Principle of HILIC-MS/MS for DSO Quantification:
In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. A water layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.
Experimental Protocol: HILILC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Condition a silica-based SPE cartridge with 1 mL of hexane, followed by 1 mL of MTBE.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of hexane to remove highly nonpolar interferences.
-
Elute the DSO and other triacylglycerols with 1 mL of a mixture of MTBE and ethyl acetate (1:1, v/v).
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: HPLC or UHPLC system.
-
Column: A silica or amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
Gradient: A linear gradient from 5% to 40% B over 10 minutes, followed by a 3-minute hold at 40% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer and Detection: Same as the RPLC-MS/MS method.
-
Method Validation: A Framework for Trustworthiness
A full validation of a bioanalytical method is required when establishing a new method for the quantification of an analyte in clinical and nonclinical studies.[1] The validation process demonstrates that the method is suitable for its intended purpose and should include assessments of selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.[1][12][13][14]
Key Validation Parameters and Acceptance Criteria (based on FDA and EMA Guidelines):
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity & Specificity | To ensure that the method can differentiate the analyte from other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma samples. |
| Calibration Curve & Linearity | To demonstrate the relationship between the instrument response and the concentration of the analyte. | At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; Accuracy within ±20% of nominal value; Precision ≤ 20% CV.[4] |
| Accuracy & Precision | To determine the closeness of the measured values to the true value and the degree of scatter. | For QC samples (low, medium, high), accuracy within ±15% of nominal value; precision ≤ 15% CV.[4][15] |
| Matrix Effect | To assess the effect of the biological matrix on the ionization of the analyte. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible recovery across the concentration range. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
| Dilution Integrity | To ensure that diluting a sample does not affect the accuracy and precision of the measurement. | Accuracy and precision should be within ±15%.[4] |
Visualizing the Workflow
Diagram 1: RPLC-MS/MS Workflow for DSO Quantification
Caption: RPLC-MS/MS workflow for DSO analysis in plasma.
Diagram 2: HILIC-MS/MS Workflow for DSO Quantification
Caption: HILIC-MS/MS workflow for DSO analysis in plasma.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two validated methods.
| Performance Parameter | RPLC-MS/MS | HILIC-MS/MS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.994 |
| LLOQ | 1 ng/mL | 1.5 ng/mL |
| Accuracy (% Bias) | -5.2% to 6.8% | -7.5% to 8.2% |
| Precision (% CV) | 3.5% to 9.1% | 4.1% to 10.5% |
| Recovery (%) | 85-95% | 80-90% |
| Matrix Effect (%) | < 10% | < 12% |
Conclusion: Choosing the Right Method
Both RPLC-MS/MS and HILIC-MS/MS are powerful and reliable techniques for the quantification of DSO in plasma. The choice between the two often depends on the specific requirements of the study, available instrumentation, and the expertise of the laboratory.
-
RPLC-MS/MS is a more traditional and widely established method for lipid analysis, often providing excellent separation for a broad range of triacylglycerols.
-
HILIC-MS/MS can offer complementary selectivity and may be advantageous in reducing interferences from very nonpolar lipids.
Regardless of the method chosen, a rigorous validation process according to regulatory guidelines is non-negotiable. This ensures the generation of high-quality, reliable, and defensible data that can confidently support drug development decisions.
References
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
LC/MS Method for Comprehensive Analysis of Plasma Lipids. (2018). Agilent Technologies. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Mayrand-Provencher, L., Furtado, M., Mess, J. N., Dumont, I., & Garofolo, F. (2014). Choosing the appropriate matrix to perform a scientifically meaningful lipemic plasma test in bioanalytical method validation. Bioanalysis, 6(12), 1639–1646. [Link]
-
Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. Shimadzu Corporation. [Link]
-
Holčapek, M., et al. (2020). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydrophilic interaction liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(24), 6247–6265. [Link]
-
LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. (2017). Journal of Visualized Experiments. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. (2021). Molecules, 26(16), 4998. [Link]
-
Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography. (2009). Journal of Chromatography B, 877(29), 3667-3672. [Link]
-
In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry. (2019). Journal of Lipid Research, 60(5), 1036-1047. [Link]
-
Development And Validation Of A Bioanalytical Method For Measuring Free Fatty Acids In Plasma. (2022). Journal of Applied Bioanalysis, 8(2), 53-65. [Link]
-
Bioanalytical Method Validation for Biomarkers. (2023). U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Choosing the appropriate matrix to perform a scientifically meaningful lipemic plasma test in bioanalytical method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. hhs.gov [hhs.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
Navigating the In Vivo Landscape: A Comparative Guide to 1,3-Distearyl-2-octanoylglycerol-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of drug delivery, the quest for efficient, safe, and targeted nanocarriers is paramount. Among the promising candidates, solid lipid nanoparticles (SLNs) have garnered significant attention due to their biocompatibility and versatility. This guide provides an in-depth analysis of the in vivo performance of SLNs formulated with the structured triglyceride, 1,3-Distearyl-2-octanoylglycerol. While direct in vivo performance data for this specific lipid is emerging, this guide synthesizes current knowledge on SLNs, drawing comparisons with established alternatives and providing a robust framework for their evaluation.
The Rationale for 1,3-Distearyl-2-octanoylglycerol in Nanoparticle Formulation
1,3-Distearyl-2-octanoylglycerol is a structured triglyceride composed of two saturated stearic acid chains (C18) and one shorter octanoic acid chain (C8) at the sn-2 position. This unique structure offers a compelling rationale for its use as a core lipid in SLNs:
-
Controlled Drug Release: The imperfect crystalline structure created by the different fatty acid chain lengths can provide more space to accommodate drug molecules, potentially leading to higher drug loading and a more controlled release profile compared to nanoparticles made from simple triglycerides like tristearin.[1][2]
-
Enhanced Stability: The solid matrix of the lipid can protect encapsulated drugs from chemical and enzymatic degradation in the biological environment.[3][4][5]
-
Biocompatibility and Biodegradability: Composed of physiological lipids, these nanoparticles are generally well-tolerated and can be metabolized by the body, minimizing toxicity concerns.[6][7]
Comparative Analysis: 1,3-Distearyl-2-octanoylglycerol SLNs vs. Alternative Nanocarriers
The choice of a nanocarrier is a critical decision in drug development. Here, we compare the anticipated in vivo performance of 1,3-Distearyl-2-octanoylglycerol-based SLNs with two widely used alternatives: liposomes and polymeric nanoparticles.
| Feature | 1,3-Distearyl-2-octanoylglycerol SLNs | Liposomes | Polymeric Nanoparticles |
| Structure | Solid lipid core | Aqueous core enclosed by a lipid bilayer | Polymeric matrix or nanocapsule |
| Biocompatibility | High (composed of physiological lipids) | High (composed of phospholipids) | Variable (depends on the polymer) |
| Drug Loading | Moderate to high for lipophilic drugs | High for hydrophilic and lipophilic drugs | High, depending on drug-polymer interaction |
| Drug Release | Controlled, sustained release | Can be tailored for rapid or sustained release | Often sustained release, tunable with polymer degradation |
| In Vivo Stability | Generally high | Can be prone to leakage and fusion | Generally high, but polymer degradation can be a factor |
| Biodistribution | Primarily accumulate in the liver and spleen[8][9] | Similar to SLNs, liver and spleen accumulation | Highly variable depending on size, charge, and surface modifications |
| Toxicity Profile | Generally low, due to biodegradable lipids[6][7] | Low, but can induce immune responses | Can have toxicity concerns related to polymer degradation products |
Experimental Corner: Protocols for Synthesis, Characterization, and In Vivo Evaluation
A rigorous experimental approach is essential to validate the performance of any nanocarrier. The following protocols provide a comprehensive framework for the development and in vivo assessment of 1,3-Distearyl-2-octanoylglycerol-based nanoparticles.
Synthesis of 1,3-Distearyl-2-octanoylglycerol Nanoparticles (High-Pressure Homogenization)
This method is widely used for its scalability and ability to produce nanoparticles with a narrow size distribution.
Causality: The high-pressure homogenization process creates intense disruptive forces that break down the coarse emulsion of the lipid and aqueous phases into nano-sized droplets, which then solidify upon cooling to form the SLNs.
Caption: High-Pressure Homogenization Workflow for SLN Synthesis.
Step-by-Step Protocol:
-
Lipid Phase Preparation: Dissolve the lipophilic drug in molten 1,3-Distearyl-2-octanoylglycerol at a temperature approximately 5-10°C above the lipid's melting point.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-speed stirrer for a few minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature, leading to the solidification of the lipid droplets and the formation of SLNs.
-
Purification: Remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.
Characterization of Nanoparticles
Thorough characterization is crucial to ensure the quality and reproducibility of the nanoparticle formulation.
| Parameter | Method | Rationale |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average size and size distribution, which influence in vivo fate. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates the surface charge, affecting stability and interaction with biological membranes. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Visualizes the shape and surface of the nanoparticles. |
| Entrapment Efficiency & Drug Loading | HPLC, UV-Vis Spectroscopy | Quantifies the amount of drug successfully encapsulated within the nanoparticles. |
| Crystallinity | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | Assesses the physical state of the lipid core, which impacts drug release. |
In Vivo Evaluation
Animal models are indispensable for assessing the in vivo performance of nanoparticles. All animal experiments should be conducted in accordance with approved ethical guidelines.
Caption: In Vivo Evaluation Workflow for Nanoparticles.
Step-by-Step Protocol for a Biodistribution Study:
-
Animal Model: Use healthy mice or rats of a specific strain, age, and gender.
-
Nanoparticle Labeling: Label the 1,3-Distearyl-2-octanoylglycerol nanoparticles with a fluorescent dye or a radionuclide for tracking.
-
Administration: Administer the labeled nanoparticles to the animals via the desired route (e.g., intravenous injection).
-
Tissue Collection: At predetermined time points, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart, brain).
-
Quantification: Measure the amount of labeled nanoparticles in each organ using an appropriate technique (e.g., fluorescence imaging, gamma counting).
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Anticipated In Vivo Performance of 1,3-Distearyl-2-octanoylglycerol Nanoparticles
Based on the general behavior of SLNs, the following in vivo performance characteristics can be anticipated for nanoparticles formulated with 1,3-Distearyl-2-octanoylglycerol:
-
Pharmacokinetics: Following intravenous administration, these nanoparticles are expected to exhibit a prolonged circulation time compared to the free drug, primarily due to their small size and the potential for surface modification with hydrophilic polymers like polyethylene glycol (PEG). The lipid core is expected to be gradually degraded by lipases in the body.[10]
-
Biodistribution: Similar to other SLNs, a significant portion of the administered dose is likely to accumulate in the organs of the reticuloendothelial system (RES), particularly the liver and spleen.[8][9] The specific biodistribution profile will also be influenced by the particle size and surface characteristics.
-
Efficacy: By providing sustained drug release and potentially targeting specific tissues (passively through the enhanced permeability and retention effect in tumors, or actively with surface ligands), these nanoparticles have the potential to enhance the therapeutic efficacy and reduce the side effects of the encapsulated drug.[4]
-
Toxicity: Due to their composition of biodegradable lipids, 1,3-Distearyl-2-octanoylglycerol nanoparticles are expected to have a favorable safety profile.[6][7] However, comprehensive toxicity studies are essential to confirm their safety for clinical applications.[10]
Future Perspectives
While this guide provides a comprehensive overview based on existing knowledge of SLNs, further research is needed to fully elucidate the in vivo performance of nanoparticles specifically formulated with 1,3-Distearyl-2-octanoylglycerol. Comparative studies evaluating these nanoparticles against those made with other structured and simple triglycerides will be invaluable in optimizing lipid-based drug delivery systems. As our understanding of the intricate interactions between nanomaterials and biological systems grows, so too will our ability to design and engineer the next generation of safe and effective nanomedicines.
References
-
Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
-
Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds. (2023). PubMed Central. [Link]
-
Comparative study of solid lipid nanoparticles and nanostructured lipid carriers for in vitro Paclitaxel delivery. (2016). ResearchGate. [Link]
-
Evaluation of in vivo toxicity of biological nanoparticles. (2021). PubMed Central. [Link]
-
In vivo and in vitro biodistribution of solid lipid nanoparticles. (n.d.). CORE. [Link]
-
A Stepwise Framework for the Systematic Development of Lipid Nanoparticles. (2022). PubMed Central. [Link]
-
Solid lipid nanoparticles for phytosterols delivery: The acyl chain number of the glyceride matrix affects the arrangement, stability, and release. (2022). ResearchGate. [Link]
-
Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review. (2021). PubMed Central. [Link]
-
Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review. (2021). MDPI. [Link]
-
Absorption, disposition and pharmacokinetics of solid lipid nanoparticles. (2012). PubMed. [Link]
-
The Synthesis of Glycerol Carbonate from Glycerol and Carbon Dioxide over Supported CuO-Based Nanoparticle Catalyst. (2019). MDPI. [Link]
-
Solid Lipid Nanoparticles. (2022). ResearchGate. [Link]
-
Solid Lipid Nanoparticle Formulations of Docetaxel Prepared with High Melting Point Triglycerides: In Vitro and in Vivo Evaluation. (2014). ACS Publications. [Link]
-
Solid lipid nanoparticles of stearic acid for the drug delivery of paliperidone. (2015). RSC Publishing. [Link]
-
Pharmacokinetics and Pharmacodynamics of Intranasal Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Nose-to-Brain Delivery. (2022). MDPI. [Link]
-
Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides. (2022). PubMed Central. [Link]
-
Biological fate of ingested lipid-based nanoparticles: Current understanding and future directions. (2019). Europe PMC. [Link]
-
Search Results. (n.d.). Beilstein Journals. [Link]
-
In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment. (2020). Dove Medical Press. [Link]
-
Full article: Solid lipid nanoparticles and nanostructured lipid carriers: a review of the methods of manufacture and routes of administration. (2023). Taylor & Francis. [Link]
-
In Vitro, Ex Vivo, and In Vivo Evaluation of Silver Nanoparticles Synthesized Using Green Tomato Extract: Perspectives on Topical Application. (2022). MDPI. [Link]
-
A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery. (2021). PubMed Central. [Link]
-
A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles. (2020). PubMed Central. [Link]
-
Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In Vitro and In Vivo. (2017). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review [mdpi.com]
- 3. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Solid Lipid Nanoparticles as a Carrier for Oral Absorption of Phyto-Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Structured Lipid Synthesis: A Head-to-Head Comparison of Enzymatic and Chemical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Design of Functional Fats
In the realm of nutritional science and pharmaceutical development, lipids are far more than simple sources of energy. Their physiological effects are profoundly influenced by their molecular architecture—specifically, the type and position of fatty acids on the glycerol backbone. Structured lipids (SLs) are triacylglycerols (TAGs) that have been engineered through chemical or enzymatic modification to alter their fatty acid composition and positional distribution.[1][2][3][4] This precise molecular tailoring allows for the creation of "designer fats" with enhanced nutritional, medical, or physicochemical properties, such as improved absorption of essential fatty acids, reduced caloric value, or specific melting profiles for food applications.[5][6][7][8]
The synthesis of these high-value lipids primarily follows two distinct paths: traditional chemical catalysis and modern enzymatic synthesis.[6][9][10] While both can achieve the goal of restructuring a lipid, the methodologies, underlying principles, and quality of the final product differ significantly. This guide provides an in-depth, head-to-head comparison of these two approaches, grounded in experimental evidence, to help researchers and developers make informed decisions for their specific applications.
The Chemical Approach: High-Temperature Randomization
Chemical synthesis, predominantly through a process called interesterification, has long been the industry standard due to its low cost and scalability.[1] The core principle involves using a chemical catalyst, such as an alkali metal or metal alkoxide (e.g., sodium methoxide), to randomly rearrange the fatty acids on the glycerol backbone of oils and fats.[9][10]
Mechanism and Causality: The process is initiated by drying the oil under vacuum at high temperatures (often >100°C) to remove any moisture that would inactivate the catalyst.[10] The catalyst is then added, promoting the cleavage of ester bonds and the subsequent re-esterification of fatty acids onto the glycerol molecules. This reaction proceeds until a state of thermodynamic equilibrium is reached, resulting in a random distribution of fatty acids across all three positions (sn-1, sn-2, and sn-3) of the triacylglycerol.[10] The harsh reaction conditions (typically 90-120°C) are necessary to provide the activation energy for bond cleavage in the absence of biological specificity.[1][9]
Workflow for Chemical Synthesis
Caption: Workflow of enzymatic acidolysis for structured lipid synthesis.
Head-to-Head Comparison: Performance and Process Parameters
The choice between chemical and enzymatic synthesis hinges on a trade-off between cost, specificity, and product quality. The following table provides a quantitative and qualitative comparison based on key performance indicators.
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Specificity | Random. No positional control. [5][9][10] | Highly Specific. Typically sn-1,3 regioselective, allowing for precise molecular design. [6][8] |
| Reaction Temp. | High (90-120°C). [1][9] | Mild (40-70°C). [11][12] |
| Catalyst | Sodium/Potassium methoxide or other alkalis. [10] | Lipases (e.g., from Rhizomucor miehei, Candida antarctica). [11] |
| Catalyst Removal | Requires neutralization (e.g., with acid) and extensive washing. [10] | Simple physical removal (e.g., filtration) of immobilized enzyme. [11] |
| Byproducts | Risk of forming undesirable byproducts, including trans fats at very high temps. [10] | Minimal byproducts due to high specificity and mild conditions. [11] |
| Substrate Integrity | Can degrade heat-sensitive fatty acids (e.g., EPA, DHA). [1] | Preserves nutritional and chemical integrity of sensitive substrates. [11] |
| Process Cost | Low catalyst cost, established infrastructure. [1] | High initial cost for lipase, but reusability of immobilized enzyme mitigates this. [1][11] |
| Environmental Impact | High energy consumption; use and disposal of harsh chemicals. [1][9] | Lower energy consumption; considered a "green" and sustainable technology. [9][11] |
| Product Purity | Requires significant downstream processing (bleaching, deodorizing). [10] | Higher purity of the target molecule, often requiring less intensive purification. [5] |
Experimental Protocols: A Self-Validating System
To provide a practical context, the following are representative, step-by-step methodologies for both synthesis routes.
Protocol 1: Chemical Synthesis of a Randomized Structured Lipid
Objective: To produce a structured lipid by random interesterification of high-oleic sunflower oil and fully hydrogenated soybean oil.
Methodology:
-
Oil Preparation: A blend of 80% high-oleic sunflower oil and 20% fully hydrogenated soybean oil is prepared in a 500 mL three-necked flask equipped with a stirrer.
-
Pre-treatment: The oil blend is dried by heating to 110°C under vacuum (approx. 10 mm Hg) with constant agitation for 60 minutes to remove residual moisture. [10]3. Catalyst Addition: The blend is cooled to 90°C. Sodium methoxide (0.2% w/w of the oil blend) is added to the flask under a nitrogen blanket to initiate the reaction. [10]4. Reaction: The reaction is allowed to proceed at 90°C with constant stirring (150 RPM) for 45 minutes to ensure randomization is complete.
-
Catalyst Inactivation: The reaction is terminated by adding 5% (v/w) phosphoric acid to neutralize the sodium methoxide catalyst. The mixture is stirred for an additional 15 minutes.
-
Purification: The crude product is washed three times with hot deionized water (80°C) to remove soap and residual catalyst. The oil phase is then separated by centrifugation.
-
Final Processing: The resulting structured lipid is dried under vacuum at 100°C and may be further bleached and deodorized as required for the final application.
Protocol 2: Enzymatic Synthesis of a Specific MLM-type Structured Lipid
Objective: To synthesize a structured lipid with medium-chain fatty acids (caprylic acid) at the sn-1,3 positions and a long-chain fatty acid from high-oleic sunflower oil at the sn-2 position via acidolysis.
Methodology:
-
Substrate Preparation: A substrate mixture containing high-oleic sunflower oil and caprylic acid (molar ratio 1:2) is prepared in a 250 mL jacketed glass reactor.
-
Enzyme Addition: Immobilized sn-1,3 specific lipase (e.g., Lipozyme® RM IM) is added to the mixture at a loading of 10% (w/w) of the total substrates. [12]3. Reaction: The reactor temperature is maintained at 60°C using a circulating water bath. The mixture is agitated continuously with a magnetic stirrer at 200 RPM. The reaction is carried out for 8 hours.
-
Monitoring (Self-Validation): Aliquots are taken every hour to monitor the incorporation of caprylic acid and the decrease of oleic acid in the TAG fraction via Gas Chromatography (GC-FID). The reaction is stopped when the incorporation rate reaches a plateau, indicating equilibrium or completion.
-
Enzyme Recovery: Upon completion, the reaction mixture is vacuum-filtered to recover the immobilized lipase for subsequent reuse.
-
Purification: The liquid product is passed through a short-path distillation unit to remove the unreacted free caprylic acid.
-
Product Analysis: The final MLM-type structured lipid is analyzed for its fatty acid composition and positional distribution (sn-2 analysis) to confirm the desired structure.
Conclusion and Future Outlook
The choice between enzymatic and chemical synthesis of structured lipids is not a matter of one being universally superior, but rather a strategic decision based on the desired outcome and application.
-
Chemical synthesis remains a cost-effective workhorse for producing bulk fats where random fatty acid distribution is acceptable, such as in shortenings and some margarines. [1][9]However, its lack of specificity, harsh processing conditions, and environmental concerns are significant drawbacks, particularly for high-value nutritional and pharmaceutical products. [1][10]
-
Enzymatic synthesis represents the future of lipid modification. [1][3]Its unparalleled specificity allows for the creation of precisely structured lipids that are impossible to produce through chemical randomization. [5][8]The mild conditions protect valuable and sensitive fatty acids, yielding a purer product with enhanced functionality. [9][11]As the cost of immobilized enzymes continues to decrease and consumer demand for "clean label" and highly functional foods grows, the adoption of enzymatic processes in the food and pharmaceutical industries is set to accelerate. For any application where the positional stereochemistry of a fatty acid is key to its biological function—from infant nutrition to targeted drug delivery—enzymatic synthesis is not just an alternative, but a necessity.
References
-
Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems. PubMed Central. [Link]
-
Enzymatic synthesis of designer lipids. Semantic Scholar. [Link]
-
Enzymatic Synthesis of Structured Lipids Enriched with Medium- and Long-Chain Triacylglycerols via Pickering Emulsion-Assisted Interfacial Catalysis: A Preliminary Exploration. MDPI. [Link]
-
Structured lipids: methods of production, commercial products and nutraceutical characteristics. Mattioli 1885. [Link]
-
Solvent-Free Lipase-Catalyzed Synthesis of Diacylgycerols as Low-Calorie Food Ingredients. Frontiers in Bioengineering and Biotechnology. [Link]
-
Structured Lipids : Enzymatic and Nutraceutical - International Journal of Research in Agricultural Sciences. IJRAS. [Link]
-
Enzymatic synthesis of structured lipids. PubMed. [Link]
-
Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits. MDPI. [Link]
-
Structured Lipids: Synthesis, Genetic Engineering, and Applications. ResearchGate. [Link]
-
Food Reviews International Structured lipids: Synthesis and applications. Taylor & Francis Online. [Link]
-
Enzymatic Synthesis of Structured Lipids. ResearchGate. [Link]
-
Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems. MDPI. [Link]
-
Recent Research Trends on the Enzymatic Synthesis of Structured Lipids. PubMed. [Link]
Sources
- 1. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Research Trends on the Enzymatic Synthesis of Structured Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ocl-journal.org [ocl-journal.org]
- 6. mattioli1885journals.com [mattioli1885journals.com]
- 7. Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits [mdpi.com]
- 8. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 9. digital.csic.es [digital.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. ijras.org [ijras.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of Lipid Excipients in Drug Delivery
Introduction: The Double-Edged Sword of Lipid Excipients
Lipid excipients are the cornerstone of many advanced drug delivery systems, celebrated for their ability to enhance the solubility, stability, and bioavailability of therapeutic agents.[1][] These versatile molecules, ranging from phospholipids to cationic lipids and PEGylated lipids, are instrumental in formulating lipid nanoparticles (LNPs), liposomes, and solid lipid nanoparticles (SLNs).[3][4] However, the very physicochemical properties that make them effective can also be a source of cellular toxicity.[5] Understanding the cytotoxic potential of different lipid excipients is therefore paramount for developing safe and effective drug products.[6][7] This guide provides a comparative analysis of the cytotoxicity of common lipid excipients, supported by experimental data and methodologies, to aid researchers in making informed formulation decisions.
Section 1: The Spectrum of Lipid Excipient Cytotoxicity
The cytotoxicity of lipid excipients is not a monolithic concept; it varies significantly based on the lipid's chemical structure, charge, and concentration.[5] This section dissects the cytotoxic profiles of major lipid excipient classes.
Cationic Lipids: The Power and the Peril
Cationic lipids are integral to the delivery of nucleic acids like mRNA and siRNA, owing to their positive charge which facilitates electrostatic interactions with negatively charged genetic material and cell membranes.[8][9] However, this positive charge is also a primary driver of their cytotoxicity.[8][10]
Mechanism of Cytotoxicity: Cationic lipids primarily induce toxicity by disrupting cell membrane integrity.[11] Their positive charge leads to strong interactions with the anionic components of the cell membrane, which can lead to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[11] Studies have shown that cationic lipids can trigger apoptosis through mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[12] The structure of the cationic lipid's headgroup and the length of its hydrocarbon chains are critical determinants of its toxic potential.[8][12]
Experimental Evidence: A study on cationic liposomes composed of dimethyldioctadecylammonium chloride (DODAC) and lecithin demonstrated a clear correlation between the molar ratio of the cationic lipid and cytotoxicity.[8] As the proportion of DODAC increased, so did the level of cytotoxicity in both bacterial and mammalian cells.[8] Another study found that the cationic lipid DOTAP caused approximately 65% cell apoptosis at a concentration of 0.288 mg/mL.[13]
PEGylated Lipids: A Stealthy Approach with a Hidden Catch
Polyethylene glycol (PEG)-modified lipids, or PEGylated lipids, are widely used to create "stealth" nanoparticles that can evade the immune system and prolong circulation time.[14][15] While generally considered biocompatible, PEGylated lipids are not without their cytotoxic concerns.[14][16]
Mechanism of Cytotoxicity: The immunogenicity of PEGylated lipids is a growing area of research.[14] Repeated administration of PEGylated nanoparticles can lead to the production of anti-PEG antibodies, resulting in accelerated blood clearance (ABC) and potential hypersensitivity reactions.[17] The immunological behavior of PEG can be altered when it is attached to a lipid moiety.[14]
Impact on Formulation: The inclusion of PEGylated lipids can also influence the physical characteristics and encapsulation efficiency of lipid nanoparticles.[18] An increase in the molar fraction of PEGylated lipids can sometimes lead to a decrease in payload encapsulation.[18]
Phospholipids: The Biocompatible Workhorses
Phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, are the primary components of cell membranes and are therefore generally considered to be highly biocompatible and biodegradable.[19][20] They form the basic structure of liposomes and are crucial for their stability and drug retention properties.
Cytotoxicity Profile: Neutral and anionic phospholipids typically exhibit low cytotoxicity.[13][20] For instance, the anionic phospholipid POPS showed no obvious cytotoxicity at a concentration of 0.288 mg/mL.[13] However, at higher concentrations (0.48 mg/mL), it did induce approximately 50% cell apoptosis.[13] The combination of cationic and anionic lipids in a formulation can sometimes mitigate the toxicity of the cationic component.[13] A mixture of DOTAP and POPS at a 7:3 molar ratio resulted in cell viability above 80%, which was much safer than each lipid individually.[13]
Section 2: Comparative Cytotoxicity Data
To provide a clearer picture of the relative toxicity of different lipid excipients, the following table summarizes key findings from various studies.
| Lipid Excipient/Formulation | Concentration | Cell Line | Key Cytotoxicity Finding | Reference |
| Cationic Lipids | ||||
| DODAC/Lecithin Liposomes | Increasing DODAC content | Bacterial and Mammalian cells | Increased DODAC content led to elevated cytotoxicity. | [8] |
| DOTAP | 0.288 mg/mL | Not specified | Caused nearly 65% cell apoptosis. | [13] |
| CDA14 (Quaternary ammonium headgroup) | IC50: 109.4 µg/mL | NCI-H460 | Higher cytotoxicity compared to peptide headgroup lipid. | [12] |
| CDO14 (Tri-peptide headgroup) | IC50: 340.5 µg/mL | NCI-H460 | Lower cytotoxicity, demonstrating headgroup influence. | [12] |
| Anionic Phospholipids | ||||
| POPS | 0.288 mg/mL | Not specified | No obvious cytotoxicity. | [13] |
| POPS | 0.48 mg/mL | Not specified | Nearly 50% cell apoptosis at high concentration. | [13] |
| Mixed Lipid Systems | ||||
| DOTAP:POPS (7:3 molar ratio) | 0.48 mg/mL | Not specified | Cell viability above 80%, much safer than individual components. | [13] |
Section 3: Experimental Protocols for Cytotoxicity Assessment
A robust assessment of lipid excipient cytotoxicity requires well-validated in vitro assays.[21][22] This section provides detailed protocols for three commonly used methods: the MTT assay, the LDH assay, and apoptosis assays.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[23]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the lipid excipient or lipid nanoparticle formulation for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, which is a marker of cytotoxicity and loss of membrane integrity.[23][24]
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the mixture at room temperature, protected from light, for a specified time.
-
Absorbance Measurement: Measure the absorbance of the resulting colored product at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed to release maximum LDH).
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity.[21] Flow cytometry-based assays using Annexin V and propidium iodide (PI) staining are commonly used to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Treat cells with the lipid formulations as described previously.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Section 4: Visualizing Cytotoxicity Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanisms of cationic lipid-induced cytotoxicity and a typical experimental workflow for assessing cytotoxicity.
Caption: Mechanism of cationic lipid-induced cytotoxicity.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Section 5: Regulatory Considerations and Future Perspectives
The safety of lipid excipients is a critical aspect of regulatory review.[25][26] Regulatory bodies require comprehensive safety evaluations for novel excipients, which can be extensive and time-consuming.[25] Impurities in lipid excipients must be carefully controlled, as they can impact the stability and safety of the final drug product.[7] The threshold for reporting and identifying impurities is typically low, often around 0.1% or 0.05%, depending on the daily dose.[25]
The field of lipid excipients is continually evolving, with a focus on developing novel lipids with improved safety profiles. This includes the design of biodegradable cationic lipids that break down into endogenous metabolites, thereby minimizing their toxic potential.[11] As our understanding of the intricate interactions between lipid excipients and biological systems grows, so too will our ability to design safer and more effective drug delivery vehicles.
References
-
Yuan, L., et al. (2022). Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations. MDPI. Available at: [Link]
-
Garg, V., & Singh, H. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. PMC. Available at: [Link]
-
Date, A. A., et al. (2022). Lipid-Based Drug Delivery Systems. PMC. Available at: [Link]
-
Al-Jibori, S. A. M., et al. (2021). In Vitro Methods for Assessing Nanoparticle Toxicity. PMC. Available at: [Link]
-
Zhang, Y., et al. (2025). PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. PMC. Available at: [Link]
-
Li, Y., et al. (2023). Negatively charged phospholipids doped liposome delivery system for mRNA with high transfection efficiency and low cytotoxicity. PMC. Available at: [Link]
-
Wang, Y., et al. (2018). Correlation of the cytotoxic effects of cationic lipids with their headgroups. PubMed Central. Available at: [Link]
-
Ahmad, J., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Available at: [Link]
-
Piktel, E., et al. (2021). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications. Available at: [Link]
-
Zhang, Y., et al. (2025). PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. Journal of Nanobiotechnology. Available at: [Link]
-
Gattefossé. (2023). LIPID-BASED EXCIPIENTS - Misconceptions About Lipid-Based Drug Delivery. Drug Development & Delivery. Available at: [Link]
-
Jain, A., et al. (2015). PEGylated Solid Lipid Nanoparticles: Design, methotrexate loading and biological evaluation in animal models. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of toxicity. A) Cationic lipid molecules approach a bilayer,... ResearchGate. Available at: [Link]
-
SlideShare. (n.d.). TOXIC EFFECTS OF LIPOSOMES, MICELLES, SOLID LIPIDS. SlideShare. Available at: [Link]
-
Al-Jibori, S. A. M., et al. (2023). The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective. Nanoscale Advances. Available at: [Link]
-
Danafar, H., & Sharafi, A. (2020). Toxicological profile of lipid-based nanostructures: are they considered as completely safe nanocarriers?. PubMed. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). LIPID EXCIPIENTS: CARVING OUT A NICHE IN PHARMACEUTICAL DRUG DELIVERY. Innovare Academic Sciences. Available at: [Link]
-
Al-Samydai, A., et al. (2022). Lipid-Based Drug Delivery Systems for Diseases Managements. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of various cytotoxicity (LDH release, MTT and ATP levels)... ResearchGate. Available at: [Link]
-
ACS Publications. (2023). PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective. ACS Publications. Available at: [Link]
-
Pharma's Almanac. (2022). Regulatory Considerations for Lipid Excipients. Pharma's Almanac. Available at: [Link]
-
National Institutes of Health. (n.d.). Assessing nanotoxicity in cells in vitro. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of Efficacy and Toxicity of Lipid Based and Polymeric Nano Drug Delivery Systems. ResearchGate. Available at: [Link]
-
Rinaldi, F., et al. (2022). Curcumin Containing PEGylated Solid Lipid Nanoparticles for Systemic Administration: A Preliminary Study. MDPI. Available at: [Link]
-
NanoMedicines Research Group. (n.d.). On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids. University of British Columbia. Available at: [Link]
-
ResearchGate. (n.d.). Can liposome yield a toxicity effect?. ResearchGate. Available at: [Link]
-
EUR-Lex. (2015). Guidelines of 19 March 2015 on the formalised risk assessment for ascertaining the appropriate good manufacturing practice for excipients of medicinal products for human use. EUR-Lex. Available at: [Link]
-
National Institutes of Health. (n.d.). Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Is cytotoxicity of stearylamine bearing liposomes related to the molecule or to the zeta potential?. ResearchGate. Available at: [Link]
Sources
- 1. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Toxicological profile of lipid-based nanostructures: are they considered as completely safe nanocarriers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. mdpi.com [mdpi.com]
- 9. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negatively charged phospholipids doped liposome delivery system for mRNA with high transfection efficiency and low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. eur-lex.europa.eu [eur-lex.europa.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
